1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRKYDYWYFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418704 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-09-6 | |
| Record name | 4649-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. Commonly known as 7-azaindole-3-carboxaldehyde, this molecule's strategic importance lies in its versatile aldehyde functionality coupled with the bioisosteric 7-azaindole core, a scaffold prevalent in numerous biologically active compounds. This document delves into the nuanced aspects of its synthesis, primarily via the Vilsmeier-Haack reaction, and explores the rich chemistry of its aldehyde group through key transformations such as Knoevenagel condensation, Wittig reaction, and reductive amination. With a focus on practical application, this guide offers insights into reaction mechanisms, detailed experimental protocols, and the utility of this compound in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in drug discovery. As a bioisostere of the endogenous indole nucleus, it offers unique physicochemical properties.[1] The introduction of a nitrogen atom at the 7-position of the indole ring system imparts altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can be strategically exploited to enhance the pharmacological profile of drug candidates.[2] The aldehyde derivative, this compound, serves as a versatile synthetic intermediate, providing a reactive handle for the elaboration of the 7-azaindole core into more complex molecular architectures.[1] Its application is particularly prominent in the development of kinase inhibitors, where the 7-azaindole moiety often acts as a hinge-binding motif, crucial for potent and selective target engagement.[3][4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 7-Azaindole-3-carboxaldehyde, 3-Formyl-7-azaindole | [5] |
| CAS Number | 4649-09-6 | [5] |
| Molecular Formula | C₈H₆N₂O | [5] |
| Molecular Weight | 146.15 g/mol | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Melting Point | 216-220 °C | [6] |
Spectroscopic Data
The spectroscopic signature of this compound is critical for its identification and characterization.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.4 (s, 1H, NH): The broad singlet corresponding to the pyrrole N-H proton.
-
δ 9.9 (s, 1H, CHO): The characteristic singlet of the aldehyde proton.
-
δ 8.8 (s, 1H, H2): Singlet for the proton at the 2-position of the pyrrole ring.
-
δ 8.4 (dd, J = 4.7, 1.6 Hz, 1H, H6): Doublet of doublets for the proton at the 6-position of the pyridine ring.
-
δ 8.2 (dd, J = 7.8, 1.6 Hz, 1H, H4): Doublet of doublets for the proton at the 4-position of the pyridine ring.
-
δ 7.3 (dd, J = 7.8, 4.7 Hz, 1H, H5): Doublet of doublets for the proton at the 5-position of the pyridine ring.
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ 185.5 (CHO)
-
δ 149.0 (C7a)
-
δ 145.8 (C6)
-
δ 138.0 (C2)
-
δ 129.5 (C4)
-
δ 119.8 (C3a)
-
δ 117.2 (C5)
-
δ 116.5 (C3)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3000 (N-H stretch): Characteristic of the pyrrole N-H bond.
-
~1650 (C=O stretch): Strong absorption from the aldehyde carbonyl group.[7]
-
~1590, 1470 (C=C and C=N stretching): Aromatic ring vibrations.[7]
Mass Spectrometry (MS):
-
ESI-MS: [M+H]⁺ at m/z 147.[8]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent heterocycle, 7-azaindole.[9][10]
The Vilsmeier-Haack Reaction: Mechanism and Protocol
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃).[11][12]
Mechanism:
Figure 1: Mechanism of the Vilsmeier-Haack formylation of 7-azaindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
-
Reagents and Equipment:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 7-azaindole (1.0 eq) in anhydrous DMF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of anhydrous DMF is crucial as any moisture would react with POCl₃.
-
The dropwise addition of POCl₃ at low temperature is necessary to control the exothermic reaction and prevent the formation of byproducts.
-
The aqueous workup with a basic solution hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic byproducts.
Key Chemical Reactions of the Aldehyde Group
The aldehyde functionality at the 3-position of the 7-azaindole core is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery screening.[1]
Figure 2: Key reaction pathways of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond.[13] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are common pharmacophores.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[14][15] This reaction is highly valuable for introducing vinyl groups or extending carbon chains.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Reagents:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene or THF, anhydrous
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, converting aldehydes and ketones into primary, secondary, or tertiary amines.[16][17] The one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly efficient.[17][18]
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reagents:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a cornerstone in the synthesis of numerous kinase inhibitors. The 7-azaindole core frequently serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[3][4] The C3-aldehyde provides a convenient point for the introduction of various substituents that can occupy the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency and selectivity.
Examples of Kinase Inhibitors Derived from this compound:
-
FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] The synthesis of these inhibitors often involves the condensation of the C3-aldehyde with other heterocyclic systems.
-
CDK and Cdc7 Inhibitors: The scaffold has been utilized in the design of inhibitors for Cyclin-Dependent Kinases (CDKs) and Cell Division Cycle 7 (Cdc7) kinase, both of which are critical regulators of the cell cycle and are attractive targets for cancer therapy.
Conclusion
This compound is a molecule of significant strategic value to the medicinal chemistry community. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide a robust platform for the rapid generation of diverse chemical entities. The proven success of the 7-azaindole scaffold in numerous clinically relevant kinase inhibitors underscores the continued importance of this building block in the ongoing quest for novel therapeutics. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and an exploration of its key reactions, aiming to empower researchers in their drug discovery endeavors.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (URL not available)
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. AJOL.info. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
-
This compound | C8H6N2O | CID 5372812. PubChem. [Link]
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. - DTIC. [Link]
-
Wittig Reaction - Chemistry LibreTexts. [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL not available)
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
-
Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. [Link]
- Downloaded 2025-12-28 00:00:21 The UCD community has made this article openly available. Please share how this access benefits y. (URL not available)
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. [Link]
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
-
3 - Organic Syntheses Procedure. [Link]
-
1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem. [Link]
-
Scheme 3. Knoevenagel condensation reactions between various aldehyde... - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF - Scribd. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]
- 7-Azaindole-3-carboxaldehyde, 97% | 4649-09-6 - J&K Scientific. (URL not available)
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. - ResearchGate. [Link]
-
Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water - ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-氮杂吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ajol.info [ajol.info]
- 8. rsc.org [rsc.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Azaindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Azaindole-3-carboxaldehyde
7-Azaindole-3-carboxaldehyde, a key heterocyclic building block, holds a position of significant strategic importance in medicinal chemistry and drug discovery.[1][2] Its core structure, which features an azaindole moiety, is a bioisostere of the naturally occurring indole scaffold found in numerous biologically active compounds.[1] The introduction of a nitrogen atom at the 7-position imparts unique electronic properties, influencing the molecule's ability to engage in hydrogen bonding and altering its metabolic stability, which can be advantageous for developing novel therapeutics.[1] The aldehyde functional group at the 3-position is a versatile handle for a wide array of chemical transformations, making 7-azaindole-3-carboxaldehyde a crucial precursor for the synthesis of more complex molecules with potential pharmacological activities.[1] Derivatives of 7-azaindole have been investigated for their potential as anticancer agents, kinase inhibitors, and for their role in targeting protein-protein interactions.
Synthetic Pathway: The Vilsmeier-Haack Formylation of 7-Azaindole
The most common and efficient method for the synthesis of 7-azaindole-3-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the 7-azaindole nucleus. The Vilsmeier-Haack reagent, a chloromethyliminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride. A subsequent rearrangement and elimination of a chloride ion leads to the formation of the electrophilic Vilsmeier reagent, N,N-dimethylchloromethyliminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final product, 7-azaindole-3-carboxaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
The following protocol is adapted from a well-established procedure for the formylation of indole and may require optimization for 7-azaindole.
Materials and Reagents
-
7-Azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF). The flask is cooled in an ice-water bath.
-
Formation of the Vilsmeier Reagent: Freshly distilled phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.
-
Addition of 7-Azaindole: A solution of 7-azaindole in anhydrous DMF is added dropwise to the Vilsmeier reagent at a rate that maintains the internal temperature below 20 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then poured slowly into a beaker of crushed ice with vigorous stirring. The mixture is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: The aqueous mixture is extracted several times with dichloromethane (DCM) or ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 7-azaindole-3-carboxaldehyde can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system.
Characterization of 7-Azaindole-3-carboxaldehyde
Thorough characterization of the synthesized 7-azaindole-3-carboxaldehyde is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 7-azaindole-3-carboxaldehyde is expected to show distinct signals for the aldehyde proton, the protons on the pyrrole and pyridine rings, and the N-H proton of the pyrrole ring. The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift (typically around 9-10 ppm). The aromatic protons will appear in the region of 7-9 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. The N-H proton of the pyrrole ring is often a broad singlet and its chemical shift can vary depending on the solvent and concentration. A representative ¹H NMR spectrum is available from chemical suppliers.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for 7-azaindole-3-carboxaldehyde include:
-
N-H stretch: A moderate to sharp band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.
-
C-H stretch (aromatic): One or more weak to moderate bands just above 3000 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ due to the carbonyl stretching vibration. This is a highly characteristic peak for the aldehyde functional group.
-
C=C and C=N stretches (aromatic): Several bands of varying intensity in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 7-azaindole-3-carboxaldehyde (C₈H₆N₂O), the expected molecular weight is approximately 146.15 g/mol .[4][5] In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules may include the loss of the formyl group (CHO) or other small neutral molecules.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [4][5] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | Yellow to orange solid | [2] |
| CAS Number | 4649-09-6 | [1][4][5] |
| Spectroscopic Data | Expected/Reported Values | Source |
| ¹H NMR (Aldehyde Proton) | ~9-10 ppm (singlet) | [3] |
| ¹³C NMR (Carbonyl Carbon) | ~180-190 ppm | Predicted |
| IR (C=O Stretch) | ~1660-1690 cm⁻¹ (strong, sharp) | Predicted |
| Mass Spec (Molecular Ion) | m/z ≈ 146 | [4][5] |
Visualization of the Synthetic Pathway
The following diagram illustrates the Vilsmeier-Haack synthesis of 7-azaindole-3-carboxaldehyde.
Caption: Vilsmeier-Haack synthesis of 7-azaindole-3-carboxaldehyde.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-azaindole-3-carboxaldehyde. The Vilsmeier-Haack reaction stands as a reliable and efficient method for its preparation. The detailed characterization using NMR, IR, and mass spectrometry is crucial for verifying the structure and purity of the final product. As a versatile building block, 7-azaindole-3-carboxaldehyde will undoubtedly continue to play a vital role in the development of novel therapeutic agents and other advanced materials.
References
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33. Retrieved from [Link]
Sources
Spectroscopic Data for 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: An In-depth Technical Guide
Introduction
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 7-azaindole-3-carboxaldehyde, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its rigid, bicyclic core, which is a bioisostere of the naturally occurring indole scaffold, coupled with the reactive aldehyde functionality, makes it a versatile precursor for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other pharmacologically active agents.[2][3] A thorough understanding of its spectroscopic properties is fundamental for its correct identification, purity assessment, and for tracking its transformation in chemical reactions.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from closely related structural analogs.
Molecular Structure and Numbering Scheme
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering scheme for the 1H-pyrrolo[2,3-b]pyridine ring system is used throughout this guide.
Figure 1. Molecular structure and IUPAC numbering of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the bicyclic system, the aldehyde proton, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-CHO | 9.9 - 10.1 | s | - | 1H |
| H-2 | 8.3 - 8.5 | s | - | 1H |
| H-4 | 8.2 - 8.4 | dd | ~4.5, ~1.5 | 1H |
| H-5 | 7.2 - 7.4 | dd | ~8.0, ~4.5 | 1H |
| H-6 | 8.0 - 8.2 | dd | ~8.0, ~1.5 | 1H |
| N1-H | 12.0 - 12.5 | br s | - | 1H |
Interpretation and Rationale:
-
Aldehyde Proton (H-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum.
-
Pyrrole Protons (H-2): The H-2 proton is adjacent to the electron-withdrawing aldehyde group and is also influenced by the lone pair of the pyrrole nitrogen. This results in a significant downfield shift, appearing as a singlet.
-
Pyridine Protons (H-4, H-5, H-6): These protons form a characteristic AMX spin system.
-
H-4: This proton is ortho to the pyridine nitrogen, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-6.
-
H-5: This proton is expected to be the most upfield of the pyridine protons and will appear as a doublet of doublets due to coupling with H-4 and H-6.
-
H-6: This proton is para to the pyridine nitrogen and will be shifted downfield. It will appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-4.
-
-
N-H Proton: The pyrrole N-H proton is acidic and will appear as a broad singlet at a very downfield chemical shift, especially in a hydrogen-bond accepting solvent like DMSO-d₆. Its chemical shift can be highly dependent on concentration and temperature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the neighboring atoms and functional groups.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185.0 - 188.0 |
| C-2 | 138.0 - 142.0 |
| C-3 | 118.0 - 122.0 |
| C-3a | 125.0 - 129.0 |
| C-4 | 130.0 - 134.0 |
| C-5 | 116.0 - 120.0 |
| C-6 | 148.0 - 152.0 |
| C-7a | 145.0 - 149.0 |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at a very downfield chemical shift.
-
Pyrrole Carbons (C-2, C-3): C-2 is adjacent to the electron-withdrawing aldehyde group and will be shifted downfield compared to C-3.
-
Bridgehead Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and their chemical shifts are influenced by both rings.
-
Pyridine Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are dictated by their position relative to the electronegative nitrogen atom. C-6, being alpha to the nitrogen, is expected to be the most downfield, followed by C-4 (gamma to the nitrogen). C-5, being beta to the nitrogen, is expected to be the most upfield of the pyridine carbons.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The key vibrational frequencies will confirm the presence of the N-H, C=O, C-H, and aromatic C=C and C=N bonds.
Predicted Key IR Absorptions (Solid State, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1660 - 1680 | Strong | Aldehyde C=O Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Stretching |
| ~3300 | Medium, Broad | N-H Stretch |
Interpretation and Rationale:
-
N-H Stretch: The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band around 3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state.
-
Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium bands in the region of 2850-2750 cm⁻¹, often referred to as a Fermi doublet.
-
Carbonyl C=O Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group.
-
Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic pyrrolopyridine ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 146 | High | [M]⁺˙ (Molecular Ion) |
| 145 | High | [M-H]⁺ |
| 117 | Medium | [M-CHO]⁺ |
| 90 | Medium | [M-CHO-HCN]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected to be prominent at m/z 146, corresponding to the molecular weight of the compound (C₈H₆N₂O).
-
[M-H]⁺ Peak: Loss of a hydrogen radical from the molecular ion is a common fragmentation pathway, leading to a strong peak at m/z 145.
-
[M-CHO]⁺ Peak: The loss of the formyl radical (•CHO) is a characteristic fragmentation of aldehydes, which would result in a fragment at m/z 117.
-
Further Fragmentation: Subsequent loss of hydrogen cyanide (HCN) from the pyrrole ring of the [M-CHO]⁺ fragment is a plausible pathway, leading to a signal at m/z 90.
Experimental Protocols
The following are generalized, step-by-step methodologies for the acquisition of the spectroscopic data described above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2. Workflow for NMR data acquisition.
2. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 3. Workflow for ATR-IR data acquisition.
3. Mass Spectrometry (MS) (Electron Ionization - EI)
Figure 4. Workflow for EI-MS data acquisition.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile for the structural elucidation and identification of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data are based on fundamental principles and comparison with closely related analogs. These data and their interpretations serve as a valuable resource for researchers working with this important heterocyclic compound, enabling confident characterization and facilitating its application in synthetic chemistry and drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][4]
-
J&K Scientific. 7-Azaindole-3-carboxaldehyde, 97%. [Link][5]
-
MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link][6]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link][7]
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Link][1]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link][2]
-
PubMed. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link][3]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link][8]
-
PMC - PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link][9]
-
PubChem. Indole-3-Carboxaldehyde. National Center for Biotechnology Information. [Link][10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, which distinguish it from its bioisosteric parent, indole, have made it a cornerstone in the design of targeted therapeutics. This guide provides an in-depth analysis of the 7-azaindole core, elucidating its strategic advantages in drug design, common synthetic methodologies, and its role in the development of potent and selective inhibitors across a spectrum of biological targets. We will explore its critical function as a kinase hinge-binder and present case studies of its successful incorporation into FDA-approved drugs and clinical candidates, offering researchers and drug development professionals a comprehensive resource on this versatile heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is a quintessential example of such a scaffold.[1][2] As a bioisostere of the naturally ubiquitous indole ring, 7-azaindole offers a strategic modification that has profound implications for a molecule's pharmacological profile.[3][4]
The key distinction lies in the replacement of the C7-H group of indole with a nitrogen atom. This seemingly minor change introduces a hydrogen bond acceptor, alters the scaffold's pKa and dipole moment, and can significantly improve physicochemical properties such as aqueous solubility.[3][5] These modulations allow medicinal chemists to fine-tune drug-target interactions, enhance pharmacokinetic (ADME) properties, and overcome liabilities associated with the indole nucleus, such as metabolic instability.[4] Consequently, the 7-azaindole motif is at the core of several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the CSF-1R inhibitor Pexidartinib, validating its therapeutic importance.[3]
The 7-Azaindole Core: A Master Key for Kinase Inhibition
A primary reason for the prevalence of the 7-azaindole scaffold in drug design is its exceptional ability to act as an ATP-competitive kinase inhibitor.[2][3] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The genius of the 7-azaindole scaffold lies in its mimicry of the adenine portion of ATP. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are perfectly positioned to form a bidentate (two-point) hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket.[3][6] This interaction, involving the backbone amide NH and carbonyl groups of conserved hinge residues (e.g., Cys, Glu, Ala), is a critical anchor for inhibitor binding and is a foundational principle in the design of numerous kinase inhibitors.[7][8][9]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.
Synthetic Strategies: Building the Core
The construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core are well-established, though not without challenges. Synthetic routes typically begin with a substituted pyridine precursor, followed by the formation of the fused pyrrole ring. Subsequent modifications, often via transition-metal-catalyzed cross-coupling reactions, allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
A common and versatile strategy involves:
-
Starting Material: A functionalized 2-aminopyridine or 2-chloropyridine derivative.
-
Pyrrole Ring Formation: Cyclization reactions to form the bicyclic core.
-
Protection: The pyrrole nitrogen (N1) is often protected, for example, with a triisopropylsilyl (TIPS) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to direct subsequent reactions.[9][10]
-
Selective Functionalization: Introduction of chemical handles (e.g., halogens) at specific positions (C2, C4, C5) allows for directed chemistry.
-
Cross-Coupling: Palladium-catalyzed reactions like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are extensively used to append aryl, heteroaryl, or amino groups.[10]
-
Deprotection: Removal of the protecting group in the final step yields the target compound.
Caption: A generalized workflow for the synthesis of 7-azaindole derivatives.
Therapeutic Applications and Target Landscape
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident from the wide array of biological targets it has been used to inhibit. While kinase inhibition remains its most prominent application, its utility extends to other enzyme families and protein-protein interactions.
Kinase Inhibitors
Derivatives of 7-azaindole have shown potent activity against numerous kinase families implicated in cancer and inflammatory diseases. The scaffold's ability to anchor in the hinge region provides a stable foundation, allowing chemists to modify peripheral substituents to achieve high potency and selectivity.
| Target Kinase Family | Example Target(s) | Key Findings & IC₅₀ Values | Reference(s) |
| FGFR | FGFR1, FGFR2, FGFR4 | Potent inhibitors developed for various cancers. Compound 4h showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2).[7][11] Covalent inhibitors for FGFR4 have also been discovered.[12] | [7][11][12] |
| PI3K | PI3Kα, PI3Kγ | Novel series of potent PI3K inhibitors discovered via fragment-based strategies, with some compounds showing subnanomolar activity.[8][13] | [8][13] |
| CDK | CDK8, CDK9 | A potent Type II CDK8 inhibitor (compound 22 ) was discovered (IC₅₀ = 48.6 nM) for colorectal cancer, which downregulates the WNT/β-catenin pathway.[14][15][16] | [14][15][16] |
| JAK | JAK1, JAK3 | Selective inhibitors developed for autoimmune diseases. Compound 31g was identified as a potent and selective JAK1 inhibitor.[17] Other derivatives show potent JAK3 inhibition.[18] | [17][18] |
| ATM | ATM | Highly selective ATM inhibitors developed as chemosensitizers. Compound 25a showed excellent selectivity (>700-fold over other PIKKs) and high oral bioavailability in mice.[19][20] | [19][20] |
| Other Kinases | TNIK, PLK4, FAK, CSF-1R | Potent inhibitors have been identified against various other kinases, including TNIK (IC₅₀ < 1 nM), PLK4, and FAK.[9][21][22][23] | [9][21][22][23] |
Phosphodiesterase (PDE) Inhibitors
Beyond kinases, the scaffold has been successfully employed to develop inhibitors of other enzymes. A notable example is the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for central nervous system (CNS) and inflammatory diseases.[24] A lead compound, 11h , exhibited a PDE4B IC₅₀ of 0.14 µM with 6-fold selectivity over the PDE4D isoform and effectively inhibited TNF-α release in cellular assays.[24]
Antiviral Agents
Recently, the 7-azaindole scaffold has been investigated for applications beyond enzyme inhibition. In the context of the COVID-19 pandemic, researchers identified 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry.[25] The 7-azaindole core was found to form crucial hydrogen bonds with residues like ASP30 on the hACE2 protein.[25]
Experimental Protocols
Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis and biological evaluation of a 7-azaindole derivative.
Protocol: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is a generalized example based on palladium-catalyzed cross-coupling reactions, a common method for functionalizing the 7-azaindole core.[7][9][10]
Objective: To synthesize a 4-aryl substituted 7-azaindole via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (starting material)
-
Arylboronic acid (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. Add the palladium catalyst (0.05-0.10 eq) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for the prescribed time (2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-1H-pyrrolo[2,3-b]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase inhibition leads to less ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
Test compound (7-azaindole derivative) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Add 5 µL of each concentration to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (background) controls.
-
Kinase/Substrate Addition: Prepare a kinase/substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well (except the "no enzyme" control).
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL to each well to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection: Add 25 µL of the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background ("no enzyme") signal from all other wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally cemented its status as a cornerstone of modern medicinal chemistry. Its success stems from a powerful combination of bioisosteric rationale, synthetic tractability, and a remarkable ability to engage with critical therapeutic targets, most notably protein kinases.[2][3][4] The continued development of novel synthetic methods will undoubtedly broaden the accessible chemical space, allowing for even finer tuning of pharmacological properties.[10][26]
Looking ahead, the application of this scaffold is likely to expand beyond oncology and inflammation. Its demonstrated utility in modulating protein-protein interactions and targeting enzymes like phosphodiesterases suggests a broader therapeutic potential.[24][25] As our understanding of complex disease biology deepens, the 7-azaindole core will remain a trusted and versatile tool for scientists dedicated to the design and development of the next generation of targeted medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 20. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such "privileged scaffold." Its intrinsic properties—acting as a bioisostere of indole with enhanced hydrogen bonding capabilities—have cemented its role in the design of potent and selective modulators of various biological targets, most notably protein kinases.[1] Kinases are a vast family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological activity of 7-azaindole analogs. We will dissect the key interactions that drive target engagement, analyze the impact of substitutions at each position of the bicyclic core, and provide field-proven experimental protocols for researchers to effectively prosecute their own SAR campaigns. This analysis is grounded in successful clinical applications, such as the development of the B-RAF inhibitor Vemurafenib and the JAK inhibitor Tofacitinib, which originated from a 7-azaindole fragment.[2][3][4]
The 7-Azaindole Scaffold: A Privileged Hinge-Binder
The power of the 7-azaindole scaffold in kinase inhibition lies in its ability to mimic the adenine portion of ATP, the natural substrate for kinases. Specifically, it forms a bidentate hydrogen bond network with the "hinge" region of the kinase ATP-binding site. This critical interaction, illustrated below, involves the pyrrole N-H acting as a hydrogen bond donor and the adjacent pyridine nitrogen (N7) acting as a hydrogen bond acceptor.[2][3][5] This dual interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve high potency and selectivity.
While this "normal" binding mode is most common, analysis of co-crystal structures has revealed that the 7-azaindole moiety can also adopt a "flipped" orientation (rotated 180°) or even bind to regions other than the hinge, demonstrating its remarkable versatility.[1][2][5]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.
Systematic SAR Analysis by Position
The strategic placement of substituents around the 7-azaindole core is the essence of rational drug design. Each position offers a unique vector into different sub-pockets of the ATP-binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Position C3: Targeting the Solvent-Front and Hydrophobic Pockets
The C3 position is one of the most frequently modified sites. Substituents here often project towards the solvent-exposed region or can be designed to access deeper hydrophobic pockets.
-
Small Alkyl/Aryl Groups: Early studies on Cdc7 kinase inhibitors showed that introducing methylene-linked heterocycles, such as thiazoles, at C3 led to potent compounds. For example, compound 1 was a starting point that, through optimization, led to compound 2 , a potent inhibitor with an IC50 of 7 nM.[6]
-
Larger Aromatic Systems: In the context of MELK inhibitors, substitution with larger, functionalized phenyl rings at C3 proved highly effective. Compound 3 demonstrated potent enzymatic inhibition (IC50 = 32 nM) and excellent anti-proliferative effects.[7] This highlights how C3 modifications can be tailored to interact with specific residues outside the immediate hinge region.
Position C4: Modulating Selectivity and Physicochemical Properties
Substituents at the C4 position often influence selectivity and solubility. In the development of JAK2 inhibitors, fusing a new ring system between the C3 and C4 positions of a 4-anilino-7-azaindole lead to the discovery of highly potent compounds.[8] This strategy of rigidification can lock the molecule into a more favorable binding conformation.
Position C5: Gateway to the Back Pocket
The C5 position is a critical vector for achieving selectivity and potency, often pointing towards the DFG-out pocket or interacting with the gatekeeper residue.
-
FGFR Inhibitors: For Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing groups at the C5 position that could form a hydrogen bond with residue G485 was a key strategy to improve activity.[9][10]
-
CDK8 Inhibitors: A series of CDK8 inhibitors utilized an ether linkage at C5 to connect to a phenylurea moiety. This extension allowed the molecule to occupy a larger volume in the binding site, leading to compound 4 with an IC50 of 51.3 nM against CDK8.[11]
Positions N1 and C2: Fine-Tuning and Vectorial Expansion
While less commonly the primary driver of potency, modifications at N1 (the pyrrole nitrogen) and C2 can significantly impact properties. N1 substitution can modulate the hydrogen-donating ability of the N-H group or be used to attach solubilizing groups. C2 modifications can provide additional interaction points; for instance, in Aurora kinase inhibitors, adding an N-methyl pyrazole at C2 was found to be beneficial.[12]
| Compound | Target Kinase | Modification | Potency (IC50) | Reference |
| 2 | Cdc7 | C3-methylene-thiazole | 7 nM | [6] |
| 3 | MELK | C3-substituted phenyl | 32 nM | [7] |
| 4 | CDK8 | C5-oxyphenylurea | 51.3 nM | [11] |
| GSK1070916A | Aurora B/C | C4-pyrazole | 0.38 nM (B), 1.5 nM (C) | [13][14] |
Case Study: The Journey to Tofacitinib (Xeljanz®)
The development of Tofacitinib, a first-in-class Janus Kinase (JAK) inhibitor for rheumatoid arthritis, is a quintessential example of a successful SAR campaign built upon a related pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, which shares key hinge-binding features with 7-azaindole.[15][16][17] The journey began with a high-throughput screening hit and progressed through systematic optimization.[15][16]
-
Lead Identification: A screening hit provided the initial 7-deazapurine core.
-
SAR Exploration: The key structural feature is the (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carbonitrile moiety.
-
Core Interaction: The pyrrolo[2,3-d]pyrimidine core forms the crucial bidentate hydrogen bonds with the hinge region of JAK kinases.[18]
-
Piperidine Moiety: The chiral piperidine projects out of the ATP site, and modifications here were critical for optimizing potency and pharmacokinetic properties.[19]
-
Cyanoacetamide Group: The cyano group on the piperidine was found to be crucial for potency, likely contributing to favorable interactions and physical properties.[15]
Tofacitinib ultimately demonstrated potent inhibition of JAK1 and JAK3, and to a lesser extent JAK2, leading to its approval and providing a blueprint for subsequent JAK inhibitor design.[17][20]
Experimental Protocols for SAR Determination
A robust SAR campaign relies on accurate and reproducible biological data. Below are detailed, field-proven protocols for determining the biochemical potency and cellular activity of novel 7-azaindole analogs.
Experimental Workflow: From Synthesis to Cellular Activity
The logical progression of an SAR study involves synthesizing the target compound, determining its direct inhibitory effect on the purified enzyme, and then assessing its ability to modulate the target pathway within a cellular context.
Caption: A typical iterative workflow for a structure-activity relationship campaign.
Protocol 1: Biochemical Potency via TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity. It relies on the detection of a phosphorylated substrate by a specific antibody.[21]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., JAK3, Aurora B)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[22]
-
Stop/Detection Buffer: Kinase buffer containing EDTA (to stop the reaction)[23], a Terbium (Tb)-labeled anti-phospho-substrate antibody (donor), and a Streptavidin-linked fluorophore like XL665 (acceptor).[24]
-
Low-volume 384-well assay plates (e.g., Corning 3676)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mix in Kinase Assay Buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding can be accurately measured.[23]
-
Compound Plating: Add 2 µL of serially diluted test compound to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor or no enzyme for "full inhibition" (0% activity) controls.
-
Kinase Addition: Add 4 µL of the 2X kinase solution to all wells except the "full inhibition" controls.
-
Initiate Reaction: Add 4 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Cover the plate and incubate for 60-90 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
-
Stop and Detect: Add 10 µL of the Stop/Detection Buffer to all wells.[22]
-
Final Incubation: Cover the plate, protect from light, and incubate for 1 hour at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Phospho-Protein Western Blot
This assay determines if the compound can inhibit the kinase in a cellular environment by measuring the phosphorylation of a known downstream substrate.
Objective: To assess the dose-dependent inhibition of substrate phosphorylation by a test compound in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium, serum, and appropriate growth factors/stimulants
-
Test compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitor cocktails.[25][26]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid milk as it contains phosphoproteins (casein) that can cause high background.[25]
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT5) and one for the total substrate protein (e.g., anti-total-STAT5).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. The next day, starve cells (if necessary to reduce basal signaling) and then pre-treat with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or cytokine (e.g., IL-2 for the JAK/STAT pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer containing phosphatase inhibitors.[26] Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[25]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[25]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25][27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated protein, diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the antibody against the total protein.
-
Analysis: Quantify the band intensities. Express the phospho-protein signal as a ratio of the total protein signal for each dose and determine the cellular IC50.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to effectively anchor to the kinase hinge region provides a robust starting point for developing potent and selective inhibitors. The extensive SAR knowledge accumulated over decades has demonstrated that strategic decoration at the C3, C4, and C5 positions allows for the precise targeting of diverse kinases, from JAKs and Auroras to FGFR and CDK8.[8][9][11][13]
The future of 7-azaindole-based drug discovery will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, exploring novel substitution patterns to tackle resistance mutations, and applying this versatile scaffold to other emerging target classes beyond kinases. The combination of rational, structure-based design and robust biological evaluation, as outlined in this guide, will continue to be the engine driving the translation of these remarkable molecules from laboratory curiosities to life-saving medicines.
References
-
Lee, S. J., & Lee, J. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Oh, C. H. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
Hardy, C., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry, 207, 112722. [Link]
-
Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1133–1138. [Link]
-
ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
-
Sim, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153–156. [Link]
-
ResearchGate. (n.d.). Tofacitinib (Xeljanz): The First-in-Class JAK Inhibitor for the Treatment of Rheumatoid Arthritis. [Link]
-
Herbert, R., & Hollinshead, J. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 754. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. [Link]
-
Da R., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2473. [Link]
-
Fensome, A., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 9(10), 991–996. [Link]
-
Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9031–9042. [Link]
-
Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Nørsett, K. G., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(5), 1195. [Link]
-
ResearchGate. (n.d.). Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
-
Sharma, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1678–1684. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Ferorelli, F., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6202. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Klutchko, S. R., et al. (2006). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 49(4), 1475–1485. [Link]
-
Kumar, A., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Cancers, 13(16), 4057. [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
He, X., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports, 8(1), 5106. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12154–12175. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Singh, A., & Kumar, A. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 262, 115867. [Link]
-
MDPI. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
-
Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101–3104. [Link]
-
Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087–3090. [Link]
-
MDPI. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
Ambler, C. M., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 896–902. [Link]
-
Say-An, T., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 9, 1405. [Link]
-
Patsnap Synapse. (2023). Unveiling the Veil of JAK Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 19. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Physicochemical Landscape of 7-Azaindole: A Technical Guide for Drug Discovery Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets.[1] Its structural resemblance to the endogenous purine bases and its bioisosteric relationship with indole have positioned it as a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3] The strategic substitution of a carbon atom in the indole ring with a nitrogen atom at the 7-position profoundly alters the molecule's electronic and steric properties, bestowing upon it a unique physicochemical profile that can be deftly manipulated to optimize drug-like properties.[1] This guide provides an in-depth exploration of the core physicochemical properties of 7-azaindole compounds, offering a technical narrative grounded in experimental data and field-proven insights to empower researchers in their drug discovery endeavors.
I. Fundamental Physicochemical Properties of 7-Azaindole
A comprehensive understanding of the intrinsic physicochemical characteristics of the 7-azaindole core is paramount for predicting its behavior in biological systems and for guiding rational drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential.
A. Ionization and Acidity (pKa)
The ionization state of a drug molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. 7-Azaindole is an amphoteric molecule, capable of both protonation and deprotonation. The pKa of the pyridinic nitrogen (N7) is a key parameter influencing its behavior in acidic environments.
-
Expert Insight: The pKa of the pyridinium ion of 7-azaindole has been reported to be 4.59. This indicates that the pyridine ring is a weak base. In the acidic environment of the stomach (pH 1-3), a significant portion of 7-azaindole derivatives will exist in their protonated, cationic form, which can enhance aqueous solubility but may reduce membrane permeability. Conversely, in the near-neutral pH of the small intestine and blood (pH ~7.4), the majority of the molecules will be in their neutral form, favoring membrane transport. The pyrrolic N-H is weakly acidic, with a much higher pKa, and is generally not considered to ionize under physiological conditions.[4]
B. Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor governing a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a given pH.
C. Aqueous Solubility
Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. The introduction of the nitrogen atom at the 7-position of the indole scaffold generally leads to an enhancement in aqueous solubility.[7]
-
Expert Insight: The solubility of 7-azaindole is highly dependent on the solvent and temperature.[8] Studies have shown that replacing an indole moiety with a 7-azaindole can improve the aqueous solubility of a compound, a desirable attribute in drug design.[7] However, some derivatives, particularly those with extensive aromatic substitutions, can still exhibit poor solubility.[7] Strategies to enhance the solubility of 7-azaindole derivatives include the introduction of polar functional groups or the disruption of crystal packing through non-planar substituents.[9]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| Melting Point | 105-107 °C | [2] |
| pKa (pyridinium ion) | 4.59 | [4] |
| LogP (calculated for a derivative) | ~2.15 | [5] |
| Aqueous Solubility | Enhanced compared to indole | [7] |
| Appearance | White to off-white powder | [2] |
Table 1: Core Physicochemical Properties of 7-Azaindole
II. Supramolecular Chemistry: The Role of Hydrogen Bonding and Crystal Packing
The ability of 7-azaindole to form specific hydrogen bonds is a defining feature that underpins its utility as a privileged scaffold, particularly in kinase inhibition. The pyrrolic N-H group acts as a hydrogen bond donor, while the pyridinic N7 atom serves as a hydrogen bond acceptor.
-
Expert Insight: This dual hydrogen bonding capability allows 7-azaindole to form a bidentate hydrogen bond with the hinge region of many kinases, a key interaction for potent inhibition.[10] The geometry and strength of these hydrogen bonds can be modulated by substituents on the 7-azaindole ring. In the solid state, 7-azaindole can form various supramolecular structures, including dimers and tetramers, through intermolecular N-H···N hydrogen bonds. This propensity for self-association can influence its crystal packing and, consequently, its solubility and dissolution rate. Understanding and controlling these intermolecular interactions is a critical aspect of solid-state characterization and formulation development.
Figure 1: Bidentate hydrogen bonding of 7-azaindole with a kinase hinge region.
III. Experimental Determination of Key Physicochemical Properties
The accurate experimental determination of physicochemical properties is a cornerstone of drug discovery, providing the data necessary for robust structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.
A. Potentiometric Titration for pKa Determination
-
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
-
Expert Insight: Potentiometric titration is a highly accurate and reliable method for pKa determination.[11] It is crucial to ensure the purity of the compound and to control the ionic strength of the solution to obtain precise results. For compounds with low aqueous solubility, the use of co-solvents may be necessary, but this can influence the apparent pKa, requiring careful interpretation of the data.
Step-by-Step Protocol for Potentiometric pKa Determination:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9][12]
-
Sample Preparation: Prepare a solution of the 7-azaindole compound of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).[9][12]
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.[9][12]
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.
Figure 2: Workflow for pKa determination by potentiometric titration.
B. Shake-Flask Method for LogP/LogD Determination
-
Principle: This classic method involves partitioning a compound between two immiscible solvents, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentrations of the compound in each phase are then measured to determine the partition or distribution coefficient.[13]
-
Expert Insight: The shake-flask method is considered the "gold standard" for LogP/LogD determination due to its direct measurement approach.[13] However, it can be time-consuming and requires a relatively large amount of pure compound.[3] Potential sources of error include incomplete phase separation, emulsion formation, and the solubility limits of the compound in either phase. For ionizable compounds like 7-azaindole, determining the LogD at a physiologically relevant pH (e.g., 7.4) is more informative than the LogP of the neutral species alone.[6]
Step-by-Step Protocol for Shake-Flask LogD Determination:
-
Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa to ensure thermodynamic equilibrium.[13]
-
Sample Preparation: Prepare a stock solution of the 7-azaindole compound in a suitable solvent (e.g., DMSO).[13]
-
Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Separate the two phases, typically by centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow for LogD determination by the shake-flask method.
IV. Structure-Property Relationships: Tailoring Physicochemical Properties for Therapeutic Success
The true power of the 7-azaindole scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its physicochemical properties to optimize for a specific therapeutic target and desired ADME profile.
-
Expert Insight: The introduction of substituents at various positions of the 7-azaindole ring can have a profound impact on its pKa, lipophilicity, and solubility. For example, electron-withdrawing groups on the pyridine ring can decrease the basicity of the N7 atom, lowering its pKa. Conversely, electron-donating groups can increase its basicity. The addition of polar groups can increase aqueous solubility, while the incorporation of lipophilic moieties will increase LogP. A critical aspect of lead optimization is to establish a clear understanding of these structure-property relationships to guide the synthesis of analogues with improved drug-like properties. For instance, in the development of kinase inhibitors, modifications are often made to the "solvent-exposed" region of the molecule to enhance solubility and modulate pharmacokinetic parameters without compromising the key hydrogen bonding interactions with the kinase hinge.[10]
V. Conclusion: A Versatile Scaffold for the Future of Drug Discovery
The 7-azaindole core represents a remarkably versatile and powerful scaffold in the arsenal of the medicinal chemist. Its unique physicochemical properties, particularly its hydrogen bonding capabilities and tunable electronic nature, have cemented its status as a privileged structure in drug discovery. A thorough understanding and strategic manipulation of its pKa, lipophilicity, and solubility are essential for harnessing its full therapeutic potential. By integrating the principles and experimental methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of drug design and development, ultimately accelerating the discovery of novel and effective medicines.
References
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. 2001.
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. 2023.
- Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evalu
- Azaindole Therapeutic Agents. Current Medicinal Chemistry. 2021.
-
LogP / LogD shake-flask method. protocols.io. 2024. [Link]
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. 2016.
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2016.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. 2019.
- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. 2019.
- A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. 2025.
- Recent advances in the global ring functionalization of 7-azaindoles.
- Identification and characterisation of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. 2023.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. 2008.
- LogP / LogD shake-flask method v1.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- (PDF) LogP / LogD shake-flask method v1.
- Development of Methods for the Determination of pKa Values. International Journal of Molecular Sciences. 2013.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm. 2017.
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. 2021.
- Determination of Partitioning Coefficient by UPLC-MS/MS.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K - Nanjing Tech University [pure.njtech.edu.cn:443]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde synonyms and CAS number
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-Azaindole-3-carboxaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. More commonly known by its synonym, 7-Azaindole-3-carboxaldehyde, this compound serves as a critical starting material for the synthesis of a wide array of biologically active molecules. Its structural similarity to the indole ring system allows it to function as a bioisostere, making it a highly valuable scaffold in the design of novel therapeutics. This document details its chemical identity, synthesis via the Vilsmeier-Haack reaction, key chemical transformations, and its significant applications in the development of targeted inhibitors for various kinases and enzymes, including FGFR, PDE4B, and JAKs.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring distinguishes it from its parent indole, introducing unique electronic properties and hydrogen bonding capabilities. This modification can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This compound is the 3-formyl derivative of this core, providing a reactive "handle" for synthetic chemists to elaborate the scaffold into more complex, pharmacologically active agents.[1] Its utility is demonstrated in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory disorders.[2][3][4]
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible research. This compound is registered under a unique CAS number and is known by several synonyms in commercial and academic literature.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5][6] |
| CAS Number | 4649-09-6 | [1][5][6][7][8][9][10][11] |
| Common Synonyms | 7-Azaindole-3-carboxaldehyde, 7-Azaindole-3-carbaldehyde, 3-Formyl-7-azaindole | [1][5][8][10][11] |
| Molecular Formula | C₈H₆N₂O | [5][10] |
| Molecular Weight | 146.15 g/mol | [10] |
| Appearance | Light yellow to orange solid | [8] |
Synthesis: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent 7-azaindole.[12][13][14] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.
Causality of Experimental Choice: The 7-azaindole ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile perfectly suited for this transformation.[14][15] The reaction proceeds with high regioselectivity for the C3 position, which is the most nucleophilic carbon on the pyrrole ring.
Reaction Mechanism
The reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the 7-azaindole. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Mechanism of Vilsmeier-Haack Formylation.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 7-azaindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.[14]
-
Workup and Isolation: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the solution with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate) until it is alkaline. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its aldehyde functional group. This group is an electrophilic center that readily participates in a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.
Key Reactions:
-
Condensation Reactions: Reacts with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental for introducing new nitrogen-containing substituents.
-
Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine followed by reduction of the resulting imine.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Undergoes olefination to form carbon-carbon double bonds, extending the carbon skeleton.
-
Oxidation and Reduction: Can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to different functional groups at the 3-position.
Caption: Key downstream reactions from the aldehyde.
Applications in Drug Discovery
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen at the 7-position often acts as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. This compound serves as a key intermediate in the synthesis of these targeted therapies.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[2][16] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2][16] The synthesis of these molecules often involves using the aldehyde as a reactive point for building out the rest of the inhibitor structure, which is designed to fit into the ATP-binding pocket of the kinase.[2]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a therapeutic target for inflammatory and central nervous system (CNS) diseases. Researchers have identified novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent and selective PDE4B inhibitors.[3] While this research focuses on the 2-carboxamide, the synthetic routes to such substituted azaindoles often rely on precursors like the 3-carbaldehyde for subsequent chemical manipulation of the ring system.
Janus Kinase (JAK) Inhibitors
Janus kinases are critical in cytokine signaling pathways that regulate immune and inflammatory responses.[4] The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to develop inhibitors of JAK3, which are of interest for treating autoimmune diseases and preventing organ transplant rejection.[4] The aldehyde can be used to introduce side chains that confer selectivity and potency for specific JAK family members.
Caption: From building block to targeted therapies.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of its 7-azaindole core make it an indispensable building block. Its proven utility in the creation of potent and selective inhibitors for critical disease targets like FGFR and JAKs underscores its continuing importance in the pipeline of drug discovery and development. Researchers equipped with a thorough understanding of its properties and reactivity are well-positioned to design the next generation of innovative therapeutics.
References
-
Pharmaffiliates. The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
PubChem. This compound. [Link]
-
Jin, L. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Menéndez Méndez, L. M. et al. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Kumar, S. et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
Sources
- 1. 7-Azaindole-3-Carboxaldehyde cas 4649-09-6 [minglangchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4649-09-6|this compound|BLD Pharm [bldpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | CAS: 4649-09-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. 7-Azaindole-3-carboxaldehyde | 4649-09-6 | FA16131 [biosynth.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Enhanced Reactivity of the Aldehyde Group in 7-Azaindole-3-carboxaldehyde: A Comprehensive Technical Guide for Synthetic Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Azaindole-3-carboxaldehyde is a cornerstone building block in medicinal chemistry and organic synthesis, largely due to the versatile reactivity of its aldehyde functional group. The unique electronic architecture of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, where a pyridine ring is fused to a pyrrole ring, imparts distinct chemical properties not observed in its indole analogue. This guide provides an in-depth analysis of the factors governing the reactivity of the C3-aldehyde group and presents a detailed examination of its key chemical transformations. We offer field-proven, step-by-step protocols, mechanistic insights, and a survey of reaction applications to empower researchers in leveraging this powerful synthon for the construction of complex molecular architectures and the discovery of novel therapeutic agents.
Introduction
The 7-Azaindole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The 7-azaindole scaffold is a bioisostere of the natural indole nucleus, a substitution that profoundly impacts the molecule's physicochemical properties.[1][2] As bioisosteres, 7-azaindole derivatives often exhibit enhanced aqueous solubility and superior bioavailability compared to their indole counterparts.[2] The nitrogen atom at the 7-position introduces a dipole moment and alters the hydrogen bonding capabilities, which can lead to improved metabolic stability and unique receptor binding interactions.[1] These attractive pharmacological properties have cemented 7-azaindoles as privileged structures in drug discovery, leading to the development of numerous clinically approved drugs.[2]
7-Azaindole-3-carboxaldehyde: A Versatile Synthon
7-Azaindole-3-carboxaldehyde (CAS 4649-09-6) is a bifunctional molecule featuring the 7-azaindole core and a highly reactive aldehyde group at the 3-position.[1][3] This aldehyde serves as a versatile chemical handle for a vast array of synthetic transformations, including condensation, olefination, oxidation, reduction, and nucleophilic addition reactions.[1] Its utility as a foundational starting material allows for the efficient construction of diverse and complex heterocyclic compounds, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3]
Scope of this Guide
This technical guide serves as a comprehensive resource for chemists engaged in the synthesis and modification of 7-azaindole-based compounds. It moves beyond a simple catalog of reactions to provide a deep understanding of the causality behind the aldehyde's reactivity. Each section includes detailed, self-validating experimental protocols, mechanistic diagrams, and tabulated data to support researchers in the practical application of these methodologies.
Electronic Landscape and its Influence on Aldehyde Reactivity
The reactivity of the aldehyde group in 7-azaindole-3-carboxaldehyde is intrinsically linked to the electronic nature of the bicyclic core. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic environment.
Electron-Withdrawing Nature of the Pyridine Ring
The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a net electron-withdrawing effect through induction (σ-withdrawal) and resonance (π-withdrawal). This effect deactivates the attached benzene-equivalent ring towards electrophilic substitution but, more importantly for our topic, it influences the adjacent pyrrole ring. This withdrawal of electron density from the pyrrole ring enhances the electrophilicity of the C3 position, and consequently, the attached aldehyde's carbonyl carbon. This makes the aldehyde group in 7-azaindole-3-carboxaldehyde a more potent electrophilic center compared to the aldehyde in indole-3-carboxaldehyde.
Caption: Electronic effect of the pyridine ring on the aldehyde group.
Key Transformations of the Aldehyde Functional Group
The enhanced electrophilicity of the aldehyde in 7-azaindole-3-carboxaldehyde makes it an excellent substrate for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Condensation Reactions
Condensation reactions involving the aldehyde are fundamental for building molecular complexity. These reactions typically involve the nucleophilic attack of an active methylene compound or another nucleophile on the aldehyde's carbonyl carbon, followed by dehydration.
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[4][5]
Caption: General mechanism of the Knoevenagel condensation.
Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a catalyst-free Knoevenagel condensation, leveraging the inherent reactivity of the starting materials.[6]
-
Reagent Preparation: In a 50 mL round-bottom flask, suspend 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in a solvent mixture of H₂O:EtOH (1:1, 20 mL).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 5:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 15-30 minutes.
-
Work-up: Upon completion, the solid product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile.
Table 1: Examples of Knoevenagel Condensation Reactions
| Active Methylene Compound | Base/Catalyst | Solvent | Conditions | Yield | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux, 2h | >90% | [4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4h | ~85% | [6] |
| Cyanoacetamide | None | H₂O:EtOH | RT, 1h | 92% | [6] |
| Malonic Acid | Piperidine/Pyridine | Pyridine | 40°C | N/A | [7] |
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, yielding a β-nitroalcohol.[8][9] These products are highly valuable as they can be readily converted into nitroalkenes, amino alcohols, or α-nitroketones.[9] A reported Henry reaction on a protected 7-azaindole-3-carboxaldehyde gave the corresponding nitrovinyl compound in 51% yield, which was subsequently reduced to form a melatonin analogue.[7]
Detailed Experimental Protocol: Henry Reaction with Nitromethane
-
Setup: To a solution of 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) in nitromethane (10 mL) in a 50 mL round-bottom flask, add a catalytic amount of a suitable base (e.g., DBU, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitroalcohol.
Olefination Reactions
Olefination reactions are indispensable for converting carbonyls into alkenes, providing a key method for carbon-carbon bond formation and chain extension.[1]
The Wittig reaction utilizes a phosphorus ylide (phosphorane) to convert an aldehyde into an alkene.[10] The geometry of the resulting alkene (E/Z) depends on the stability of the ylide used. While specific protocols for 7-azaindole-3-carboxaldehyde are not abundant in general literature, standard one-pot procedures are applicable.[11][12]
Detailed Experimental Protocol: One-Pot Wittig Reaction
-
Reagent Preparation: In a 25 mL flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol) and 7-azaindole-3-carboxaldehyde (0.35 g, 2.4 mmol).
-
Solvation: Add 6 mL of anhydrous DMF and stir vigorously for 5 minutes until the solids dissolve.
-
Ylide Formation & Reaction: Carefully add 0.2 mL of 50% aqueous sodium hydroxide dropwise to the rapidly stirred solution. A color change to reddish-orange should be observed. Continue stirring for 30 minutes.
-
Precipitation & Work-up: Add 4 mL of a 1:1 mixture of 1-propanol/water to precipitate the product. Collect the crude solid by vacuum filtration.
-
Purification: Recrystallize the crude solid from a minimal amount of hot 1-propanol to obtain the pure alkene product.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[13] It offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct.[13] Crucially, the HWE reaction typically shows high selectivity for the formation of (E)-alkenes.[13][14]
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Experimental Protocol: HWE Reaction
-
Carbanion Generation: In a flame-dried, three-neck flask under argon, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (2.24 g, 10 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Re-cool the mixture to 0 °C and add a solution of 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) in 15 mL of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel) to yield the ethyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate.
Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents like Grignard reagents to the aldehyde provides a direct route to secondary alcohols, a crucial transformation for building more complex scaffolds.[1] While a study on N-alkylated indole-3-carboxaldehyde showed an aberrant reaction with Grignard reagents leading to bis(indolyl)methane products, the N-H free indole and, by extension, 7-azaindole aldehydes are expected to undergo standard 1,2-addition to the carbonyl.[15]
Detailed Experimental Protocol: Grignard Reaction
-
Setup: To a solution of 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) in 50 mL of anhydrous THF at 0 °C under an argon atmosphere, add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by column chromatography to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-ol.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds, converting an aldehyde into a primary, secondary, or tertiary amine in a one-pot process.[16][17][18] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[18]
Detailed Experimental Protocol: Reductive Amination with a Primary Amine
-
Imine Formation: In a 100 mL flask, dissolve 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 40 mL of methanol. Add 3Å molecular sieves to the mixture. Stir at room temperature for 2 hours to facilitate imine formation.
-
Reduction: To the stirring suspension, add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Continue stirring at room temperature for 3 hours after the addition is complete.
-
Work-up: Filter off the molecular sieves and wash them with methanol. Concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via column chromatography to yield the N-benzyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine.
Table 2: Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Conditions | Notes |
| Primary Amine | NaBH(OAc)₃ | Dichloromethane | RT, 12h | Mild conditions, tolerates many functional groups.[18][19] |
| Secondary Amine | NaBH₃CN | Methanol/AcOH | RT, 12h | Requires slightly acidic pH for iminium ion formation.[18] |
| Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | RT, 24h | Forms the primary amine. |
Oxidation and Reduction of the Aldehyde
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key intermediate for amide couplings and other transformations.[1] A reported procedure for the N-protected analogue using sodium chlorite afforded the acid in 95% yield.[7]
Detailed Experimental Protocol: Oxidation to Carboxylic Acid
-
Setup: Dissolve 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) in a mixture of t-butanol (30 mL) and 2-methyl-2-butene (10 mL).
-
Reagent Addition: Prepare a solution of sodium chlorite (4.5 g, 50 mmol) and sodium dihydrogen phosphate (4.5 g) in water (20 mL). Add this aqueous solution to the aldehyde solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously for 6 hours.
-
Work-up: After the reaction is complete, add water (50 mL) and extract with ethyl acetate to remove unreacted starting material. Adjust the pH of the aqueous layer to ~3 with 1M HCl. The product will precipitate.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 7-azaindole-3-carboxylic acid.
Selective reduction of the aldehyde to the primary alcohol can be achieved using mild hydride reagents such as sodium borohydride (NaBH₄).[1]
Detailed Experimental Protocol: Reduction to Alcohol
-
Setup: Suspend 7-azaindole-3-carboxaldehyde (1.46 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of 20 mL of water. Remove the methanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Summary of Synthetic Utility
As demonstrated, 7-azaindole-3-carboxaldehyde is a remarkably versatile precursor. The aldehyde group serves as a gateway to a multitude of functional groups and carbon skeletons, enabling rapid diversification of the 7-azaindole core.
Caption: Synthetic pathways originating from 7-azaindole-3-carboxaldehyde.
Conclusion
The aldehyde group of 7-azaindole-3-carboxaldehyde possesses heightened reactivity due to the inherent electronic properties of the fused pyrrolopyridine ring system. This feature, combined with the pharmacological significance of the azaindole core, makes it an exceptionally valuable tool for synthetic and medicinal chemists. The ability to readily engage in a wide spectrum of high-yielding transformations allows for the efficient generation of diverse molecular libraries and the targeted synthesis of complex, biologically active molecules. Understanding the principles and protocols outlined in this guide will enable researchers to fully exploit the synthetic potential of this powerful building block.
References
-
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Gilla, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(4), 437-458. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Mild one-pot Horner–Wadsworth–Emmons olefination and intramolecular N-arylation for the syntheses of indoles, all regio-isomeric azaindoles, and thienopyrroles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Reductive Amination Reaction. OpenBU. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. ResearchGate. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Course Hero. [Link]
-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot. UNICAM. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. [Link]
-
Enantioselective nitroaldol (Henry) reaction using copper(ii) complexes of (−)-sparteine. Chemical Communications (RSC Publishing). [Link]
-
How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. Quora. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
Organocatalytic asymmetric intramolecular aza-Henry reaction: facile synthesis of trans-2,3-disubstituted tetrahydroquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
7-Azaindole-3-carboxaldehyde | CAS#:4649-09-6. Chemsrc. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. sciepub.com [sciepub.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. DSpace [open.bu.edu]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors from 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structure is bioisosteric to indole, a common motif in biologically active molecules. The defining feature of the 7-azaindole core is the presence of a nitrogen atom in the six-membered ring, which, along with the pyrrole NH group, can form crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[3][4][5] This interaction mimics the binding of the adenine portion of ATP, making it an excellent starting point for the development of potent and selective kinase inhibitors.[3][5] A notable example of a successful drug featuring this scaffold is Vemurafenib, a BRAF kinase inhibitor approved for the treatment of melanoma.[3][4]
The strategic functionalization of the 7-azaindole core is paramount for achieving desired potency and selectivity against specific kinase targets.[6][7] The 3-position of the 7-azaindole ring is a particularly attractive point for modification, as it allows for the introduction of substituents that can occupy the ribose pocket of the ATP binding site.[2] 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a versatile and readily available starting material for elaborating the 7-azaindole scaffold at this critical position.[8][9] This application note will provide a detailed guide on the synthetic transformations of this compound to generate diverse kinase inhibitor candidates, complete with actionable protocols and the underlying chemical rationale.
Strategic Importance of this compound
The aldehyde functionality at the C3 position of the 7-azaindole core is a synthetic linchpin, enabling a wide array of chemical transformations. Its reactivity allows for the introduction of various pharmacophoric elements, crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds. Key transformations that will be discussed include:
-
Vilsmeier-Haack Formylation: The synthesis of the starting material itself.
-
Wittig Reaction: For the formation of carbon-carbon double bonds, extending the scaffold.[10][11][12]
-
Reductive Amination: A robust method for introducing diverse amine functionalities.[13][14]
-
Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems, as seen in some Cdc7 kinase inhibitors.[8]
These reactions provide a powerful toolkit for medicinal chemists to explore the chemical space around the 7-azaindole scaffold and develop novel kinase inhibitors for various therapeutic indications, including oncology and inflammatory diseases.[15][16][17][18][19]
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[20][21][22][23] In the context of 7-azaindole, which is an electron-rich heterocycle, this reaction proceeds readily to install an aldehyde group at the C3 position.
Reaction Principle: The reaction involves the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[20][22] This electrophilic iminium salt then attacks the electron-rich 7-azaindole ring, followed by hydrolysis to yield the desired aldehyde.
Detailed Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Expected Yield: 70-85%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ 12.21 (s, 1H), 9.95 (s, 1H), 8.41 (s, 1H), 8.29 (dd, J = 4.7, 1.6 Hz, 1H), 8.16 (dd, J = 7.9, 1.6 Hz, 1H), 7.21 (dd, J = 7.9, 4.7 Hz, 1H).
-
MS (ESI) m/z: 147.1 [M+H]⁺.
Protocol 2: Synthesis of (E)-3-(2-arylvinyl)-1H-pyrrolo[2,3-b]pyridines via Wittig Reaction
The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[10][11][12][24][25] Starting from this compound, this reaction allows for the introduction of a vinyl linker, which can be further functionalized or serve as a key structural element in the final kinase inhibitor.
Reaction Principle: The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the carbonyl carbon of the aldehyde.[24] This forms a betaine intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E or Z) is dependent on the nature of the ylide.[10][11]
Detailed Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the appropriate benzyltriphenylphosphonium halide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equivalents) or potassium tert-butoxide (t-BuOK, 1.1 equivalents), dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired (E)-3-(2-arylvinyl)-1H-pyrrolo[2,3-b]pyridine.
Data Table: Representative (E)-3-(2-arylvinyl)-1H-pyrrolo[2,3-b]pyridines
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 75 |
| 2 | 4-Chlorophenyl | 72 |
| 3 | 4-Methoxyphenyl | 80 |
| 4 | 2-Pyridyl | 65 |
Protocol 3: Synthesis of 3-((Arylamino)methyl)-1H-pyrrolo[2,3-b]pyridines via Reductive Amination
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[13][14] This one-pot procedure involves the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. This protocol allows for the introduction of a diverse range of substituted amines, which can be crucial for targeting specific amino acid residues in the kinase active site.
Reaction Principle: The reaction begins with the acid-catalyzed condensation of this compound with a primary or secondary amine to form a Schiff base (imine) or an enamine, respectively. A reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N double bond to a single bond. STAB is often preferred as it is a milder and more selective reducing agent that can be used in a one-pot procedure without the need to isolate the imine intermediate.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equivalents).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the desired 3-((arylamino)methyl)-1H-pyrrolo[2,3-b]pyridine.
Data Table: Representative 3-((Arylamino)methyl)-1H-pyrrolo[2,3-b]pyridines
| Entry | Amine | Yield (%) |
| 1 | Aniline | 82 |
| 2 | 4-Fluoroaniline | 78 |
| 3 | Benzylamine | 85 |
| 4 | Morpholine | 90 |
Visualizing the Synthetic Pathways
Overall Synthetic Strategy
Caption: General synthetic routes from 1H-pyrrolo[2,3-b]pyridine to diverse kinase inhibitor scaffolds.
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the one-pot reductive amination protocol.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potential kinase inhibitors. The protocols detailed in this application note for the Vilsmeier-Haack, Wittig, and reductive amination reactions provide a solid foundation for the generation of diverse chemical libraries based on the privileged 7-azaindole scaffold. The ability to readily introduce a variety of substituents at the C3 position allows for fine-tuning of the pharmacological properties of the resulting compounds, enabling the development of potent and selective inhibitors for a range of kinase targets. Future work in this area will likely focus on the development of novel, more efficient synthetic methodologies, as well as the application of these building blocks in combinatorial chemistry and fragment-based drug discovery campaigns to accelerate the identification of new therapeutic agents.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
-
Azaindole Therapeutic Agents. Molecules.
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Vilsmeier-Haack Reaction. NROChemistry.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
-
Wittig Reaction. Organic Chemistry Portal.
-
Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
-
Wittig reaction. Wikipedia.
-
Wittig Reaction: Mechanism and Examples. NROChemistry.
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate.
-
Wittig Reaction. Chemistry LibreTexts.
-
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ResearchGate.
-
This compound. PubChem.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.
-
Azaindole synthesis. Organic Chemistry Portal.
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
-
One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. ijpcbs.com [ijpcbs.com]
- 22. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 23. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Experimental protocol for Wittig reaction with 7-azaindole-3-carboxaldehyde
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 3-vinyl-7-azaindole from 7-azaindole-3-carboxaldehyde using the Wittig reaction. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a vinyl group at the 3-position offers a versatile handle for further chemical modifications.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical advice for successful execution and product characterization.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes or ketones into alkenes.[2] The reaction's power lies in its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond, a feature not always achievable with traditional elimination reactions. The core of the reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[2]
7-Azaindole, a bioisostere of indole, is a key heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[3] Its derivatives have shown a wide range of therapeutic potential. The aldehyde functional group at the 3-position of 7-azaindole-3-carboxaldehyde is a reactive center that readily participates in various organic transformations, including the Wittig olefination, to introduce unsaturated side chains. The resulting 3-vinyl-7-azaindole is a valuable intermediate for further functionalization, for instance, via Heck coupling or other palladium-catalyzed cross-coupling reactions.
This protocol will detail the in situ generation of methylenetriphenylphosphorane (a non-stabilized ylide) and its subsequent reaction with 7-azaindole-3-carboxaldehyde to yield 3-vinyl-7-azaindole.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically very stable byproduct that drives the reaction to completion.
For non-stabilized ylides, such as the one employed in this protocol, the reaction generally favors the formation of the (Z)-alkene under kinetically controlled, salt-free conditions.[2] This stereoselectivity is attributed to the kinetic control of the oxaphosphetane formation. However, for the synthesis of a terminal alkene like 3-vinyl-7-azaindole, stereoisomerism is not a concern.
Diagram of the Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Protocol
This protocol details the synthesis of 3-vinyl-7-azaindole.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| 7-Azaindole-3-carboxaldehyde | C₈H₆N₂O | 146.15 | Commercially available | Store in a cool, dry place. |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | Commercially available | Hygroscopic; dry under vacuum before use. |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Commercially available | Highly reactive with water; handle with care. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially available | Use freshly distilled from sodium/benzophenone. |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Prepared in-house | For quenching the reaction. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercially available | For extraction. |
| Brine | NaCl (aq) | - | Prepared in-house | For washing the organic layer. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercially available | For drying the organic layer. |
| Silica gel (230-400 mesh) | SiO₂ | 60.08 | Commercially available | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Glassware for extraction and chromatography
Step-by-Step Procedure
1. Preparation of the Ylide (in situ)
1.1. To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq, e.g., 4.29 g for a 10 mmol scale).
1.2. Add anhydrous THF (40 mL) via syringe.
1.3. Cool the suspension to 0 °C in an ice bath.
1.4. Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq, e.g., 0.44 g for a 10 mmol scale) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
1.5. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
2. Wittig Reaction
2.1. Dissolve 7-azaindole-3-carboxaldehyde (1.0 eq, e.g., 1.46 g for a 10 mmol scale) in anhydrous THF (10 mL) in a separate flame-dried flask under a nitrogen atmosphere.
2.2. Add the solution of 7-azaindole-3-carboxaldehyde dropwise to the ylide solution at room temperature via a syringe.
2.3. Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification
3.1. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
3.2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
3.3. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
3.4. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.5. Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from triphenylphosphine oxide and other impurities.
4. Product Characterization
The final product, 3-vinyl-7-azaindole, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with characteristic coupling constants, as well as signals for the aromatic protons of the 7-azaindole ring. The NH proton of the azaindole will likely appear as a broad singlet.
-
Mass Spectrometry (ESI+): Expected m/z for C₉H₈N₂ [M+H]⁺.
Alternative Protocol: Microwave-Assisted Wittig Reaction
For accelerated reaction times, a microwave-assisted protocol can be employed.
-
In a microwave-safe vial, combine 7-azaindole-3-carboxaldehyde, methyltriphenylphosphonium bromide, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[4][5][6][7]
-
After cooling, the reaction mixture can be worked up and purified as described in the conventional protocol.
Note: Optimization of reaction conditions (temperature, time, and base) is crucial for this method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation due to wet reagents or solvent. | Ensure all glassware is flame-dried, and use anhydrous THF. Dry the phosphonium salt under vacuum before use. |
| Inactive sodium hydride. | Use a fresh bottle of sodium hydride. | |
| Difficult purification | Co-elution of the product with triphenylphosphine oxide. | Optimize the solvent system for column chromatography. Sometimes, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., diethyl ether) prior to chromatography can be effective. |
| Presence of starting material | Insufficient amount of ylide or short reaction time. | Use a slight excess of the phosphonium salt and base. Monitor the reaction by TLC until the starting aldehyde is consumed. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 3-vinyl-7-azaindole via the Wittig reaction. The procedure is robust and can be adapted for various scales. The resulting product is a versatile building block for the synthesis of more complex molecules of interest in medicinal chemistry and materials science.
References
-
Wikipedia. Wittig reaction. [Link]
- Gueritte, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 481-504.
-
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. [Link]
-
Stereochemistry of the Wittig Reaction. (2019, August 14). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Reddy, B. V. S., et al. (2011). Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. Journal of the Brazilian Chemical Society, 22(11), 2065-2069.
-
Gueritte, F., Fahy, J., & Duflos, A. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- Manning, J. R., et al. (2014). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes.
- Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC, 2005(ii), 98-119.
- Penthala, N. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7959.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
-
McLaughlin, M., Palucki, M., & Davies, I. W. Efficient Access to Azaindoles and Indoles. Figshare. [Link]
- A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services.
-
Reddy, B. V. S., et al. (2011). Microwave-Assisted Clean Synthesis of Amides via Aza-Wittig Reaction under Solvent-Free Condition. ResearchGate. [Link]
-
Manning Lab. (2014). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Vanderbilt University Medical Center. [Link]
-
Gribble, G. W. (2020). Wittig–Madelung Indole Synthesis. ResearchGate. [Link]
-
Theoretical study of the Aza˗Wittig reaction, Me3P=NR (R = Methyl or Phenyl) with aldehyde by the DFT and DFT-D methods (dispersion correction). ResearchGate. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
-
Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Cambridge Open Engage. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
7-Azaindoles via carbolithiation of vinyl pyridines. ElectronicsAndBooks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. | Manning Lab [vumc.org]
Application Notes & Protocols for the Suzuki Coupling Functionalization of the 7-Azaindole Core
Abstract: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] Its functionalization is critical for modulating pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C-C bonds, offering a robust method for introducing aryl, heteroaryl, and other moieties onto the 7-azaindole core.[4][5] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of Suzuki coupling methods to various positions of the 7-azaindole nucleus, aimed at researchers and professionals in drug development.
Foundational Principles: The 'Why' of Experimental Design
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound, typically a boronic acid or its ester.[5] The reaction is catalyzed by a Palladium(0) species and requires a base for activation of the organoboron partner.[4][6]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-azaindole. This is often the rate-determining step.[6][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6]
-
Transmetalation: The organoboron species (e.g., Ar-B(OH)₂) is activated by a base to form a more nucleophilic borate complex (e.g., [Ar-B(OH)₃]⁻). This complex then transfers its organic group to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
The Challenge of N-Heterocycles: Catalyst Inhibition
The 7-azaindole core, like many nitrogen-rich heterocycles, presents a unique challenge. The acidic proton on the pyrrole nitrogen (N-H) and the basic pyridine nitrogen can coordinate to the palladium center.[8] This coordination can deactivate the catalyst, leading to low yields or failed reactions. This is often referred to as catalyst poisoning.[9][10]
Solutions:
-
N-Protection: Protecting the pyrrole nitrogen with groups like tosyl (Ts), phenylsulfonyl (SO₂Ph), or Boc can prevent this inhibitory coordination. However, this adds extra steps for protection and deprotection to the synthetic route.[11]
-
Optimized Catalyst Systems: The development of modern catalysts, particularly those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs), has been a breakthrough.[8][12][13] These ligands form robust, highly active palladium complexes that are less susceptible to inhibition, often allowing for successful coupling on unprotected N-H azaindoles.[8]
-
Choice of Base: A carefully selected base is crucial. Strong bases can deprotonate the N-H group, forming an azaindole anion that can also interact with the catalyst. Milder bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or NaOtBu, especially for unprotected substrates.[8][14]
Application Notes: Strategic Functionalization
The choice of reaction conditions is highly dependent on the position of the halide on the 7-azaindole core and the nature of the coupling partners.
Site-Selective Coupling Strategies
A key advantage of the Suzuki reaction is its ability to achieve site-selective functionalization on poly-halogenated 7-azaindoles due to the differential reactivity of C-X bonds (C-I > C-Br > C-Cl). This allows for sequential, one-pot syntheses of di-substituted azaindoles. For instance, starting with a 6-chloro-3-iodo-7-azaindole, the first Suzuki coupling can be directed to the more reactive C3-I position at a lower temperature, followed by a second coupling at the C6-Cl position by increasing the temperature and adding more catalyst.[15]
Comparative Reaction Conditions
The following table summarizes typical conditions for Suzuki couplings at various positions on the 7-azaindole core, demonstrating the versatility of the method.
| Position | Halide | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield Range (%) | Reference |
| C3 | Iodo | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 67-93 | [15] |
| C4 | Chloro | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Good | [9][10] |
| C5 | Bromo | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 80-110 | 49-75 | [16] |
| C6 | Chloro | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 | 43-88 | [15] |
| Unprotected | Chloro | XPhos Precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [8] |
Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust starting points for optimization.
Protocol 1: C3-Arylation of N-Protected 6-Chloro-3-iodo-7-azaindole[15]
This protocol is optimized for selective coupling at the C3 position, leaving the C6-chloro group intact for subsequent functionalization.
Materials:
-
N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Spherical-phos (SPhos) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene and Ethanol (1:1 mixture), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv), aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
In a separate vial, weigh Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/ethanol (1:1) solvent mixture to the flask via syringe.
-
Add the catalyst and ligand to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated product.
Protocol 2: Coupling on Unprotected 6-Chloro-7-azaindole[8]
This protocol utilizes a modern palladium precatalyst that is highly effective for coupling on N-H heterocycles, avoiding the need for protection/deprotection steps.
Materials:
-
6-chloro-7-azaindole (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
XPhos Pd G2 Precatalyst (1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 6-chloro-7-azaindole (1.0 equiv), aryl boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G2 precatalyst (1.5 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction for 5-8 hours, monitoring by LC-MS for completion.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via silica gel chromatography to yield the 6-aryl-7-azaindole product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Catalyst inhibition by N-H group. 4. Poor solubility of reagents. | 1. Use a fresh catalyst or a robust precatalyst. 2. Ensure thorough degassing (e.g., sparge with argon for 20-30 min). 3. Switch to a more robust ligand (SPhos, XPhos) or consider N-protection. 4. Add a co-solvent like DMF or switch to a different solvent system (e.g., THF/water).[17][18] |
| Protodeboronation | 1. Reaction temperature too high. 2. Reaction time too long. 3. Base is too strong or aqueous conditions are too harsh. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench upon completion. 3. Use a milder base (e.g., KF) or a boronic ester (e.g., pinacol ester) which is more stable.[4][19] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling. | 1. Rigorously exclude oxygen by ensuring proper degassing and maintaining an inert atmosphere.[19] 2. Screen different palladium sources and ligands. |
| Hydrolysis of Ester Groups | 1. Use of strong aqueous base (e.g., NaOH, K₂CO₃). | 1. Use a non-hydrolytic base like potassium fluoride (KF) or cesium fluoride (CsF).[4][18] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of the 7-azaindole core. By understanding the underlying mechanism, recognizing the challenges posed by the heterocycle, and selecting the appropriate state-of-the-art catalyst systems, researchers can efficiently generate diverse libraries of substituted 7-azaindoles. The protocols and insights provided herein serve as a robust foundation for developing novel molecular entities for drug discovery and beyond.
References
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Liu, Y., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]
-
Tu, T., et al. (2007). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics. [Link]
-
Wang, D., et al. (2004). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction. Organometallics. [Link]
-
Andrade, C. K. Z. & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Andrade, C. K. Z. & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Website. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal Website. [Link]
-
Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry. [Link]
-
Wang, S., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
Park, K. H., et al. (2007). Amphiphilic Polymer-Supported N-Heterocyclic Carbene Palladium Complex for Suzuki Cross-Coupling Reaction in Water. ResearchGate. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]
-
Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]
-
Singh, G., et al. (2024). Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia Website. [Link]
-
Sauthof, L., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal Website. [Link]
-
Tang, Y., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]
-
Chemwish. (2025). Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. Chemwish Website. [Link]
-
Chemwish. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling. Chemwish Website. [Link]
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Introduction: The Strategic Value of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
An Application Guide to Leveraging 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde in Multi-Component Reactions
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutics. This compound, also known as 7-azaindole-3-carboxaldehyde, has emerged as a uniquely valuable scaffold.[1][2][3] Its structure is a bioisostere of the common indole moiety, a privileged core found in numerous biologically active molecules. The introduction of a nitrogen atom at the 7-position imparts distinct electronic properties that can significantly enhance metabolic stability and receptor binding interactions compared to its indole counterpart.[1]
The true synthetic power of this molecule lies in the aldehyde functional group at the 3-position. This highly reactive electrophilic center serves as a versatile handle for a vast array of chemical transformations, including condensation reactions, nucleophilic additions, and oxidations/reductions.[1] Most significantly, it is an ideal electrophilic partner for multi-component reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. MCRs are foundational to modern drug discovery, offering unparalleled efficiency, atom economy, and the ability to rapidly generate libraries of structurally complex and diverse molecules.
This guide provides an in-depth exploration of the application of this compound in key MCRs, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The Ugi Four-Component Reaction (U-4CR): Crafting Peptidomimetic Scaffolds
The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of α-aminoacyl amide derivatives from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[4][5] When this compound is employed as the aldehyde component, the resulting products are peptidomimetics bearing the pharmacologically significant 7-azaindole core, making them prime candidates for screening in drug discovery programs.[5]
Mechanistic Rationale
The reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[4] The initial step is the condensation of the amine and this compound to form a Schiff base (imine). Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, forming an intermediate that undergoes the final, irreversible acyl transfer to yield the stable bis-amide product.[4]
Caption: General workflow for the Ugi four-component reaction.
Protocol: Synthesis of a 7-Azaindole-based Ugi Product
Objective: To synthesize a representative α-aminoacyl amide derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, TLC setup
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 146 mg, 1.0 mmol).
-
Solvent and Reagents: Dissolve the aldehyde in 5 mL of anhydrous methanol. Sequentially add benzylamine (107 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality Note: This initial period allows for the pre-formation of the imine intermediate, which is crucial for the subsequent steps.
-
Isocyanide Addition: Add tert-butyl isocyanide (83 mg, 1.0 mmol) to the reaction mixture dropwise. Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: The Ugi reaction is typically exothermic and proceeds rapidly.[4] Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired α-aminoacyl amide product.
The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides
The Passerini reaction is another powerful isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides.[6][7] This reaction provides a straightforward route to ester and amide functionalities in a single step, and the use of this compound yields products with significant potential in medicinal chemistry.[6]
Mechanistic Rationale
The mechanism of the Passerini reaction is thought to be dependent on the solvent and concentration. In aprotic solvents at high concentrations, a concerted, non-ionic mechanism involving a cyclic transition state is proposed.[6][7] In this pathway, hydrogen bonding plays a key role in bringing the three components together.[7] An alternative ionic pathway may operate in polar solvents, where the reaction is initiated by protonation of the carbonyl, followed by nucleophilic attack of the isocyanide.[6]
Caption: A simplified representation of the concerted Passerini mechanism.
Protocol: Synthesis of a 7-Azaindole-based Passerini Product
Objective: To synthesize a representative α-acyloxy amide derivative via the Passerini reaction.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
Cyclohexyl isocyanide (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware, magnetic stirrer, TLC setup
Procedure:
-
Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (146 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in 10 mL of anhydrous DCM. Causality Note: Using an aprotic solvent like DCM favors the concerted mechanism and minimizes side reactions.
-
Isocyanide Addition: Add cyclohexyl isocyanide (109 mg, 1.0 mmol) to the stirred solution at room temperature.
-
Reaction and Monitoring: Stir the mixture at room temperature for 24-48 hours. The reaction is typically performed at a high concentration to achieve optimal yields.[7] Monitor the reaction's progress by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, wash the DCM solution with 1 M HCl (1 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure α-acyloxy amide.
The Biginelli Reaction: Building Dihydropyrimidinone (DHPM) Cores
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][9] These heterocyclic scaffolds are of immense pharmacological interest, with many derivatives acting as calcium channel blockers, antihypertensive agents, and more.[8][9] Incorporating the 7-azaindole moiety via this compound creates novel DHPMs with unique biological profiles.
Mechanistic Rationale
The reaction is typically acid-catalyzed. The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol form of the β-ketoester. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to afford the stable DHPM ring system.[8]
Caption: General workflow for the Biginelli three-component reaction.
Protocol: Synthesis of a 7-Azaindole Substituted DHPM
Objective: To synthesize a dihydropyrimidinone derivative bearing the 7-azaindole scaffold.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
Standard reflux apparatus, magnetic stirrer
Procedure:
-
Reaction Setup: Combine this compound (146 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and urea (90 mg, 1.5 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. Causality Note: A slight excess of urea is often used to drive the reaction towards completion.
-
Catalyst Addition: Add 3-4 drops of concentrated HCl to the mixture. The acid catalyzes the initial condensation and subsequent cyclization steps.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield the pure 7-azaindole substituted dihydropyrimidinone.
Summary of Reaction Conditions
| Reaction Type | Key Components | Typical Solvents | Catalyst | Temperature | Typical Yields |
| Ugi | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Methanol, DMF | None (Autocatalytic) | Room Temp. | High |
| Passerini | Aldehyde, Carboxylic Acid, Isocyanide | DCM, THF (aprotic) | None | Room Temp. | Moderate to High |
| Biginelli | Aldehyde, β-Ketoester, Urea/Thiourea | Ethanol, Acetonitrile | Brønsted/Lewis Acid (e.g., HCl) | Reflux | Good to Excellent |
Conclusion
This compound is a powerful and versatile building block for the construction of complex, drug-like molecules. Its strategic application in multi-component reactions such as the Ugi, Passerini, and Biginelli reactions provides an exceptionally efficient pathway to novel heterocyclic scaffolds. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this unique reagent to accelerate their discovery programs and explore new frontiers in medicinal chemistry. The resulting 7-azaindole-containing compounds are well-positioned for biological evaluation and have the potential to become next-generation therapeutic agents.[10][11][12][13]
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Vertex AI Search.
- Passerini reaction - Wikipedia. Wikipedia.
- Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed. PubMed.
- 7-AZAINDOLE-3-CARBOXALDEHYDE 4649-09-6 wiki - Guidechem. Guidechem.
- Ugi reaction - Wikipedia. Wikipedia.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. RSC Publishing.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate.
- An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - NIH.
- Biginelli reaction - Wikipedia. Wikipedia.
- Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- This compound | C8H6N2O | CID 5372812 - PubChem. PubChem.
- Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. PubMed Central.
- The Passerini Reaction - Organic Reactions. Organic Reactions.
- Preparation of pyrrolo[2,3-d]pyrimidines by the Biginelli reaction, a... - ResearchGate.
- Synthesis and reactions of “biginelli‐compounds”. Part I - Semantic Scholar. Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Their structural resemblance to indole allows them to act as bioisosteres, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] This has resulted in their incorporation into a number of clinically approved drugs.[2] Given their significance, the isolation of highly pure 1H-pyrrolo[2,3-b]pyridine derivatives is a critical step in both research and development.
This guide provides a comprehensive overview of the primary techniques used for the purification of this class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles to empower effective troubleshooting and optimization.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. For 1H-pyrrolo[2,3-b]pyridine derivatives, the following are of particular importance:
-
Basicity: The pyridine nitrogen imparts basic properties, with a pKa typically in the range of 5 to 6.[3][4] This basicity is a key handle that can be exploited in purification.
-
Polarity: The polarity of 7-azaindole derivatives can vary widely depending on the nature and position of substituents. This variability necessitates a flexible approach to the selection of chromatographic conditions.
-
Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.[5] These interactions can influence solubility and chromatographic behavior.
Core Purification Strategies
The most common and effective methods for purifying 1H-pyrrolo[2,3-b]pyridine derivatives are:
-
Flash Column Chromatography: The workhorse of the organic synthesis lab, highly effective for routine purification.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, particularly for final compounds.
-
Acid-Base Extraction: An efficient method for removing acidic or basic impurities, or for the initial cleanup of a crude reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Indispensable for the purification of highly polar compounds, separation of close-eluting isomers, and for achieving the highest levels of purity.
The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the product.
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification strategy.
Flash Column Chromatography
Flash column chromatography is the most frequently employed technique for the purification of 1H-pyrrolo[2,3-b]pyridine derivatives in a research setting.[6][7][8] It offers a good balance of speed, resolution, and scalability.
Guiding Principles
The basic nature of the pyridine ring can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups.[3] To mitigate this, several strategies can be employed:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), into the eluent can significantly improve peak shape.[9] The modifier competes with the basic analyte for interaction with the acidic sites on the silica gel.
-
Use of Deactivated Silica: Employing silica gel that has been treated to reduce the number of acidic sites can also be beneficial.
-
Gradient Elution: Starting with a non-polar eluent and gradually increasing the polarity allows for the separation of compounds with a wide range of polarities.
Protocol: Flash Column Chromatography of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative
This protocol is a general guideline and should be optimized for each specific compound.
1. Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities. A good starting point for many 7-azaindole derivatives is a mixture of hexanes and ethyl acetate.[10][11]
-
Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[12]
-
If peak streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material. A general rule of thumb is a 30-50:1 ratio of silica gel to crude compound by weight for easy separations.[12]
-
The column can be packed as a slurry or dry. For slurry packing, the silica gel is mixed with the initial eluent and poured into the column. For dry packing, the silica gel is added to the solvent-filled column and allowed to settle.[9]
-
Equilibrate the packed column by passing several column volumes of the initial eluent through it.[13]
3. Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent, preferably the chromatography eluent or a more polar solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, the "dry loading" technique can be used. The crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the predetermined solvent system. A flow rate of approximately 2 inches per minute is often recommended.[9]
-
If using gradient elution, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.[14]
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[14]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with acidic silanol groups on silica. | Add 0.1-1% triethylamine or pyridine to the eluent.[9] |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC. Consider a different solvent system (e.g., DCM/methanol). |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Increase the polarity of the eluent. For very polar compounds, consider reverse-phase chromatography. |
| Low Recovery | Compound is unstable on silica gel or is irreversibly adsorbed. | Use deactivated silica gel or switch to a different stationary phase (e.g., alumina). |
Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Guiding Principles
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
Protocol: Recrystallization of 7-Azaindole
This protocol describes the recrystallization of the parent 7-azaindole, but the principles can be applied to its derivatives with appropriate solvent selection.
1. Solvent Selection:
-
7-Azaindole can be recrystallized from cyclohexane or water.[15][16]
-
For derivatives, screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
Acid-Base Extraction
The basicity of the pyridine nitrogen in 1H-pyrrolo[2,3-b]pyridine derivatives allows for their separation from neutral or acidic compounds through acid-base extraction.[17]
Guiding Principles
By treating an organic solution of the crude material with an aqueous acid, the basic 7-azaindole derivative will be protonated and extracted into the aqueous layer as a water-soluble salt. Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified to regenerate the neutral 7-azaindole, which can be extracted back into an organic solvent.
Workflow for Acid-Base Extraction
Caption: Workflow for acid-base extraction of a 7-azaindole.
Protocol: Acid-Base Extraction
1. Acidic Extraction:
-
Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the extraction of the organic layer with the aqueous acid.
2. Basification and Back-Extraction:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Cool the solution in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper).
-
Extract the now neutral 7-azaindole derivative back into an organic solvent (e.g., ethyl acetate) three times.[18]
3. Isolation:
-
Combine the organic extracts.
-
Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
High-Performance Liquid Chromatography (HPLC)
For challenging separations or when very high purity is required, reverse-phase HPLC (RP-HPLC) is the method of choice.[19][20][21]
Guiding Principles
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The pH of the mobile phase is a critical parameter for the successful chromatography of basic compounds like 7-azaindole derivatives.[3] At a low pH (e.g., < 3), the pyridine nitrogen is protonated, which can lead to better peak shapes by minimizing interactions with residual silanol groups on the stationary phase.[3]
Protocol: Preparative RP-HPLC
1. Method Development:
-
Develop an analytical scale method first to optimize the separation.
-
A C18 column is a good starting point.[19]
-
A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%.
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent, ideally the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[19]
3. Purification:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample onto the column.
-
Run the separation using the optimized gradient and flow rate.
-
Collect fractions corresponding to the peak of the desired compound.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product, often as a TFA or formate salt if these modifiers were used.
Conclusion
The successful purification of 1H-pyrrolo[2,3-b]pyridine derivatives is essential for their application in drug discovery and materials science. By understanding the key physicochemical properties of this important heterocyclic scaffold and applying the principles of chromatography, recrystallization, and extraction, researchers can confidently isolate these valuable compounds in high purity. This guide provides a solid foundation of protocols and troubleshooting advice to navigate the common challenges associated with the purification of these basic nitrogen-containing heterocycles.
References
-
PrepChem. Synthesis of 1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Gepshtein, R., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]
-
Khaled, M.H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Snyder, H. R., et al. (1952). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society. Available from: [Link]
-
SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available from: [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
-
Aarhus, A. M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available from: [Link]
-
Kordubailo, M. V. & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Available from: [Link]
- Google Patents. CN105646489A - 7-azaindole and preparation method thereof.
-
Jin, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]
-
ResearchGate. Pyridines and Reverse Phase HPLC. Available from: [Link]
-
Patel, K. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available from: [Link]
-
Zhang, P., et al. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research. Available from: [Link]
-
Jin, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Herbert, R. & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. Available from: [Link]
- Google Patents. CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
-
Zatloukal, M., et al. (2005). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available from: [Link]
- Google Patents. CN105777748A - 7-azaindole and preparation method thereof.
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available from: [Link]
-
Pedersen, D. S., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Wilds Research Group. (2023). Flash Column Chromatography. YouTube. Available from: [Link]
-
Gáspár, A., et al. (2019). Practical and Scalable Synthesis of 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin: An Improved Photoremovable Group. Research Collection. Available from: [Link]
-
Khaled, M.H. (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Scale-Up Synthesis of 7-Azaindole-3-carboxaldehyde: An Application and Protocol Guide
Introduction: The Strategic Importance of 7-Azaindole-3-carboxaldehyde
7-Azaindole-3-carboxaldehyde (CAS No. 4649-09-6) is a pivotal building block in contemporary medicinal chemistry and drug development.[1][2] As a bioisostere of indole-3-carboxaldehyde, its scaffold is embedded in a multitude of compounds targeting a wide array of diseases. The strategic incorporation of a nitrogen atom at the 7-position of the indole ring system imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability, which can significantly enhance the pharmacological profile of a drug candidate.[1] The aldehyde functionality at the 3-position serves as a versatile chemical handle for a plethora of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[1] Consequently, robust and scalable access to high-purity 7-azaindole-3-carboxaldehyde is a critical prerequisite for advancing drug discovery programs.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 7-azaindole-3-carboxaldehyde via the Vilsmeier-Haack reaction, addressing key considerations for process safety, purification, and analytical quality control. The methodologies presented herein are designed to be a valuable resource for researchers, chemists, and process development professionals.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and industrially viable method for the formylation of electron-rich heterocycles like 7-azaindole.[3][4][5][6] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[7]
The reaction proceeds through the initial formation of the chloroiminium ion (the Vilsmeier reagent). The electron-rich 7-azaindole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent, preferentially at the C-3 position due to the electronic nature of the pyrrole ring. The resulting intermediate subsequently eliminates HCl and is hydrolyzed during aqueous work-up to yield the final aldehyde product.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Mechanism of the Vilsmeier-Haack formylation of 7-azaindole.
Process Safety and Scale-Up Considerations
Scaling up the Vilsmeier-Haack reaction necessitates a rigorous assessment of potential thermal hazards. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process. Furthermore, the Vilsmeier reagent itself can be thermally unstable.[3][4][6]
Key Safety Directives:
-
Calorimetric Studies: Before any large-scale synthesis, it is imperative to conduct reaction calorimetry studies (e.g., using a reaction calorimeter like the RC1) to determine the heat of reaction, the rate of heat release, and the thermal stability of the reaction mixture under process conditions.[3][4][5][6] This data is crucial for ensuring adequate cooling capacity and for designing emergency shutdown procedures.
-
Controlled Reagent Addition: The addition of POCl₃ to DMF should be performed slowly and at a controlled temperature, typically between 0-5 °C, to manage the initial exotherm.
-
Monitoring and Control: Continuous monitoring of the internal reaction temperature is critical. Any deviation from the expected temperature profile could indicate a loss of control and potential for a thermal runaway.[8]
-
Quenching: The quenching of the reaction mixture with water or a basic solution is also exothermic and must be performed with caution and efficient cooling.
-
Ventilation: The reaction and work-up should be conducted in a well-ventilated fume hood or a controlled reactor system to handle any evolved gases, such as HCl.
| Hazard | Cause | Mitigation Strategy |
| Thermal Runaway | Rapid, uncontrolled exotherm during Vilsmeier reagent formation or reaction. | Slow, controlled addition of POCl₃ at low temperature; ensure adequate cooling capacity; conduct calorimetric studies.[3][4][6][8] |
| Gas Evolution | Release of HCl during reaction and quenching. | Perform in a well-ventilated area or closed system with a scrubber. |
| Corrosivity | POCl₃ is highly corrosive and reacts violently with water. | Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Handle in a dry environment. |
Detailed Scale-Up Protocol
This protocol is a representative procedure for a multi-gram synthesis of 7-azaindole-3-carboxaldehyde. It is strongly recommended that a thorough risk assessment and a small-scale trial be conducted before attempting this scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 7-Azaindole | 271-63-6 | 118.14 | 50.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 250 mL | - |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 120 mL (198 g) | 3.06 |
| Saturated Sodium Bicarbonate Solution | - | - | ~1.5 L | - |
| Deionized Water | - | - | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
Experimental Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
Application Note: Derivatization of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde for Library Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship to indole allows it to interact with a wide range of biological targets.[3] 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a key intermediate, offering a versatile aldehyde functional group that serves as a primary anchor for chemical diversification and library synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore field-proven protocols for key transformations of the aldehyde group, including reductive amination, Knoevenagel condensation, and Wittig olefination, as well as strategies for functionalizing the heterocyclic core. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and reproducibility.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core is a cornerstone in medicinal chemistry due to its unique structural and electronic properties. The pyridine nitrogen atom introduces a hydrogen bond acceptor site, which can significantly influence molecular recognition at target binding sites and improve physicochemical properties like aqueous solubility compared to its indole counterpart.[3] This scaffold is present in a multitude of clinically investigated compounds, highlighting its therapeutic relevance.[4][5][6]
The 3-carbaldehyde derivative (CAS 4649-09-6) is particularly valuable as it provides a reactive electrophilic center for a host of chemical transformations, enabling the systematic exploration of the surrounding chemical space to build structure-activity relationships (SAR).[7][8][9] This document outlines robust methodologies for leveraging this key building block in the generation of diverse chemical libraries.
Core Logic of Derivatization
The derivatization strategy for this compound can be logically divided into two main categories: reactions targeting the aldehyde functionality and modifications to the bicyclic core. A comprehensive library synthesis approach will often involve a combination of both.
Caption: Workflow for reductive amination protocol.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Note: The reaction can be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.
Self-Validation: The protocol's success is confirmed by the disappearance of the starting aldehyde spot on TLC and the emergence of a new, typically more polar, product spot. LC-MS analysis should confirm the expected mass of the product. ¹H NMR spectroscopy will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals corresponding to the amine substituent and a new methylene bridge.
| Reagent Type | Amine Example | Expected Yield (%) | Notes |
| Primary Aliphatic | Benzylamine | 85-95% | Straightforward, high conversion. |
| Secondary Aliphatic | Morpholine | 80-90% | Generally high yielding. |
| Primary Aromatic | Aniline | 60-80% | Less nucleophilic; may require longer reaction times or gentle heating. |
| Hindered Amines | t-Butylamine | 30-50% | Steric hindrance can significantly lower yield. |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation provides a powerful route to α,β-unsaturated compounds by reacting the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). [10][11]These products are valuable as Michael acceptors for covalent inhibitor design or as intermediates for further heterocyclic synthesis. [10] Causality: A weak base, such as piperidine or pyrrolidine, is used as a catalyst. [11][12]Its role is to deprotonate the active methylene compound to generate a nucleophilic enolate, which then attacks the aldehyde. A strong base would risk side reactions with the aldehyde itself. The reaction is driven to completion by the formation of a stable, conjugated π-system. [11]
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol, ~10 µL).
-
Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture as a solid.
-
Monitor the reaction for 1-4 hours by TLC.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Self-Validation: ¹H NMR will confirm the formation of a new vinyl proton and the disappearance of the aldehyde and methylene protons from the starting materials. The product typically exhibits strong UV absorbance due to the extended conjugation.
Wittig Olefination: Precise C=C Bond Formation
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with absolute regiocontrol over the double bond placement. [13]It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). [14] Causality: The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. [15]Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the E-alkene, while non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene. [15]The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. [13]
Protocol 3: Wittig Reaction with a Stabilized Ylide
Workflow:
Caption: General workflow for a Wittig reaction.
Materials:
-
This compound (1.0 equiv)
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 equiv)
-
Toluene or THF
Procedure:
-
Dissolve this compound (1.0 mmol) in toluene (15 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Heat the mixture to reflux (80-110 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC, observing the consumption of the aldehyde.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, but trituration with a solvent like diethyl ether or a hexane/ethyl acetate mixture can sometimes precipitate it.
Self-Validation: The key diagnostic signals in the ¹H NMR spectrum are the two new coupled vinyl protons, replacing the aldehyde proton. The coupling constant (J-value) between these protons can help determine the stereochemistry (typically J ≈ 15-18 Hz for E-isomers).
Part II: Scaffold-Centric Derivatization
While the aldehyde is a primary diversification point, modifying the core ring system is crucial for modulating properties like solubility, metabolic stability, and target engagement.
N-Alkylation and N-Arylation
The pyrrole nitrogen (N-1) is nucleophilic and can be readily functionalized.
-
N-Alkylation: Typically achieved under basic conditions (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, ACN) with an alkyl halide (e.g., MeI, BnBr).
-
N-Arylation: Can be accomplished via copper or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.
Palladium-Catalyzed Cross-Coupling
For broader library synthesis, a halogenated 7-azaindole scaffold is an invaluable precursor. For example, 4-chloro- or 5-bromo-1H-pyrrolo[2,3-b]pyridine allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira coupling reactions. [16][17][18][19]The aldehyde can be introduced before or after the cross-coupling step, depending on the desired synthetic route and compatibility of the functional groups.
Causality: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in these cross-coupling reactions. [16][17]For instance, biarylphosphine ligands are often effective for challenging couplings. [20]The unprotected N-H of the azaindole can sometimes interfere, necessitating N-protection or the use of specific conditions that favor C-C or C-N bond formation over N-arylation. [16][17]
Conclusion
This compound is a high-value, versatile starting material for the construction of diverse chemical libraries aimed at drug discovery. The aldehyde functionality provides a reliable handle for introducing a vast array of chemical motifs through robust and well-established reactions like reductive amination, Knoevenagel condensation, and Wittig olefination. By combining these transformations with strategic modifications to the 7-azaindole core, researchers can systematically explore the chemical space around this privileged scaffold to develop novel therapeutic agents. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this important building block.
References
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate.
- Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Azaindole Therapeutic Agents. PubMed Central.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo.org.mx. Available at: [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. BOCSCI.
- Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Benchchem.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
- The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing.
- Knoevenagel condensation. Wikipedia.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. PubMed.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications.
- Wittig reaction. Wikipedia.
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. pubs.rsc.org. Available at: [Link]
- Wittig Reaction. Organic Chemistry Portal.
- Catalytic Wittig and aza-Wittig reactions. PubMed Central.
- The Wittig Reaction. Chemistry LibreTexts.
- 7-Azaindole-3-carboxaldehyde. Santa Cruz Biotechnology.
- Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate.
- 7-Azaindole-3-carboxaldehyde. Biosynth.
- Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. CiNii Research.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- This compound. PubChem.
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nva.sikt.no [nva.sikt.no]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application of 7-azaindole aldehydes in fragment-based drug discovery
An Application Guide to the Strategic Use of 7-Azaindole Aldehydes in Fragment-Based Drug Discovery
Foreword: From Privileged Scaffolds to Precision Warheads
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, moving beyond the brute-force approach of high-throughput screening (HTS) to a more rational, structure-guided paradigm.[1][2] This methodology hinges on a core principle: identifying small, low-complexity molecules ("fragments") that bind to a biological target with high ligand efficiency. These initial, often weak interactions serve as highly qualified starting points for elaboration into potent, drug-like candidates.[3][4]
Within the vast chemical space available for fragment library design, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibition.[5][6][7] Its defining feature is the ability of the pyridine nitrogen and the pyrrole NH group to form a bidentate hydrogen bond pattern with the hinge region of many kinases, mimicking the interaction of the adenine core of ATP.[7][8] This inherent binding capability makes it an exceptional anchor for fragment design. The successful development of Vemurafenib, a B-RAF kinase inhibitor, from a simple 7-azaindole fragment stands as a landmark achievement for FBDD.[7][8]
This guide focuses on a specific and highly strategic evolution of this scaffold: the incorporation of an aldehyde functional group. 7-Azaindole aldehydes are not merely fragments; they are reactive chemical probes designed for covalent FBDD. The aldehyde serves as a mild electrophile, or "warhead," capable of forming a reversible covalent bond (a Schiff base) with nucleophilic lysine residues within or near the target's binding site.[9][10] This approach offers a powerful method for securing a fragment's position, validating binding pockets, and providing a stable anchor for subsequent structure-guided optimization.
Here, we provide detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective application of 7-azaindole aldehydes in FBDD campaigns. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the entire workflow.
Application Note 1: Design and Rationale of a 7-Azaindole Aldehyde Fragment Library
The success of an FBDD campaign begins with the quality of the fragment library.[1] For 7-azaindole aldehydes, the design philosophy must balance the scaffold's inherent binding properties with the reactivity of the aldehyde and the principles of fragment-based screening.
Causality Behind the Design:
-
The Core Scaffold (7-Azaindole): The choice of the 7-azaindole core is a deliberate strategy to bias the library towards targets with ATP-binding sites, most notably the human kinome.[5][8] This scaffold provides a strong, validated "anchor" interaction, increasing the probability of identifying meaningful hits.
-
The Reactive Handle (Aldehyde): The aldehyde at the 3-position is chosen for its specific reactivity profile. It is sufficiently electrophilic to react with the primary amine of a lysine residue but is generally less reactive and potentially less toxic than more aggressive warheads like acrylamides.[10] This controlled reactivity is ideal for forming stable, yet potentially reversible, covalent bonds that can be readily confirmed with structural biology techniques.[9]
-
"Poised" for Elaboration: The fragments should be "poised" for synthetic elaboration. This means that other positions on the 7-azaindole ring (e.g., C4, C5, C6) should be amenable to well-established chemical modifications, such as Suzuki or Buchwald-Hartwig couplings.[11] This foresight is critical for the subsequent hit-to-lead optimization phase.[12]
Table 1: Key Properties of an Ideal 7-Azaindole Aldehyde Fragment Library
| Property | Recommended Value/Criteria | Rationale |
| Molecular Weight | < 300 Da | To adhere to the "Rule of Three" for fragments, maximizing chemical space exploration with low complexity.[3] |
| cLogP | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays often run at high concentrations. |
| Heavy Atom Count | 9 - 22 | Balances complexity and fragment-like character. |
| Rotatable Bonds | ≤ 3 | Low conformational complexity simplifies the interpretation of binding events and improves ligand efficiency. |
| Purity | > 95% | High purity is essential to avoid false positives and ensure that the observed activity is due to the intended fragment. |
| Synthetic Tractability | Accessible decoration points | The scaffold must be readily modifiable at multiple positions to enable rapid structure-activity relationship (SAR) exploration.[13][14] |
Application Note 2: A Multi-Stage Biophysical Screening Cascade
Due to the low affinity typical of fragment hits, highly sensitive biophysical techniques are required for their detection.[2][15] A single screening method is rarely sufficient; instead, a cascade of orthogonal assays is employed to confidently identify true binders and eliminate artifacts.[16][17] The goal is to triage the library efficiently, enriching for fragments that warrant the resource-intensive step of structural characterization.
The Logic of the Cascade
The screening cascade is designed as a funnel. A high-throughput, less information-rich primary screen casts a wide net to identify all potential binders. Subsequent orthogonal screens then act as filters, removing false positives and providing deeper characterization of the remaining hits.
Caption: A typical biophysical screening cascade for FBDD.
1. Primary Screen: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding. A positive shift indicates that the fragment stabilizes the protein.
-
Causality: It is chosen as a primary screen because it is high-throughput, low-cost, and requires minimal protein consumption. It rapidly identifies fragments that engage the target, even if the binding affinity is weak.[12] However, it is prone to false positives and provides no information on the binding site.[17]
2. Orthogonal Validation: Surface Plasmon Resonance (SPR) or NMR Spectroscopy
-
Principle (SPR): SPR is a label-free technique that detects changes in mass on a sensor chip to which the target protein is immobilized. It can confirm direct binding and provide kinetic data (kₒₙ, kₒff) and affinity (K₋).[12][17]
-
Principle (NMR): Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or WaterLOGSY, detect the binding of fragments to a high-molecular-weight target protein.[16][17]
-
Causality: These methods are used to validate hits from the primary screen.[16] They confirm a direct interaction between the fragment and the target, filtering out compounds that might stabilize the protein indirectly (a common DSF artifact). They provide a higher level of confidence before proceeding to more complex experiments.
3. Characterization: X-Ray Crystallography and Isothermal Titration Calorimetry (ITC)
-
Principle (X-Ray): X-ray crystallography provides a high-resolution, three-dimensional structure of the fragment bound to the protein.[12][18]
-
Principle (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K₋, ΔH, ΔS) of the interaction.[17]
-
Causality: Crystallography is the definitive validation. It unambiguously shows if and how the fragment binds, revealing the specific interactions that anchor it.[19] For 7-azaindole aldehydes, this is the crucial step to confirm covalent bond formation with a lysine residue. ITC provides precise affinity data, which is essential for tracking potency improvements during lead optimization.
Protocol 1: Covalent Fragment Screening via Intact Protein Mass Spectrometry
For reactive fragments like aldehydes, mass spectrometry (MS) provides a direct and powerful method to detect covalent modification of the target protein. This protocol outlines a general workflow.
Objective: To identify 7-azaindole aldehyde fragments that form a covalent adduct with the target protein by detecting the expected mass shift.
Materials:
-
Purified target protein (e.g., a kinase) at >95% purity, in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
7-azaindole aldehyde fragment library, with compounds dissolved in 100% DMSO to create 10-100 mM stock solutions.
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Quenching solution (e.g., 1% formic acid or 0.1% TFA in water).
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Methodology:
-
Protein Preparation:
-
Prepare a working solution of the target protein at 1-5 µM in the reaction buffer.
-
Rationale: This concentration is typically sufficient for detection by modern mass spectrometers while conserving protein.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the protein solution to each well.
-
Add 0.5 µL of each fragment stock solution to the corresponding well (final fragment concentration: 100-1000 µM; final DMSO concentration: 1%).
-
Include a DMSO-only control (negative control).
-
Seal the plate and incubate at room temperature or 37°C for 1-4 hours.
-
Rationale: The incubation time allows for the formation of the covalent Schiff base. This may need to be optimized depending on the reactivity of the aldehyde and the pKa of the target lysine.
-
-
Quenching and Desalting:
-
Stop the reaction by adding 5 µL of the quenching solution. This denatures the protein and acidifies the sample for LC-MS analysis.
-
Immediately desalt the sample using an online trap column or an offline method like a C4 ZipTip to remove non-volatile salts that interfere with MS analysis.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase LC column (e.g., C4 or C8) connected to the mass spectrometer.
-
Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire mass spectra across the expected mass range for the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the intact protein in each sample.
-
Compare the mass of the protein from each fragment-treated well to the DMSO control.
-
A "hit" is identified by a mass shift corresponding to the molecular weight of the fragment minus the mass of water (18.01 Da), which is lost during Schiff base formation.
-
Mass Shift (ΔM) = MW(fragment) - 18.01 Da
-
Rationale: The specific mass shift provides direct, unambiguous evidence of a 1:1 covalent binding event.
-
Caption: Covalent modification of a protein lysine by a 7-azaindole aldehyde.
Protocol 2: X-Ray Crystallography Soaking for Covalent Fragment Hits
Objective: To determine the three-dimensional structure of a 7-azaindole aldehyde fragment covalently bound to its target protein.
Causality: This protocol is the definitive method for validating a covalent hit. It not only confirms the covalent bond but also reveals the precise binding orientation, the specific lysine residue involved, and the network of non-covalent interactions that contribute to binding affinity. This structural information is the blueprint for rational, structure-based drug design.[18][20]
Materials:
-
High-quality crystals of the apo-protein (protein without any ligand).
-
Validated hit compound (7-azaindole aldehyde) dissolved in a suitable solvent (e.g., DMSO, ethylene glycol) at high concentration (e.g., 100 mM).
-
Cryoprotectant solution compatible with the protein crystals.
-
Crystal harvesting tools (e.g., nylon loops).
-
Access to an X-ray diffraction facility (synchrotron preferred).
Methodology:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size (e.g., 50-100 µm) using established crystallization conditions.
-
Rationale: High-quality, well-ordered crystals are a prerequisite for obtaining high-resolution diffraction data.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding the concentrated fragment stock directly to the crystal mother liquor to a final concentration of 1-10 mM.
-
Rationale: Soaking allows the fragment to diffuse into the solvent channels of the crystal and access the binding site on the protein. The concentration and soak time are critical variables that must be optimized to achieve high occupancy without damaging the crystal.
-
Carefully transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours.
-
-
Cryo-cooling:
-
Briefly transfer the soaked crystal into a cryoprotectant solution. This solution often contains the fragment as well to prevent it from diffusing out.
-
Rationale: Cryoprotectant prevents the formation of damaging ice crystals when the crystal is flash-cooled.
-
Using a nylon loop, harvest the crystal and flash-cool it by plunging it into liquid nitrogen.
-
-
Data Collection and Processing:
-
Mount the frozen crystal on a goniometer in an X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the diffraction data using standard software (e.g., XDS, MOSFLM) to integrate the reflection intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Calculate initial electron density maps (2Fo-Fc and Fo-Fc).
-
Carefully inspect the Fo-Fc (difference) map in the expected binding site. A strong region of positive density should be visible, corresponding to the bound fragment.
-
Model the 7-azaindole aldehyde fragment into the density, ensuring that you model the covalent linkage to the side chain of the appropriate lysine residue.
-
Refine the structure iteratively, alternating between manual model building and automated refinement until the model converges with good statistics (R-work/R-free) and geometry.
-
Rationale: The appearance of clear, unambiguous electron density for the fragment and the covalent bond in the difference map is the gold-standard proof of binding.
-
Application Note 3: Structure-Guided Hit-to-Lead Optimization
With a crystal structure of the covalent fragment-protein complex in hand, the process of evolving the low-affinity fragment into a high-potency lead compound begins.[3] The structure provides a detailed map of the binding pocket, revealing opportunities to improve affinity by forming additional favorable interactions.[12]
Key Optimization Strategies:
-
Fragment Growing: This involves adding chemical functionality to the fragment to engage adjacent sub-pockets of the binding site.[4] The crystal structure will reveal vectors on the 7-azaindole ring that point towards these empty pockets. Synthetic chemistry can then be used to "grow" the fragment along these vectors, for example, by adding a phenyl group via a Suzuki coupling to pick up a new hydrophobic interaction.[21]
-
Fragment Linking: If screening identifies two different fragments that bind in adjacent pockets, they can be chemically linked together.[4] This strategy can lead to a dramatic increase in affinity due to favorable entropic effects.
-
Fragment Merging: Two fragments that have overlapping binding modes can be merged into a single, novel chemical entity that incorporates the key binding features of both.[4]
The 7-azaindole aldehyde, having formed a covalent anchor, provides a uniquely stable platform for these optimization strategies. The covalent bond reduces the entropic penalty of binding, meaning that subsequent modifications can be focused entirely on maximizing enthalpically favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) to build potency and selectivity.
References
- Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange.
-
Barelier, S., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(31), 12953-12958. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
-
Zenobia Therapeutics. (n.d.). Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography. Zenobia Therapeutics. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 199. [Link]
-
de Oliveira, V. E., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry, 20(13), 2697-2701. [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]
-
Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1547. [Link]
-
Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]
-
Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Synthesis, 15(6), 786-797. [Link]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
- Jhoti, H. (2007). Adventures in small molecule fragment screening by x-ray crystallography. Drug Discovery Today, 12(11-12), 441-447.
- Zhang, C., et al. (2013). Discovery of Vemurafenib: A Potent and Selective Inhibitor of B-Raf Kinase. Journal of Medicinal Chemistry, 56(14), 5609-5621.
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
He, S., et al. (2012). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 467-471. [Link]
-
Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]
-
ResearchGate. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. ResearchGate. [Link]
-
Keeley, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 436-451. [Link]
-
Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1192-1197. [Link]
-
El-Gohary, S. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213. [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
-
Guillon, R., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1547. [Link]
-
Lee, M., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7862-7880. [Link]
-
Autechaux. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Autechaux. [Link]
-
Patel, J., et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Reaction Chemistry & Engineering, 8(11), 2735-2744. [Link]
-
Lee, M., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7862-7880. [Link]
-
Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Autechaux. (n.d.). The Role of 7-Azaindole-4-carboxaldehyde in Modern Drug Discovery. Autechaux. [Link]
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosolveit.de [biosolveit.de]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Azaindole synthesis [organic-chemistry.org]
- 15. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A three-stage biophysical screening cascade for fragment-based drug discovery | Semantic Scholar [semanticscholar.org]
- 17. pnas.org [pnas.org]
- 18. selvita.com [selvita.com]
- 19. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 20. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 21. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for monitoring reaction progress of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde reactions
Application Note & Protocol Guide
Protocol for Monitoring Reaction Progress of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Reactions
Abstract
This comprehensive guide provides detailed protocols and expert insights for monitoring the progress of chemical reactions involving this compound (also known as 7-azaindole-3-carboxaldehyde). Addressed to researchers, scientists, and professionals in drug development, this document outlines the strategic application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on not just the procedural steps, but the underlying scientific rationale for methodological choices, ensuring robust and reliable reaction monitoring.
Introduction: The Chemical Versatility and Analytical Challenges of 7-Azaindole-3-carboxaldehyde
This compound is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its 7-azaindole core serves as a bioisostere for indole, often imparting improved solubility and bioavailability to drug candidates.[4] The aldehyde functional group at the 3-position is a versatile handle for a multitude of chemical transformations, including but not limited to:
-
Condensation Reactions: Formation of imines, oximes, and hydrazones.[1]
-
Nucleophilic Additions: Grignard and organolithium additions to form secondary alcohols.[1]
-
Reductive Aminations: A cornerstone for introducing diverse amine functionalities.
-
Wittig-type Olefinations: Conversion of the aldehyde to an alkene.[1]
-
Oxidations: To the corresponding carboxylic acid.[1]
The successful synthesis of novel derivatives hinges on the ability to accurately monitor the reaction's progress. Inadequate monitoring can lead to incomplete reactions, the formation of side products, or degradation of the desired product, all of which contribute to low yields and complex purification procedures.[5] This guide provides a systematic approach to monitoring these reactions, ensuring timely quenching, and maximizing the yield and purity of the target molecule.
Foundational Technique: Thin-Layer Chromatography (TLC)
TLC is the first line of analytical defense for its speed, simplicity, and low cost. It provides a qualitative snapshot of the reaction, allowing for the rapid determination of the presence of starting material, the formation of products, and the emergence of any byproducts.[6]
The "Why" of TLC in this Context
For reactions involving 7-azaindole-3-carboxaldehyde, the polarity of the molecule changes significantly as the aldehyde is converted to other functional groups. For instance, in a reductive amination, the relatively polar aldehyde is converted to a potentially less polar imine intermediate, and then to a more polar amine product. These differences in polarity are the basis for separation on a silica gel TLC plate.
Protocol for TLC Monitoring
Materials:
-
Silica gel plates (e.g., Merck silica gel 60 F-254)[6]
-
TLC chamber
-
Capillary tubes for spotting
-
Developing solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Visualization tools: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate or ceric ammonium molybdate).
Step-by-Step Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rx).
-
Prepare Samples: Dilute a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent). For the reaction mixture, take a small aliquot (e.g., a drop on the end of a glass rod) and dilute it.
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material in the "SM" lane. In the "Rx" lane, spot the diluted reaction mixture. In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it. The co-spot is crucial for unambiguously identifying the starting material spot in the reaction lane.
-
Develop the Plate: Prepare a solvent system in the TLC chamber. A good starting point for 7-azaindole derivatives is a mixture of ethyl acetate and hexanes. Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualize and Interpret: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. 7-azaindole derivatives are typically UV-active. If necessary, further visualize with a chemical stain.
-
Reaction Start (t=0): You should see a single spot in the SM and Rx lanes at the same Rf.
-
Reaction Progressing: The spot corresponding to the starting material in the Rx lane will diminish in intensity, and a new spot (the product) will appear, typically with a different Rf.
-
Reaction Completion: The starting material spot in the Rx lane will be completely gone.
-
Data Presentation and Troubleshooting
| Compound | Functional Group | Expected Polarity | Typical Rf (30% EtOAc/Hexanes) |
| This compound | Aldehyde | Moderate | 0.4 |
| Product of Reductive Amination (e.g., with Benzylamine) | Secondary Amine | Higher | 0.2 |
| Product of Wittig Reaction (e.g., with Ph3P=CHCO2Et) | Alkene/Ester | Lower | 0.6 |
Troubleshooting:
-
Spots are streaking: The compound may be too polar for the solvent system or acidic/basic. Adding a small amount of acetic acid or triethylamine to the eluent can help.[6]
-
Rf values are too high or too low: Adjust the polarity of the solvent system. Increase the proportion of ethyl acetate for higher polarity or hexanes for lower polarity.
-
No spots are visible: The compound may not be UV-active, or the concentration is too low. Try a chemical stain.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
When a more quantitative understanding of reaction progress is required (e.g., for kinetic studies or determining conversion rates), HPLC is the method of choice.[7] It provides superior separation and allows for the accurate quantification of each component in the reaction mixture.
The "Why" of HPLC
HPLC is particularly useful when:
-
The Rf values of the starting material and product are very similar on TLC.
-
Multiple products or intermediates are formed.
-
Accurate determination of percent conversion is necessary.
-
The reaction is being optimized for process development.
Protocol for HPLC Monitoring
Instrumentation:
-
HPLC system with a UV detector (a photodiode array detector is ideal for monitoring multiple wavelengths).
-
Reversed-phase C18 column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5 µm).[8]
-
Mobile phases: Acetonitrile (ACN) and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Step-by-Step Procedure:
-
Method Development (if necessary): Develop a gradient or isocratic method that provides good separation between the starting material, product(s), and any impurities. A typical starting point is a gradient of 10-90% ACN in water over 10-15 minutes.
-
Prepare Samples: At each time point, quench a small aliquot of the reaction mixture (e.g., 10 µL) in a larger volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and dilute the sample. Filter the sample if necessary.
-
Create a Calibration Curve (for absolute quantification): Prepare standards of known concentrations for the starting material and, if available, the product. Inject these to create a calibration curve of peak area versus concentration.
-
Analyze Samples: Inject the prepared samples from the reaction time points.
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the percent conversion using the peak areas.
-
% Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100 (assuming similar response factors). For more accuracy, use the calibration curve.
-
Data Presentation
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 30 | 750,000 | 740,000 | ~50% |
| 60 | 150,000 | 1,350,000 | 90% |
| 120 | < 10,000 | 1,480,000 | >99% |
Structural Confirmation: In-situ NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information and can be used to monitor reactions directly in the NMR tube.[9][10][11] This is particularly powerful for identifying intermediates and understanding reaction mechanisms.
The "Why" of NMR
NMR is the ideal tool when:
-
The structures of intermediates or byproducts need to be elucidated.
-
Kinetic data is required without the need for quenching and workup at each time point.
-
The reaction is sensitive to air or moisture, making sampling difficult.
The key is to identify diagnostic peaks for the starting material and product that are well-resolved. For this compound, the aldehyde proton is a highly diagnostic singlet typically found far downfield.
Protocol for In-situ NMR Monitoring
Materials:
-
NMR spectrometer
-
Deuterated solvent that is compatible with the reaction conditions.
-
NMR tube
Step-by-Step Procedure:
-
Reference Spectra: Acquire a standard 1H NMR spectrum of the starting material and, if possible, the expected product in the chosen deuterated solvent. Identify key diagnostic peaks.
-
Prepare the Reaction: In an NMR tube, combine the starting material, reagents, and deuterated solvent.
-
Acquire Data: Place the NMR tube in the spectrometer and acquire a spectrum at t=0. Then, initiate the reaction (e.g., by adding a catalyst or heating the sample in the spectrometer).
-
Time-course Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.[9]
-
Data Processing and Analysis: Process the spectra and integrate the diagnostic peaks for the starting material and product. The disappearance of the starting material's aldehyde proton signal and the appearance of new product signals will indicate reaction progress.
Data Presentation
| Compound | Diagnostic Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Aldehyde (-CHO) | ~10.0 | singlet |
| Product of NaBH4 reduction | Methylene (-CH2OH) | ~4.8 | singlet |
By comparing the integrals of these diagnostic peaks over time, the reaction kinetics can be determined.
Workflow and Decision Making
The choice of analytical technique depends on the specific requirements of the experiment. The following workflow provides a general guideline for monitoring reactions of this compound.
Caption: A typical workflow for monitoring reaction progress.
Conclusion
Effective reaction monitoring is paramount for the successful synthesis of derivatives of this compound. By employing a multi-tiered approach starting with rapid qualitative checks using TLC, followed by quantitative analysis with HPLC, and detailed structural elucidation with NMR when necessary, researchers can optimize reaction conditions, maximize yields, and gain a deeper understanding of the chemical transformations. The protocols and insights provided in this guide are designed to be a practical resource for scientists working at the forefront of chemical synthesis and drug discovery.
References
- The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (n.d.).
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
- 7-Azaindole-3-Carboxaldehyde cas 4649-09-6 - Shandong Minglang Chemical Co., Ltd. (n.d.).
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.).
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022, March 1).
- This compound | C8H6N2O | CID 5372812 - PubChem. (n.d.).
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025, July 16).
- NMR reaction monitoring robust to spectral distortions - ChemRxiv. (n.d.).
- Monitoring Reactions by NMR. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole-3-Carboxaldehyde cas 4649-09-6 [minglangchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, a critical building block for numerous pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity. The primary focus of this guide is the Vilsmeier-Haack formylation of 7-azaindole, the most common and effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound, in this case, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine).[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What is the mechanism of the Vilsmeier-Haack reaction on 7-azaindole?
A2: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][2][3] Subsequently, the electron-rich C3 position of the 7-azaindole nucleus attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[1][2]
Q3: Why is the formylation regioselective for the C3 position of 7-azaindole?
A3: The regioselectivity is dictated by the electronic properties of the 7-azaindole ring system. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Within the pyrrole ring, the C3 position is the most nucleophilic, leading to preferential formylation at this site.[4]
Q4: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A4: Several parameters are crucial for a successful reaction:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation. The subsequent reaction with 7-azaindole may require gentle heating to proceed to completion.
-
Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to 7-azaindole is critical. An excess of the reagent is often used to ensure complete conversion of the starting material.
-
Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the reagent and low yields.[5]
-
Rate of Addition: Slow, dropwise addition of POCl₃ to DMF is essential to control the exothermic reaction and prevent the formation of side products.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture contamination. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (DMF, POCl₃). | 1. Ensure all glassware is oven-dried and use anhydrous DMF. 2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature. 3. Use freshly opened or properly stored reagents. Distill DMF if necessary. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature was too high during Vilsmeier reagent formation or the reaction with 7-azaindole. 2. Rapid addition of POCl₃. | 1. Maintain strict temperature control, especially during the initial exothermic phase. 2. Add POCl₃ dropwise with efficient stirring to dissipate heat. |
| Multiple Spots on TLC, Difficult Purification | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of side products due to excess reagent or high temperature. 3. Dimerization of 7-azaindole.[6] | 1. Increase the equivalents of the Vilsmeier reagent and/or extend the reaction time. 2. Optimize the stoichiometry of the reagents and maintain careful temperature control. 3. Consider using a slightly lower reaction temperature. |
| Product is an insoluble solid that crashes out of solution | 1. The product, this compound, can have limited solubility in common organic solvents. | 1. During workup, after neutralization, extract with a larger volume of a suitable solvent like ethyl acetate or a mixture of solvents. Gentle heating may aid dissolution. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 7-azaindole).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
-
Reaction with 7-Azaindole:
-
Dissolve 7-azaindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate until the pH is neutral to slightly basic. This step is exothermic and may produce gas; ensure adequate ventilation and slow addition.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Serves as both a solvent and a reagent for Vilsmeier reagent formation. Must be anhydrous to prevent reagent quenching.[5] |
| Formylating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the active electrophile. |
| Stoichiometry (POCl₃:7-azaindole) | 1.5 - 2.0 : 1.0 | An excess of the formylating reagent ensures complete conversion of the starting material. |
| Temperature (Reagent Formation) | 0 - 5 °C | Controls the exothermic reaction between DMF and POCl₃, preventing degradation and side reactions. |
| Temperature (Formylation) | Room Temperature to 50 °C | Milder conditions may be sufficient, but gentle heating can increase the reaction rate. Monitor by TLC. |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC to determine the optimal time. |
| Workup | Quenching with aqueous sodium acetate | Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate. |
| Purification | Column Chromatography or Recrystallization | Effective for removing unreacted starting material and any side products to yield the pure aldehyde. |
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Menéndez, L. M., O'shea, D., & Tacke, M. (2014). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available from: [Link]
-
Patil, P. G., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Khaled, M. H. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. African Journal of Online. Available from: [Link]
-
Organic Syntheses. Vilsmeier-Haack-Type Formylation of Indoles. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a. Available from: [Link]
-
Reddit. Vilsmeier Haack Formylation, no electrophilic substitution. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]
-
Defense Technical Information Center. THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available from: [Link]
-
National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]
-
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Azaindole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. The unique electronic properties of the 7-azaindole nucleus, stemming from the pyridine ring's electron-deficient nature and the Lewis basic nitrogen, present distinct challenges compared to standard indole chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
General FAQs: The Foundation of Catalyst Selection
Q1: Why is catalyst selection for 7-azaindole derivatives more challenging than for simple indoles?
The primary challenge arises from the pyridine nitrogen atom within the 7-azaindole scaffold. This nitrogen acts as a Lewis base and can coordinate strongly to the palladium catalyst.[1] This coordination can lead to catalyst inhibition or deactivation, preventing it from participating effectively in the catalytic cycle.[1] Furthermore, the unprotected N-H on the pyrrole ring is acidic and can compete with the desired C-X bond in reactions like Buchwald-Hartwig amination, leading to undesired N-arylation side products.[2][3] Therefore, the catalyst system—comprising the palladium source and the ligand—must be carefully chosen to be active enough to promote the desired cross-coupling while minimizing these side reactions.
Q2: What are the most common palladium sources, and how do I choose between them?
The choice of palladium source often comes down to a balance between air stability, cost, and the need for reliable generation of the active Pd(0) species.
| Palladium Source | Common Uses & Key Considerations |
| Pd(OAc)₂ | A common, relatively inexpensive Pd(II) source. Requires in situ reduction to Pd(0) by a phosphine ligand or other reagents. Can sometimes lead to inconsistent results.[4][5] |
| Pd₂(dba)₃ | A stable, widely used Pd(0) source. Often provides more consistent results than Pd(OAc)₂ but can be more sensitive to air and light. A reliable choice for many coupling reactions.[3][4] |
| Pd(PPh₃)₄ | A Pd(0) complex that is ready to enter the catalytic cycle directly. Often used in Sonogashira and Suzuki reactions.[6][7][8] However, the PPh₃ ligands can be suboptimal for more challenging transformations. |
| Palladium Precatalysts | (e.g., RuPhos-G3, XPhos-G4). These are air-stable Pd(II) complexes that rapidly and cleanly generate the active monoligated Pd(0) species upon activation.[2][9] They are highly recommended for challenging couplings (e.g., with aryl chlorides or sterically hindered substrates) as they provide superior reliability and efficiency.[2][9] |
Q3: The ligand seems to be the most critical variable. How do I approach ligand selection?
The ligand is arguably the most crucial component for success. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For 7-azaindoles, bulky, electron-rich phosphine ligands are typically required.
-
For Suzuki and Buchwald-Hartwig Reactions: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[2][10] Their steric bulk promotes the formation of a monoligated Pd(0) active species, which is highly reactive in oxidative addition, while their electron-donating nature accelerates the reductive elimination step.
-
For Sonogashira Reactions: Simpler phosphine ligands like PPh₃ are often sufficient, typically in combination with a Cu(I) co-catalyst.[6][7] However, for more challenging substrates, more specialized ligands may be needed.
-
For C-N/C-O Couplings: Bidentate ligands like Xantphos have proven highly effective, particularly for coupling amides and phenols to the 7-azaindole core.[3][4]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction on a bromo-7-azaindole is sluggish and gives low yield. What are the first things to check?
Low conversion in Suzuki couplings of 7-azaindoles is a common problem. Here is a troubleshooting workflow:
-
Catalyst System: The combination of Pd(OAc)₂/SPhos is a good starting point.[6] If that fails, switching to a more robust precatalyst like SPhos Pd G3 or increasing catalyst loading is a logical next step.[10]
-
Base Selection: The base is critical. Weak bases are often insufficient. K₃PO₄ and Cs₂CO₃ are excellent choices as they are strong enough to facilitate transmetalation without causing significant side reactions.[6]
-
Boronic Acid Quality: Boronic acids can degrade over time to form unreactive boroxines. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
-
Temperature: While some couplings work at moderate temperatures (60-80 °C), challenging substrates often require higher temperatures (100-110 °C) to drive the reaction to completion.[10]
Q5: I'm observing significant dehalogenation of my starting material. How can I prevent this side reaction?
Dehalogenation is a common side reaction where the aryl halide is reduced to an aryl-H bond.[11][12] It often occurs when the catalytic cycle is stalled after oxidative addition.
Causes and Solutions:
-
Inefficient Transmetalation: This is the most common cause. If the boronic acid is not transferring its organic group to the palladium center quickly enough, a competing reductive pathway can take over.
-
Solution: Use a stronger base (K₃PO₄, Cs₂CO₃) and ensure your boronic acid is of high quality. The use of a water co-solvent can sometimes accelerate this step.[6]
-
-
Substrate Reactivity: Iodo-7-azaindoles are more prone to dehalogenation than their bromo- or chloro-analogs because the C-I bond is weaker and undergoes oxidative addition more readily.[12]
-
Solution: If possible, start with the bromo- or chloro-derivative. While activating a C-Cl bond is harder, it is less prone to this side reaction. This will likely require a more powerful catalyst system, such as one employing XPhos.[9]
-
Buchwald-Hartwig Amination
Q6: My main problem is undesired N-arylation on the pyrrole nitrogen. How do I achieve selective C-N coupling on the pyridine ring?
This is the classic selectivity challenge with unprotected 7-azaindoles. The N-H bond is acidic and can be deprotonated by the strong bases used in the reaction, leading to competitive N-arylation.[2][3]
Solutions:
-
Protect the N-H group: This is the most straightforward solution. Protecting groups like benzyl (Bn) or tosyl (Ts) can be used, though this adds steps to the synthesis.[4][8]
-
Use Specialized Conditions for Unprotected Substrates: The Buchwald group developed specific protocols for the amination of unprotected halo-7-azaindoles.[2] The key is the choice of base and catalyst system.
-
Catalyst: A combination of a biarylphosphine ligand (like RuPhos) and a palladium precatalyst (P1) is highly effective.[2]
-
Base: A strong, non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) is crucial. It is effective at deprotonating the amine nucleophile but is less likely to deprotonate the azaindole N-H in a way that leads to the undesired coupling.[2]
-
Q7: I'm coupling a secondary amine and the reaction is very slow. What catalyst system should I use?
Secondary amines are often more challenging than primary amines.
-
Ligand Choice: For secondary amines, ligands like RuPhos are often a great choice.[2][9] If coupling an aryl chloride, a bulkier ligand like XPhos may be necessary to facilitate the difficult oxidative addition step.[4][9]
-
Palladium Source: Using a palladium precatalyst (e.g., RuPhos Pd G3) is highly recommended. These catalysts ensure the efficient formation of the active Pd(0) species, which is critical for these more demanding reactions.[2]
-
Base: Strong bases like NaOt-Bu or LiHMDS are typically required.
Sonogashira Coupling
Q8: Is the copper co-catalyst always necessary for Sonogashira couplings with 7-azaindoles?
Traditionally, the Sonogashira reaction uses a palladium catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. For many 7-azaindole syntheses, this co-catalyzed system (e.g., Pd(PPh₃)₄/CuI) works well.[6][7]
However, copper-free Sonogashira conditions have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. These methods typically require a higher catalyst loading or more specialized ligands to work efficiently. For most standard applications with 7-azaindoles, the Pd/Cu system remains a reliable and cost-effective choice.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk tube, add 4-chloro-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-azaindole
This protocol is adapted from the Buchwald methodology for unprotected substrates.[2]
-
Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%) and the RuPhos ligand (1 mol%).
-
Reagent Addition: Add 4-chloro-7-azaindole (1.0 equiv). Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Solvent and Amine: Add anhydrous, degassed THF, followed by the secondary amine (1.2 equiv).
-
Base Addition: Add LiHMDS (1.4 equiv, typically as a 1 M solution in THF) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring for 4-12 hours.
-
Monitoring & Workup: Monitor and work up the reaction as described in Protocol 1.
References
-
Reis, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Reis, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2008-2016. [Link]
-
Guillon, J., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(10), 11958-12007. [Link]
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4652–4655. [Link]
-
Reis, J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(55), 11202-11205. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform. [Link]
-
Das, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8567–8579. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sharma, P., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262-285. [Link]
-
Yeo, W. L., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(24), 7248-7256. [Link]
-
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (n.d.). MDPI. [Link]
-
Teo, Y. C., et al. (2020). Iron catalyzed N-arylation of 7-azaindole with aryl iodides. Synthetic Communications, 50(10), 1486-1493. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Organic Chemistry Frontiers. [Link]
-
Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. (2013). PubMed. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Scope of N‐arylation of 7‐azaindole. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. (n.d.). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Angewandte Chemie International Edition, 52(43), 11346-11350. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12513-12527. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). Semantic Scholar. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). MIT Open Access Articles. [Link]
Sources
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Protecting Group Strategies for the 1H-Pyrrolo[2,3-b]pyridine Nitrogen
Welcome to the technical support guide for navigating the complexities of protecting group strategies for the 1H-Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) nitrogen. The unique electronic and steric environment of this heterocycle presents both challenges and opportunities in multistep organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and ensure the integrity of your synthetic routes.
The pyrrole nitrogen (N-1) of the 7-azaindole scaffold is significantly more nucleophilic than the pyridine nitrogen (N-7), making it the primary site of reaction with electrophiles.[1] Protecting this N-1 position is often a critical first step to prevent undesired side reactions and to enable selective functionalization at other positions of the ring system.[2] This document synthesizes technical data and practical experience to help you make informed decisions for your specific synthetic challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem: My Boc-protection of 7-azaindole is incomplete or results in low yields.
Answer: Incomplete conversion or low yields during the installation of a tert-butoxycarbonyl (Boc) group are common issues that can typically be resolved by optimizing reaction conditions.
-
Causality: The N-1 proton of 7-azaindole is weakly acidic, and its deprotonation is required to generate the nucleophile that attacks the di-tert-butyl dicarbonate (Boc₂O). If the base is too weak or used in stoichiometric amounts, the equilibrium may not sufficiently favor the deprotonated species. Furthermore, Boc₂O can degrade in the presence of moisture.
-
Recommended Solutions:
-
Choice of Base and Stoichiometry: While triethylamine (TEA) can be used, a stronger, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the pyrrole nitrogen, driving the reaction to completion. If using an amine base like TEA, ensure it is freshly distilled and used in excess (1.5-2.0 equivalents). 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst (0.1 equivalents) in conjunction with TEA to accelerate the reaction.[2]
-
Solvent and Temperature: Ensure you are using an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM). Running the reaction at 0 °C during the addition of reagents and then allowing it to warm to room temperature can help control exotherms and minimize side reactions.
-
Reagent Quality: Use a fresh bottle of Boc₂O. Old or improperly stored reagent can lead to diminished reactivity.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove excess base and byproducts. Ensure the pH is controlled to prevent premature cleavage of the Boc group if acidic conditions are inadvertently created.
-
Problem: I am observing a mixture of N-1 and N-7 protected products, or even di-protection.
Answer: While N-1 protection is kinetically and thermodynamically favored due to higher nucleophilicity and lower steric hindrance, certain conditions can lead to undesired N-7 or di-protection.[1]
-
Causality: The use of highly reactive electrophilic protecting group precursors or "forcing conditions" (e.g., very strong bases, high temperatures) can overcome the inherent selectivity for the N-1 position.[1]
-
Recommended Solutions:
-
Milder Conditions: Switch to less forcing conditions. For example, instead of NaH at elevated temperatures, try K₂CO₃ or TEA/DMAP at room temperature.[1]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent. A large excess can promote di-protection.
-
Purification: If a mixture is unavoidable, careful column chromatography can usually separate the N-1, N-7, and di-protected isomers. Their distinct polarity and steric profiles generally allow for good separation on silica gel.
-
Problem: During Boc deprotection with Trifluoroacetic Acid (TFA), my product is decomposing.
Answer: The Boc group is designed to be acid-labile, but the strong acidity of TFA can sometimes lead to decomposition of sensitive functional groups on the 7-azaindole core or elsewhere in the molecule.[3]
-
Causality: Protic acids like TFA can catalyze various side reactions, especially on electron-rich aromatic systems or with substrates containing other acid-sensitive groups (e.g., acetals, silyl ethers).
-
Recommended Solutions:
-
Use a Scavenger: Cations generated during deprotection can be reactive. Include a scavenger like triethylsilane (TES) or anisole in the reaction mixture to trap these species.
-
Milder Acidic Conditions: Switch from neat TFA to a solution of 20-50% TFA in DCM.[4] Alternatively, using 4M HCl in dioxane is often a successful and milder alternative.[4] Perform the reaction at 0 °C and monitor closely by TLC to avoid prolonged exposure after the reaction is complete.
-
Alternative Protecting Groups: If your molecule is fundamentally incompatible with acidic deprotection, you should have chosen an orthogonally-removed protecting group, such as an Alloc group (removed by Pd(0)) or an Fmoc group (removed by base).
-
Problem: My SEM deprotection is challenging and forms side products.
Answer: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is robust but its removal can be problematic. One major issue is the release of formaldehyde during certain deprotection pathways, which can react with the newly deprotected, nucleophilic N-1 position.[5]
-
Causality: Acid-catalyzed deprotection of the SEM group generates a formaldehyde equivalent. The resulting free N-1 of the 7-azaindole can then react with this formaldehyde, leading to dimers or other complex side products.[5]
-
Recommended Solutions:
-
Fluoride-Based Deprotection: Conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, often provide a cleaner deprotection pathway that can avoid formaldehyde-related side products. This typically requires elevated temperatures.
-
Acidic Conditions with a Formaldehyde Scavenger: If acidic conditions are necessary, consider including a scavenger for formaldehyde, such as 1,3-dimethoxybenzene or a thiol.
-
Re-evaluation of Protecting Group: For future syntheses, if extensive troubleshooting is required, it may be more efficient to select a different protecting group that is more readily cleaved under conditions compatible with your substrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the 1H-pyrrolo[2,3-b]pyridine nitrogen?
The N-1 nitrogen of the pyrrole ring is nucleophilic and its proton is acidic. This site can interfere with a wide range of reactions:
-
Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, the N-H bond can react with the organometallic reagents or catalyst, leading to deactivation or undesired side reactions.[6]
-
Base-Mediated Reactions: When using strong bases (e.g., organolithiums) to functionalize the ring, the N-H proton is the most acidic site and will be deprotonated first, preventing desired C-H lithiation unless excess base is used.[7]
-
Electrophilic Additions: The N-1 position can react with electrophiles intended for other parts of the molecule.[8] Protection renders the nitrogen non-nucleophilic and non-acidic, allowing for clean and selective chemistry elsewhere.[2]
Q2: How do I choose the right protecting group for my synthesis?
The choice of protecting group is a critical strategic decision that depends entirely on the planned subsequent reaction steps. Consider the following:
-
Stability: The protecting group must be stable to all subsequent reaction conditions (e.g., acidic, basic, reductive, oxidative, organometallic).
-
Deprotection Conditions: The conditions required to remove the protecting group must not affect any other functional groups in your molecule.
-
Orthogonality: If your molecule has multiple sites that need protection, you must use "orthogonal" protecting groups that can be removed independently of one another.[9][10]
The diagram below illustrates a decision-making workflow for selecting an appropriate protecting group.
Caption: Decision workflow for N-1 protecting group selection.
Q3: What is an 'orthogonal' protecting group strategy and why is it important?
An orthogonal protecting group strategy involves using multiple, distinct protecting groups in a single molecule that can be removed under specific, non-interfering conditions.[1][9] For example, you could protect the 7-azaindole N-1 position with an acid-labile Boc group while protecting a hydroxyl group elsewhere as a silyl ether (cleaved by fluoride) and a carboxylic acid as a benzyl ester (cleaved by hydrogenolysis). This allows you to unmask and react each functional group selectively, one at a time, which is essential for the synthesis of complex molecules.[10][11][12][13]
Q4: Under what circumstances should I consider protecting the N-7 (pyridine) nitrogen?
Protecting the pyridine nitrogen is generally avoided unless absolutely necessary because it is less nucleophilic and its protection can be challenging.[1] However, it should be considered in specific scenarios:
-
Preventing Catalyst Coordination: In some metal-catalyzed reactions, the lone pair on the pyridine nitrogen can act as a ligand, coordinating to the metal center and interfering with or poisoning the catalyst. N-protection can mitigate this.[1]
-
Altering Electronic Properties: Converting the pyridine nitrogen to an N-oxide can activate the pyridine ring for certain transformations like direct arylation.[1]
-
Modifying Solubility: N-oxides can also be used to alter the solubility profile of the molecule.[1]
Protecting Group Selection Guide
The table below summarizes the most common protecting groups for the 7-azaindole N-1 position, providing a quick reference for strategic planning.
| Protecting Group | Structure | Common Protection Conditions | Stability | Common Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-N | Boc₂O, Base (NaH or TEA/DMAP), THF or DCM[2] | Stable to base, hydrogenation, mild oxidation/reduction. Labile to strong acid. | Strong Acid (TFA, HCl in Dioxane)[2][3] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-N | SEMCl, NaH, DMF[14] | Very robust. Stable to a wide range of conditions including organolithiums and some acids/bases. | Fluoride (TBAF) or strong acid (TFA, HCl)[5] |
| Ts (p-Toluenesulfonyl) | Ts-N | TsCl, NaH, DMF[15] | Very robust. Stable to strong acid, oxidation, many organometallics. | Reductive cleavage (e.g., Mg/MeOH, SmI₂) or strong base. |
| PMB (p-Methoxybenzyl) | PMB-N | PMBCl, NaH, THF/DMF[16] | Stable to base, mild acid, reduction. Labile to oxidation and strong acid. | Oxidative (DDQ, CAN)[17] or strong acid (TFA, TfOH)[18] |
Key Experimental Protocols
The following protocols are provided as validated starting points. Always adapt them to the specific scale and substrate of your reaction.
General Workflow Diagram
Caption: General workflow for a protection-reaction-deprotection sequence.
Protocol 1: N-1 Boc Protection of 7-Azaindole
-
Objective: To install the Boc protecting group on the N-1 position.
-
Procedure:
-
To a stirred solution of 7-azaindole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the resulting suspension to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-7-azaindole.[2]
-
Protocol 2: Acid-Mediated N-1 Boc Deprotection
-
Objective: To remove the Boc group under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc-7-azaindole derivative (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq, or as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC (typically complete within 1-3 hours).
-
Once complete, concentrate the reaction mixture in vacuo to remove excess acid and solvent.
-
Re-dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify if necessary. For many applications, the resulting TFA salt can be used directly in the next step after evaporation.[2]
-
Protocol 3: Oxidative Deprotection of N-1 PMB Group using DDQ
-
Objective: To selectively remove the PMB group in the presence of other acid-labile or hydrogenation-sensitive groups.
-
Procedure:
-
Dissolve the N-PMB-7-azaindole derivative (1.0 eq) in a mixture of DCM and water (e.g., 18:1 ratio). A phosphate buffer (pH 7) can be used instead of water to maintain neutral conditions.[16]
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography. The byproduct, reduced DDQ, is often less polar and can be separated effectively.[17]
-
References
-
Semantic Scholar. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]
-
ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]
-
Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
-
National Institutes of Health. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. [Link]
-
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
University of Leeds. Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Amerigo Scientific. 1-Boc-7-azaindole-3-carboxaldehyde. [Link]
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
ResearchGate. (2016). Representative structures of some potent 7-azaindole core containing compounds. [Link]
-
Royal Society of Chemistry. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
-
PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]
-
PubMed Central. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
UCLA Chemistry and Biochemistry. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. biosynth.com [biosynth.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chem.ucla.edu [chem.ucla.edu]
Overcoming poor reactivity in reductive amination of 7-azaindole aldehydes
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the reductive amination of 7-azaindole aldehydes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, but its unique electronic properties can render standard protocols for reductive amination ineffective.[1][2] This guide addresses the most common failure points and provides robust, field-proven solutions.
Troubleshooting Guide: Reactivity & Selectivity Issues
This section is formatted to address specific experimental outcomes. Identify the problem that best matches your results to find causative explanations and actionable solutions.
Question 1: My reaction has stalled. I see unreacted 7-azaindole aldehyde and amine after an extended reaction time. What is the primary cause?
Answer:
This is the most common failure mode and almost always points to inefficient formation of the crucial imine or iminium ion intermediate. The 7-azaindole nucleus contains an electron-deficient pyridine ring fused to the pyrrole ring. This has two significant consequences:
-
Electronic Deactivation: The pyridine ring withdraws electron density, making the aldehyde carbonyl less electrophilic and therefore less reactive towards nucleophilic attack by the amine.
-
Lewis Basicity: The pyridine nitrogen (N7) can act as a Lewis base, potentially sequestering acid catalysts or interacting with reagents in a non-productive manner.[3][4]
The equilibrium between the starting materials and the imine intermediate must be successfully shifted to the right before the reduction step can occur efficiently.[5]
Solutions & Protocols:
-
A. Implement Mild Acid Catalysis: The formation of the imine is best performed under weakly acidic conditions (typically pH 4-5).[6][7] The acid protonates the carbonyl oxygen, significantly increasing its electrophilicity without fully protonating and deactivating the amine nucleophile.
Protocol 1: Acetic Acid as Catalyst with STAB
-
Dissolve the 7-azaindole aldehyde (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous aprotic solvent such as Dichloroethane (DCE) or Dichloromethane (DCM).
-
Add glacial acetic acid (1.1-2.0 equiv.) to the mixture.
-
Stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv.) portion-wise to the stirring solution.[8]
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
-
B. Utilize a Lewis Acid Activator: For particularly stubborn substrates, a Lewis acid can be more effective than a Brønsted acid at activating the carbonyl group.
Protocol 2: Lewis Acid Activation
-
In a flask under an inert atmosphere (N₂ or Ar), dissolve the 7-azaindole aldehyde (1.0 equiv.) and amine (1.1 equiv.) in anhydrous THF or DCE.
-
Add a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ (1.1 equiv.) and stir the mixture at room temperature for 1-2 hours.[9]
-
Introduce the reducing agent, such as Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv.), and continue stirring until the reaction is complete.[9]
-
Question 2: My primary side product is the 7-azaindole methanol (alcohol), resulting from the reduction of my starting aldehyde. How can I improve chemoselectivity?
Answer:
This outcome indicates that your reducing agent is too reactive and is reducing the aldehyde carbonyl faster than the imine intermediate is being formed and reduced.[6] To solve this, you must use a milder reducing agent that exhibits greater selectivity for the protonated imine (the iminium ion) over the neutral carbonyl.
Solution: Select the Appropriate Reducing Agent
The choice of hydride source is critical for a successful one-pot reductive amination.
| Reducing Agent | Reactivity | Selectivity | Optimal Conditions | Safety Considerations |
| Sodium Borohydride (NaBH₄) | High | Low | Best for two-step protocols after imine is fully formed.[6][9] | Flammable solid. Reacts with water/alcohols to produce H₂ gas. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Mildly acidic (pH 4-6) in MeOH. Selective for iminium ions.[6][7][10] | Highly Toxic. Can release HCN gas if the solution becomes too acidic.[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Moderate | Excellent | Mildly acidic (often with AcOH) in aprotic solvents (DCE, DCM, THF).[8][9] | Safer, non-toxic alternative to NaBH₃CN. Moisture sensitive.[9] |
Recommendation: For one-pot reactions involving sensitive or poorly reactive substrates like 7-azaindole aldehydes, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its steric bulk and attenuated reactivity prevent significant reduction of the aldehyde, while it readily reduces the iminium ion as it is formed.[8]
Workflow Diagram: Troubleshooting Poor Reactivity
Caption: A decision tree for troubleshooting common reductive amination failures.
Frequently Asked Questions (FAQs)
Q1: Why is reductive amination often preferred over direct alkylation of an amine?
Direct alkylation of amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[6] Reductive amination provides a controlled, stepwise approach to form a single C-N bond, making it a far more selective and high-yielding method for synthesizing secondary and tertiary amines.[6][11]
Q2: Can I use catalytic hydrogenation for this reaction?
While catalytic hydrogenation (e.g., H₂, Pd/C) is a powerful method for reductive amination, it can be problematic with heteroaromatic compounds like 7-azaindole.[5][12] The pyridine nitrogen can coordinate strongly to the metal catalyst surface, leading to catalyst poisoning and deactivation.[3] For this reason, stoichiometric hydride reagents like STAB are generally more reliable for this specific substrate class.
Q3: Does the pKa of the amine starting material matter?
Absolutely. The nucleophilicity of the amine is critical for the initial attack on the carbonyl.
-
Highly Basic Amines (Aliphatic, pKa ~10-11): These are strong nucleophiles but are also easily protonated. Strict pH control is needed to maintain a sufficient concentration of the free-base form.
-
Weakly Basic Amines (Aromatic, pKa <5): These are poorer nucleophiles, and the imine formation step may be very slow. These reactions often require longer reaction times, gentle heating, or the use of a Lewis acid catalyst to sufficiently activate the aldehyde.[13][14]
Reaction Mechanism Overview
Caption: The two-stage process of reductive amination.
References
-
Sanz, R., Guilarte, V., & Miguel, D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Elavarasan, P., Sathananthan, K., & Shanmugam, P. (2023). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]
-
Manfredi, M. C., et al. (2009). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. Available at: [Link]
-
List, B., et al. (2008). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at: [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Mandal, M. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Wang, L., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
-
Chusov, D., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. The Royal Society of Chemistry. Available at: [Link]
-
Csonka, R., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]
-
Kumar, A., et al. (2022). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Gotor-Fernández, V., et al. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gribble, G. W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]
-
Patil, S. A., et al. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Mousseau, J. J., et al. (2015). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. ResearchGate. Available at: [Link]
-
Ananikov, V. P., et al. (2023). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]
-
Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]
-
Ghorai, M. K., & Kumar, A. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. PubMed. Available at: [Link]
-
Ghorai, M. K., et al. (2021). Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. CoLab. Available at: [Link]
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 13. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of polar 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity and basicity of the 7-azaindole scaffold present a unique set of purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you can achieve high purity and yield in your experiments.
The Challenge: Why Are 7-Azaindoles Difficult to Purify?
The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen (pKa around 5-6) and a weakly acidic pyrrole N-H group.[1] This bifunctional nature, combined with the potential for additional polar functional groups, leads to several common purification problems:
-
Strong Silica Gel Interaction: The basic pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or the need for highly polar and often ineffective mobile phases.[2]
-
Poor Solubility: These compounds often exhibit poor solubility in the non-polar solvents typically used for normal-phase chromatography, making sample loading and elution difficult.[3]
-
Co-elution with Polar Impurities: Synthetic byproducts and starting materials are often polar themselves, leading to challenging separations where impurities co-elute with the desired product.[4]
This guide will equip you with the strategies to overcome these issues, moving from standard protocols to advanced techniques.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific, frequently encountered issues during the purification of polar 1H-pyrrolo[2,3-b]pyridine derivatives.
Issue 1: My compound is streaking badly or not moving from the baseline on a silica gel TLC/column.
Q: I've spotted my crude product on a silica TLC plate and even with a polar solvent system like 10% Methanol in Dichloromethane (DCM), the spot remains at the baseline or shows severe tailing. What is happening and how can I fix it?
A: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silica stationary phase.[2] The pyridine nitrogen on your 7-azaindole is likely being protonated by the acidic silanol groups, causing it to bind very tightly to the silica.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for poor chromatography on silica.
Detailed Actionable Steps:
-
Mobile Phase Modification (Most Common First Step): Before changing your entire setup, modify your eluent. Prepare a stock solution of your polar co-solvent (e.g., Methanol) containing 5% triethylamine (TEA) or ammonium hydroxide. Use this stock to prepare your mobile phase. For example, instead of 10% MeOH in DCM, use 10% of the (95:5 MeOH:TEA) solution in DCM. The competitive base (TEA) will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[4]
-
Change of Stationary Phase: If modifiers are not sufficient or if your compound is sensitive to bases, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds. However, be aware that its chromatographic properties can be highly dependent on its water content (activity).
-
Functionalized Silica: Amine-bonded or diol-bonded silica columns are less acidic and can be very effective for purifying polar compounds in a technique known as Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]
-
-
Switch to Reversed-Phase Chromatography: This is often the most robust solution. In reversed-phase, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Since the primary interaction is hydrophobic, the strong acid-base binding to silica is eliminated.[7][8]
Issue 2: My compound has poor solubility in the loading solvent for column chromatography.
Q: I need to run a silica column, but my crude product is only soluble in highly polar solvents like methanol or DMSO. When I load my sample dissolved in these solvents, my separation is terrible.
A: This is a common problem because strong loading solvents carry the compound down the column before the separation can begin, resulting in broad bands and poor resolution. The key is to minimize the volume of the strong solvent or change the loading method.
Solutions:
-
Minimal Volume Loading: Dissolve your compound in the absolute minimum amount of the strong solvent (e.g., methanol, DCM/MeOH, or DMSO). A good rule of thumb is to aim for a concentration where the solution is just shy of saturation. Load this small volume carefully and evenly onto the top of your column.
-
Adsorption onto a Solid Support (Dry Loading): This is the preferred method.
-
Dissolve your crude product in a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel (or C18 silica for reversed-phase) to this solution, typically 2-3 times the weight of your crude material.
-
Carefully evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Load this powder onto the top of your pre-packed column. This technique ensures that your compound is introduced to the column in a low-volume, solid-state band, leading to much sharper peaks and better separation.
-
Issue 3: After chromatography, my NMR spectrum shows persistent impurities with similar polarity.
Q: I've purified my 7-azaindole derivative by silica gel chromatography, but LC-MS and NMR analysis show a persistent impurity that always co-elutes. How can I resolve this?
A: Co-elution of impurities with similar polarity is a frequent challenge. A single chromatographic method may not have sufficient resolving power. A multi-modal purification strategy is often required.[4]
Strategies for Resolving Co-eluting Impurities:
-
Orthogonal Chromatography: "Orthogonal" means using a separation technique that relies on a different chemical principle.
-
Normal-Phase -> Reversed-Phase: If you first purified on silica (separation based on polarity and adsorption), re-purify the mixed fractions on a C18 column (separation based on hydrophobicity).[4] This is a very powerful combination because an impurity that is chromatographically "similar" in one system is often very different in the other.
-
Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity compared to HPLC.[9][10] It uses supercritical CO2 as the main mobile phase, which interacts differently with analytes than liquid solvents, often resolving closely eluting compounds.[11]
-
-
Acid-Base Extraction: Exploit the basicity of the 7-azaindole core. This is an excellent pre-chromatography cleanup step.
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Extract with an aqueous acid (e.g., 1M HCl). Your basic 7-azaindole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer (e.g., with 1M NaOH or NaHCO3) to neutralize your compound, which will often precipitate or can be back-extracted into a fresh organic solvent.[12][13][14]
-
-
Recrystallization: If your product is a solid, recrystallization can be an exceptionally effective method for removing small amounts of impurities. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Acetonitrile).[15] Sometimes, converting the product to a salt (e.g., hydrochloride or tartrate), recrystallizing the salt, and then neutralizing it back to the free base can yield material of very high purity.[15]
Frequently Asked Questions (FAQs)
Q1: When should I choose Reversed-Phase (RPC) over Normal-Phase (NPC) chromatography for my 7-azaindole derivative?
A: You should strongly consider RPC as your primary technique if your compound is highly polar, water-soluble, or shows strong tailing on silica even with modifiers.[8] RPC is generally more reproducible and is excellent for ionizable compounds because the mobile phase pH can be controlled with buffers to ensure consistent retention.[7][16] NPC is still a viable option for less polar 7-azaindole derivatives or when you need to separate isomers that may not resolve well by RPC.[17]
Q2: What is HILIC and when is it useful for these compounds?
A: HILIC (Hydrophilic Interaction Liquid Chromatography) is a technique used for very polar compounds that have little or no retention on a reversed-phase column.[8] It uses a polar stationary phase (like silica, amine, or diol) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[5] Water acts as the strong, eluting solvent. HILIC is an excellent choice for highly substituted, very polar 7-azaindoles that elute at the solvent front in reversed-phase.[6]
Q3: Can I use preparative HPLC for these compounds?
A: Absolutely. Preparative HPLC, particularly reversed-phase HPLC, is a powerful tool for obtaining highly pure samples of 1H-pyrrolo[2,3-b]pyridine derivatives, especially on a small to medium scale (mg to grams). The use of volatile buffers (e.g., ammonium formate or ammonium acetate) is recommended if you need to remove the buffer system by lyophilization (freeze-drying).[18]
Q4: What is Supercritical Fluid Chromatography (SFC) and what are its advantages?
A: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11][19] For polar compounds, a co-solvent like methanol is added.[10] Its main advantages are:
-
Speed: The low viscosity of the mobile phase allows for very fast separations.[9][20]
-
Green Chemistry: It significantly reduces the use of organic solvents compared to HPLC.[10]
-
Easy Solvent Removal: CO2 is a gas at ambient pressure, making product isolation from collected fractions simple and fast. SFC is particularly powerful for chiral separations and is increasingly used for purifying polar molecules in drug discovery.[9]
Data & Method Comparison
| Purification Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Normal-Phase Chromatography (NPC) | Adsorption (Polarity) | Less polar to moderately polar 7-azaindoles. | Inexpensive (silica), good for isomer separation. | Strong binding, peak tailing, low solubility in non-polar solvents.[2][3] |
| Reversed-Phase Chromatography (RPC) | Partitioning (Hydrophobicity) | Polar, ionizable, and water-soluble 7-azaindoles. | Excellent for polar compounds, highly reproducible, pH control.[7][8] | Highly non-polar compounds may be too strongly retained. Phase collapse with highly aqueous mobile phases on standard C18.[3] |
| Acid-Base Extraction | Differential Solubility (pKa) | Crude mixtures containing neutral or acidic impurities. | Simple, inexpensive, high-throughput pre-purification step.[12][21] | Not a separation method for compounds with similar pKa values. Emulsion formation can occur. |
| Recrystallization | Differential Solubility | Crystalline solids with <10% impurities. | Can provide very high purity, scalable. | Finding a suitable solvent system can be time-consuming. "Oiling out" can occur.[4] |
| Supercritical Fluid Chromatography (SFC) | Partitioning & Adsorption | Broad range of polarities, chiral compounds. | Very fast, reduced solvent waste, easy product isolation.[9][10] | Requires specialized equipment. May not be suitable for extremely polar, ionic compounds.[19] |
Key Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Triethylamine (TEA) Modifier
Objective: To purify a moderately polar, basic 7-azaindole derivative that shows tailing on silica.
-
TLC Analysis: Develop a TLC solvent system (e.g., 95:5 DCM:MeOH) that gives your product an Rf of ~0.2-0.3. If tailing is observed, add 0.5-1% TEA to the mobile phase and re-run the TLC. The spot should be much tighter.
-
Column Packing: Dry pack or slurry pack a silica gel column with your chosen mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Equilibrate the column with 2-3 column volumes (CV) of the mobile phase containing the TEA modifier.
-
Sample Loading: Prepare your sample using the dry loading technique described in Troubleshooting Issue 2.
-
Elution: Run the column using an isocratic or gradient elution. A typical gradient might be from 100% DCM to 90:10 DCM:MeOH (where the MeOH contains 1% TEA).
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
-
Work-up: Combine the pure fractions and evaporate the solvent. To remove residual TEA, which is high-boiling, co-evaporate several times with DCM or dissolve the residue in a solvent like Ethyl Acetate and wash with water.
Protocol 2: Reversed-Phase Flash Chromatography
Objective: To purify a highly polar 7-azaindole derivative that is poorly retained or streaks on silica.
-
Method Development (LC-MS or TLC): Use a C18-coated TLC plate or an analytical HPLC to find a suitable mobile phase. A good starting point is a gradient of 10% to 100% Acetonitrile (ACN) in water. To improve peak shape for basic compounds, add a modifier to both solvents (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid - TFA).[16]
-
Column Equilibration: Use a C18 flash column. Wash with 100% ACN (2-3 CV) and then equilibrate with your starting mobile phase (e.g., 90:10 Water:ACN with 0.1% FA) for 3-5 CV.
-
Sample Loading: Dissolve your sample in a minimal amount of a strong solvent like Methanol, DMSO, or DMF. If solubility is poor, a mixture of organic solvent and water may be necessary. Load the solution onto the column.
-
Elution: Run the gradient determined during method development.
-
Fraction Analysis & Work-up: Analyze fractions by LC-MS. Combine pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure solid product.[18]
Caption: Decision tree for selecting a purification strategy.
References
- Strategies for purifying polar heterocyclic compounds via chrom
- Reverse Phase Chrom
- Retaining Polar Compounds - Chrom
- Normal-phase capillary chromatography of polar aromatic compounds - ResearchG
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
- Polar Compounds | SIELC Technologies.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
- Super/subcritical fluid chrom
- Strategies for the Flash Purification of Highly Polar Compounds - Teledyne ISCO.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed.
- Acid–base extraction - Wikipedia.
- For highly polar compound, how to do the purification?
- Normal-phase vs.
- Supercritical Fluid Chromatography (SFC)
- How can I isolate a highly polar compound from an aqueous solution?
- What is Supercritical Fluid Chromatography (SFC)
- Supercritical Fluid Chrom
- Aqueous normal-phase chrom
- Supercritical fluid chromatography of polar biomolecules at the analytical and prepar
- 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC - NIH.
- CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google P
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Reagents & Solvents: Solvents for Recrystalliz
- Acid-Base Extraction Tutorial - YouTube.
- Separation of Acidic, Basic and Neutral Compounds | Magritek.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. labex.hu [labex.hu]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. scielo.br [scielo.br]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. youtube.com [youtube.com]
- 21. magritek.com [magritek.com]
Alternative reagents for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, a critical building block in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice and details alternative synthetic routes, moving beyond the standard Vilsmeier-Haack protocol. Our goal is to equip researchers with the knowledge to overcome common experimental hurdles and select the optimal synthetic strategy for their specific needs.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most common method for synthesizing this compound?
The most widely employed method is the Vilsmeier-Haack reaction .[2] This reaction formylates the electron-rich 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) starting material at the C3 position, which is the most nucleophilic site on the pyrrole ring. The classical reagents are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]
Mechanism Overview:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4][5]
-
Electrophilic Attack: The electron-rich 7-azaindole attacks the Vilsmeier reagent, preferentially at the C3 position.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Caption: Standard Vilsmeier-Haack reaction workflow.
Q2: Why might our lab need an alternative to the standard POCl₃/DMF Vilsmeier-Haack protocol?
While effective, the classic Vilsmeier-Haack reaction presents several challenges that may necessitate alternative approaches:
-
Harsh Reagents: Phosphorus oxychloride is highly corrosive, moisture-sensitive, and requires careful handling. Its use can be problematic for substrates with sensitive functional groups.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control (typically 0 °C) to prevent side reactions and ensure safety.
-
Side Reactions: Over-reactivity can lead to the formation of undesired side products, including potential dimerization of the starting material or diformylation.[2]
-
Purification Difficulties: The workup requires neutralizing significant amounts of acid, and the resulting crude product can contain phosphorus-based impurities, complicating purification.
-
Substrate Scope: The highly acidic and reactive nature of the conditions may not be suitable for complex molecules or substrates prone to degradation.
Troubleshooting Guide for the Vilsmeier-Haack Reaction
Q3: My reaction yield is consistently low or zero. What are the likely causes and how can I fix them?
Low yields are a common issue. Systematically check the following points:
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Reagent Quality | POCl₃: Use a fresh bottle or redistill if necessary. POCl₃ readily hydrolyzes to phosphoric acid, which is unreactive. DMF: Use anhydrous DMF. Water will quench the Vilsmeier reagent. Ensure it is stored over molecular sieves. |
| Incorrect Stoichiometry | The ratio of POCl₃ to DMF is critical. An excess of POCl₃ can lead to substrate degradation. A typical starting point is ~1.5 equivalents of the pre-formed Vilsmeier reagent to 1 equivalent of 7-azaindole.[3] |
| Inefficient Temperature Control | The initial formation of the Vilsmeier reagent and its subsequent reaction with 7-azaindole should be performed at low temperatures (0 °C to 5 °C) to control the exotherm and prevent side reactions. Allow the reaction to warm to room temperature slowly. |
| Incomplete Hydrolysis | The iminium salt intermediate must be fully hydrolyzed. After the reaction is complete, quenching with a basic solution (like aqueous sodium acetate or sodium bicarbonate) at 0 °C and stirring for a period ensures complete conversion to the aldehyde.[3] |
Q4: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be?
Unwanted side products often arise from the high reactivity of the reagents.
-
Observation: A colored, insoluble material that crashes out during the reaction or workup.
-
Probable Cause: Polymerization or dimerization of the 7-azaindole starting material or product under the strongly acidic conditions.[2]
-
Solution: Ensure rigorous temperature control. Add the Vilsmeier reagent solution slowly to a cooled solution of the 7-azaindole to maintain a low concentration of the electrophile and minimize self-condensation.
-
-
Observation: A second product observed by TLC/LCMS with a mass corresponding to a diformylated species.
-
Probable Cause: While C3 formylation is kinetically favored, a second formylation can occur under forcing conditions (high temperature or prolonged reaction time).
-
Solution: Reduce the reaction temperature and time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Alternative Reagents and Protocols
For sensitive substrates or to avoid the hazards of POCl₃, several alternative formylating systems have been developed.
Q5: What is a milder, safer alternative to the POCl₃/DMF system?
A highly effective and milder alternative involves using 2,4,6-trichloro-1,3,5-triazine (TCT) / DMF .[6] TCT, also known as cyanuric chloride, acts as an efficient activating agent for DMF, generating a Vilsmeier-type reagent under significantly milder conditions.
Why it Works: TCT is a stable, solid reagent that is less hazardous than POCl₃. The reaction proceeds at room temperature and often gives cleaner product profiles with easier workup.
Detailed Protocol: Formylation using TCT/DMF [6]
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) to anhydrous DMF (3.0 eq.). Stir the mixture at room temperature for 30-45 minutes. A white precipitate of the active formylating agent will form.
-
Reaction: To this suspension, add a solution of 7-azaindole (1.0 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and hydrolyze the intermediate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Q6: Are there any phosphorus-free alternatives for formylation?
Yes, the Duff reaction is a classic method that can be adapted for 7-azaindole, avoiding phosphorus reagents entirely.[7] This method uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically acetic acid or trifluoroacetic acid.
Why it Works: HMTA acts as a masked source of formaldehyde. In acid, it generates an electrophilic iminium species that attacks the 7-azaindole ring, followed by hydrolysis to yield the aldehyde.
Detailed Protocol: Formylation using the Duff Reaction [8]
-
Reaction Setup: To a solution of 7-azaindole (1.0 eq.) in acetic acid (33% aqueous solution is often cited), add hexamethylenetetramine (HMTA, ~1.5-2.0 eq.).
-
Heating: Heat the reaction mixture (e.g., to 90-100 °C) and stir for several hours. The reaction progress should be monitored by TLC.
-
Hydrolysis: After completion, cool the mixture and perform an acidic hydrolysis step (e.g., by adding aqueous HCl) and heating to convert the intermediate Schiff base to the final aldehyde.
-
Workup: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) until the product precipitates or to enable extraction.
-
Extraction & Purification: Collect the solid by filtration or extract with a suitable organic solvent. The crude product typically requires purification by column chromatography or recrystallization.
Method Comparison
The choice of reagent depends on substrate compatibility, safety requirements, and scale.
Caption: Decision workflow for selecting a formylation method.
| Parameter | Vilsmeier-Haack (POCl₃/DMF) | TCT/DMF System | Duff Reaction (HMTA) |
| Formylating Agent | In-situ formed Vilsmeier reagent | In-situ formed Vilsmeier-type reagent | Hexamethylenetetramine (HMTA) |
| Activating Agent | Phosphorus oxychloride (POCl₃) | 2,4,6-Trichloro-1,3,5-triazine (TCT) | Acid (e.g., Acetic Acid) |
| Typical Conditions | 0 °C to RT; highly exothermic | RT; milder conditions | Elevated temperatures (90-110 °C) |
| Typical Yields | Good to excellent (70-90%) | Good (70-85%)[6] | Moderate to good (50-70%) |
| Pros | Well-established, high-yielding, reliable for simple substrates.[3] | Milder, safer than POCl₃, cleaner reaction profile, good for sensitive substrates.[6] | Phosphorus-free, inexpensive reagents.[7][8] |
| Cons | Harsh, corrosive, hazardous reagent (POCl₃), difficult workup. | TCT can be moisture sensitive, may be more expensive than POCl₃. | Requires high temperatures, longer reaction times, yields can be variable. |
References
- Vertex Search. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.). Selective and Efficient Formylation of Indoles (C3) and Pyrroles (C2) Using 2,4,6-Trichloro-1,3,5-Triazine/Dimethylformamide (TCT/DMF) Mixed Reagent.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
- Sigma-Aldrich. (n.d.). 7-Azaindole-3-carboxaldehyde 97.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scribd.com [scribd.com]
Minimizing byproduct formation in Wittig reactions of 7-azaindole-3-carboxaldehyde
Welcome to the technical support center for navigating the complexities of Wittig reactions involving 7-azaindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. As a Senior Application Scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific synthetic goals.
Introduction: The Challenge of 7-Azaindole-3-Carboxaldehyde in Wittig Chemistry
7-Azaindole-3-carboxaldehyde is a valuable building block in medicinal chemistry, prized for its role as a bioisostere of indole. The aldehyde at the 3-position is a key handle for elaboration, with the Wittig reaction being a primary method for introducing carbon-carbon double bonds.[1] However, the unique electronic nature of the 7-azaindole ring system—specifically the electron-withdrawing pyridine ring fused to the electron-rich pyrrole ring—can introduce challenges not typically encountered with simple aromatic or aliphatic aldehydes. This guide will address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when performing Wittig reactions with this substrate.
Q1: What are the main byproducts I should expect in the Wittig reaction of 7-azaindole-3-carboxaldehyde?
A1: Beyond the expected geometric (E/Z) isomer of your desired alkene, the most common byproduct is triphenylphosphine oxide (TPPO).[2] Depending on your reaction conditions, you may also encounter:
-
Unreacted starting material: Due to incomplete reaction.
-
Aldol condensation products: If the ylide is particularly basic and the aldehyde can enolize.
-
Products from ylide decomposition: Especially with less stable ylides.
-
Potential N-alkylation or other side reactions involving the 7-azaindole nitrogen: Although less common under standard Wittig conditions, the basicity of the reaction medium could potentially lead to side reactions at the pyridine nitrogen.
Q2: How does the choice of a stabilized vs. a non-stabilized ylide affect the reaction?
A2: This is a critical consideration that dictates both the reactivity and the stereochemical outcome of your reaction.
-
Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and generally lead to the thermodynamically favored (E)-alkene.[1][2] They are often stable enough to be isolated, but may require harsher conditions to react with the relatively electron-deficient 7-azaindole-3-carboxaldehyde.
-
Non-stabilized ylides (e.g., those with adjacent alkyl groups) are highly reactive and typically yield the kinetically favored (Z)-alkene.[1][2] These ylides are generated in situ and must be handled under inert conditions.
Q3: Can the pyridine nitrogen in the 7-azaindole ring interfere with the Wittig reaction?
A3: While direct interference with the carbonyl-ylide reaction is not the primary concern, the pyridine nitrogen can influence the reaction in several ways:
-
Basicity: The pyridine nitrogen is basic and can be protonated or interact with Lewis acidic species. This can affect the overall electronic nature of the aldehyde.
-
Coordination: The nitrogen can coordinate to metal cations (e.g., Li+ from n-BuLi), which can influence the stereochemical outcome of the reaction.[2]
-
Aza-Wittig type reactions: While a standard Wittig reaction targets the aldehyde, the presence of the nitrogen does open the possibility for intramolecular aza-Wittig reactions under certain conditions, though this is more relevant in specifically designed synthetic routes.[3][4]
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the Wittig reaction of 7-azaindole-3-carboxaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient ylide formation: The base may not be strong enough to deprotonate the phosphonium salt. 2. Ylide decomposition: Non-stabilized ylides are sensitive to air and moisture. 3. Low reactivity of the aldehyde: The electron-withdrawing nature of the azaindole ring can deactivate the aldehyde. 4. Low reactivity of a stabilized ylide: The ylide may not be nucleophilic enough. | 1. Switch to a stronger base: For non-stabilized ylides, consider n-BuLi or NaH. For more stabilized ylides, NaH or KHMDS can be effective. 2. Ensure strictly anhydrous and inert conditions: Use freshly dried solvents and perform the reaction under nitrogen or argon. 3. Increase reaction temperature: Gently warming the reaction can sometimes overcome activation energy barriers. 4. Use a less stabilized ylide if stereochemistry is not critical, or consider the Horner-Wadsworth-Emmons (HWE) reaction, which often works well with electron-deficient aldehydes. |
| Poor E/Z Selectivity | 1. Use of a semi-stabilized ylide: These often give mixtures of isomers. 2. Presence of lithium salts: Can disrupt the kinetic control of non-stabilized ylides, leading to more of the (E)-isomer.[2] 3. Reaction temperature: Higher temperatures can lead to equilibration and lower selectivity. | 1. For (E)-alkenes, use a stabilized ylide. 2. For (Z)-alkenes, use a non-stabilized ylide with a salt-free base like KHMDS or NaHMDS. 3. Perform the reaction at low temperatures, especially during ylide addition to the aldehyde. 4. Consider the Schlosser modification for high (E)-selectivity with non-stabilized ylides. [1] |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. Similar polarity of TPPO and the product: Both can be relatively polar, making chromatographic separation challenging. | 1. Crystallization: If your product is a solid, careful recrystallization can often leave the more soluble TPPO in the mother liquor. 2. Chromatography on silica gel: A non-polar to polar gradient (e.g., hexanes/ethyl acetate) is often effective. 3. Precipitation of TPPO: In some cases, adding a non-polar solvent like hexanes can cause TPPO to precipitate from a more polar solution. |
| Product Instability | 1. The resulting vinyl-azaindole may be unstable: Similar vinyl-indole compounds have been reported to be unstable. | 1. Purify the product quickly after the reaction. 2. Use triethylamine-treated silica gel for chromatography to neutralize acidic sites that could promote decomposition. 3. Store the purified product under an inert atmosphere at low temperature. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide (E-selective)
This protocol is a starting point and may require optimization.
-
Ylide Preparation (if not commercially available):
-
To a solution of triphenylphosphine (1.1 eq) in toluene, add the appropriate α-haloester (1.0 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and collect the resulting phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.
-
-
Wittig Reaction:
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Dissolve 7-azaindole-3-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol requires strict anhydrous and inert techniques.
-
Ylide Generation:
-
Suspend the appropriate alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF under an argon atmosphere.
-
Cool the suspension to -78 °C.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour. A characteristic color change (often orange or deep red) indicates ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Follow the same work-up procedure as in Protocol 1.
-
Given the potential instability of the product, consider using triethylamine-treated silica gel for chromatography.
-
Visualization of Key Concepts
Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Wittig reaction issues.
References
-
A Facile Synthesis of Novel 3-Vinyl-1H-Indole-2-Carboxylic Acid. E-Journal of Chemistry. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Chem-Station. [Link]
-
Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. [Link]
-
The Stereoselectivity of the Wittig Reactions. University Chemistry. [Link]
-
Aza-Wittig Reaction. Wikipedia. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Catalytic Wittig and aza-Wittig reactions. National Institutes of Health. [Link]
-
Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). MDPI. [Link]
Sources
Validation & Comparative
The Ascendancy of 1H-Pyrrolo[2,3-b]pyridine in Kinase Inhibition: A Comparative Guide to Privileged Scaffolds
For Immediate Release
In the intricate landscape of kinase inhibitor drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall therapeutic potential of a candidate molecule. This guide provides a comprehensive, data-driven comparison of the increasingly prominent 1H-pyrrolo[2,3-b]pyridine scaffold against other well-established kinase inhibitor frameworks, including quinazoline, pyrimidine, and indole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships, comparative performance data, and the strategic rationale behind scaffold selection.
The Kinase Inhibitor Scaffold: A Foundation for Therapeutic Innovation
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer treatment, and their efficacy is intrinsically linked to the core heterocyclic scaffold that anchors the molecule within the ATP-binding pocket of the target kinase.[1][2] A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, and in the context of kinase inhibitors, these scaffolds often mimic the purine core of ATP.[3][4] The choice of scaffold dictates not only the primary interactions with the kinase's hinge region but also the orientation of substituents that determine selectivity and pharmacokinetic properties.[5]
The Rise of 1H-Pyrrolo[2,3-b]pyridine: A Scaffold of Growing Prominence
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has garnered significant attention as a versatile and potent scaffold for kinase inhibition.[6][7] Its bicyclic structure, featuring a fusion of a pyrrole and a pyridine ring, presents a unique electronic and steric profile that has proven advantageous in targeting a diverse range of kinases.
Structural and Mechanistic Advantages:
-
Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H group of the 1H-pyrrolo[2,3-b]pyridine scaffold can act as both hydrogen bond acceptors and donors, facilitating strong interactions with the hinge region of the kinase ATP-binding site. This dual-purpose interaction is a key contributor to the high potency observed with many inhibitors based on this scaffold.
-
Versatile Substitution: The scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[8] This synthetic tractability is a significant asset in medicinal chemistry campaigns.
-
Bioisosteric Replacement: The 7-azaindole core can serve as a bioisostere for other common scaffolds, sometimes offering improved metabolic stability or solubility.[9]
Notable Kinase Targets: Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a wide array of kinases, including:
Established Kinase Inhibitor Scaffolds: A Comparative Overview
While the 1H-pyrrolo[2,3-b]pyridine scaffold is on the rise, several other heterocyclic systems have a long and successful history in the development of approved kinase inhibitors.
Quinazoline Scaffold
The quinazoline core is a cornerstone of many clinically successful EGFR and VEGFR inhibitors.[19][20][21] Its bicyclic structure, composed of a pyrimidine ring fused to a benzene ring, provides a robust platform for engaging the kinase hinge.
-
Key Interactions: The N1 and N3 atoms of the quinazoline ring are critical for forming hydrogen bonds with the kinase hinge region.[22]
-
Clinical Success: Marketed drugs like Gefitinib, Erlotinib, and Lapatinib are all based on the 4-anilinoquinazoline scaffold, highlighting its therapeutic validation.[19][20]
-
Challenges: Resistance mutations in the target kinase can sometimes diminish the efficacy of quinazoline-based inhibitors.[20]
Pyrimidine Scaffold
As a monocyclic heterocycle, the pyrimidine scaffold is a fundamental building block in numerous kinase inhibitors.[3][4][23] Its smaller size and synthetic accessibility make it an attractive starting point for inhibitor design.
-
Bioisostere of Purine: The pyrimidine ring is a well-established bioisostere of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site.[3]
-
Broad Applicability: Pyrimidine derivatives have been developed to target a wide range of kinases, including JAKs, CDKs, and Src family kinases.[24][25]
-
Selectivity Considerations: Due to its widespread accommodation by many kinases, achieving high selectivity with pyrimidine-based inhibitors can be a challenge, often requiring careful decoration of the core scaffold.[24]
Indole Scaffold
The indole scaffold, a fusion of a benzene ring and a pyrrole ring, is another privileged structure in medicinal chemistry, with numerous applications in kinase inhibition.[26][27][28][29]
-
Versatile Binding Modes: Indole derivatives can adopt various binding modes within the ATP pocket, and different positions on the indole ring can be functionalized to achieve desired interactions.[28]
-
Natural Product Origins: The indole motif is found in many natural products with biological activity, providing a rich source of inspiration for drug design.[26]
-
Approved Drugs: Several approved kinase inhibitors, such as Sunitinib and Axitinib, feature an oxindole or indazole core, which are closely related to the indole scaffold.[27]
Head-to-Head Comparison: Performance Metrics
The choice of a kinase inhibitor scaffold is ultimately guided by empirical data. The following table summarizes key performance characteristics based on published literature.
| Scaffold | Potency (Typical IC50 Range) | Selectivity Profile | Key Advantages | Notable Approved Drugs (Examples) |
| 1H-Pyrrolo[2,3-b]pyridine | Low nM to sub-nM[7][10][11] | Can be tuned for high selectivity[16][17] | Versatile H-bonding, multiple points for optimization, good metabolic stability.[9] | Varlitinib (Phase II/III), Pexidartinib (CSF-1R) |
| Quinazoline | Low nM to µM[20][21] | Often targets EGFR/VEGFR families.[19][20] | Clinically validated, strong hinge binding.[22] | Gefitinib, Erlotinib, Lapatinib[19][20] |
| Pyrimidine | Low nM to µM[24][25] | Can be broad-spectrum or highly selective depending on substitution.[24] | Small size, synthetic accessibility, ATP mimicry.[3] | Imatinib, Ruxolitinib, Palbociclib |
| Indole/Oxindole | Low nM to µM[26][27] | Variable, can be multi-targeted.[28] | Natural product precedent, diverse binding modes.[26] | Sunitinib, Axitinib, Nintedanib |
Experimental Protocols: A Guide to Scaffold Evaluation
To rigorously compare different kinase inhibitor scaffolds, a standardized set of in vitro and in vivo assays is essential.
In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding to a kinase.
Materials:
-
Kinase of interest (e.g., CDK8)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add the assay buffer.
-
Add the test compound or DMSO (for control wells).
-
Add the kinase-antibody mixture.
-
Add the tracer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for a CDK8 inhibitor[12])
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding.
Caption: A typical workflow for the development of kinase inhibitors.
Conclusion: The Evolving Landscape of Kinase Inhibitor Design
The relentless pursuit of more effective and selective kinase inhibitors continues to drive innovation in medicinal chemistry. While established scaffolds like quinazoline, pyrimidine, and indole have laid a robust foundation and resulted in numerous life-saving therapies, the emergence of the 1H-pyrrolo[2,3-b]pyridine scaffold underscores the dynamic nature of the field. Its unique structural features and proven success in targeting a diverse range of kinases position it as a highly valuable framework for the next generation of targeted therapeutics. The ultimate choice of scaffold will always depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for clinical success. A thorough, data-driven evaluation of multiple scaffold options is paramount to navigating this complex but rewarding area of drug discovery.
References
-
Braggio, D., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-83. [Link]
-
Various Authors. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
Various Authors. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 28(11), 4488. [Link]
-
Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 31-42. [Link]
-
Various Authors. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Various Authors. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(14), 5369. [Link]
-
Various Authors. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3033. [Link]
-
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90. [Link]
-
Various Authors. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Various Authors. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
-
Various Authors. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Rendiconti Lincei. Scienze Fisiche e Naturali, 34(3), 643-652. [Link]
-
Various Authors. (2022). Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
Various Authors. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1251-1264. [Link]
-
El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Various Authors. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12112-12126. [Link]
-
Various Authors. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 476-482. [Link]
-
Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
-
Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 737. [Link]
-
Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
Various Authors. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1251-1264. [Link]
-
Various Authors. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Drug Development, 1(1), 1-8. [Link]
-
Various Authors. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
-
Schultes, S., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling, 52(1), 223-233. [Link]
-
Various Authors. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 26(13), 7087. [Link]
-
Various Authors. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13788. [Link]
-
Various Authors. (2020). Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. Current Drug Targets, 21(1), 2-3. [Link]
-
Various Authors. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3169. [Link]
-
Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 737. [Link]
-
Various Authors. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(7), 1849-1864. [Link]
-
Various Authors. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
-
Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127768. [Link]
-
Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(22), 13327-13339. [Link]
-
Various Authors. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(22), 13327-13339. [Link]
-
Li, Q., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
-
Various Authors. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(19), 13333-13353. [Link]
-
Zhang, X. X., et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 17. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 7-Azaindole and Indole Scaffolds in Kinase Binding Assays
Introduction: The Quest for Kinase Specificity and Potency
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their deregulation is a hallmark of numerous diseases, particularly cancer, making the development of potent and selective kinase inhibitors a multi-billion dollar enterprise. The majority of these inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase domain. Central to this interaction is the "hinge region," a flexible loop of amino acids that connects the two lobes and forms critical hydrogen bonds with the adenine ring of ATP.
For decades, the indole scaffold has been recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1][2][3][4] Its structural simplicity and ability to form a key hydrogen bond with the hinge region make it an attractive starting point. However, the drive for enhanced potency and improved physicochemical properties has led to the widespread adoption of its bioisostere, 7-azaindole .
This guide provides an in-depth comparative analysis of these two scaffolds. We will move beyond a simple list of properties to explore the fundamental chemical and structural differences that dictate their performance in kinase binding assays. We will dissect why the seemingly minor substitution of a carbon atom for a nitrogen atom can profoundly impact binding affinity, and we will provide a detailed experimental framework for quantifying this difference in the laboratory.
Part 1: A Tale of Two Scaffolds - A Physicochemical and Structural Deep Dive
At first glance, indole and 7-azaindole (a type of pyrrolopyridine) are remarkably similar. However, the strategic placement of a nitrogen atom at the 7-position fundamentally alters the molecule's electronic properties and, most critically, its hydrogen bonding potential.
Figure 1: Chemical structures of Indole and 7-Azaindole.
Physicochemical Consequences of the N7-Atom:
The introduction of the more electronegative nitrogen atom into the six-membered ring has several important consequences:
-
Altered Electron Distribution: The pyridine nitrogen acts as an electron-withdrawing group, changing the dipole moment and electron density across the bicyclic system.
-
Increased Polarity and Solubility: The N7-atom introduces an additional polar center, which can lead to improved aqueous solubility—a highly desirable trait for drug candidates. Studies have demonstrated that replacing an indole with an azaindole moiety can enhance aqueous solubility.[5]
-
Modulated pKa: The basicity of the molecule is altered, which can influence its ionization state at physiological pH and affect properties like cell permeability and target engagement.[6]
However, the most significant difference from a kinase binding perspective is the hydrogen bonding capability. While indole possesses a single hydrogen bond donor (the pyrrole N-H), 7-azaindole features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine N7).[7][8][9][10] This dual functionality is the key to its enhanced potency.
Part 2: The Critical Interaction - Unlocking Bidentate Hinge Binding
The ATP-binding pocket of a kinase is exquisitely evolved to recognize the adenine base of ATP. This recognition is anchored by one or more hydrogen bonds between the kinase hinge backbone and the adenine ring. An effective ATP-competitive inhibitor must successfully mimic this interaction.
-
Indole's Monodentate Interaction: An indole-based inhibitor typically uses its N-H group to form a single hydrogen bond with a backbone carbonyl oxygen on one of the hinge residues. While effective, this monodentate interaction only partially replicates the binding of adenine.
-
7-Azaindole's Bidentate Advantage: The 7-azaindole scaffold is a superior mimic of adenine. It can form a bidentate hydrogen bond with the kinase hinge—the pyrrole N-H donates a hydrogen bond to a backbone carbonyl, while the pyridine N7 accepts a hydrogen bond from a backbone N-H.[7][11][12] This dual interaction creates a much more stable and high-affinity complex, which often translates directly to a lower IC50 value (i.e., higher potency). The FDA-approved B-RAF inhibitor, Vemurafenib, is a prime example of a drug whose high potency is derived from this bidentate 7-azaindole-hinge interaction.[7][8][11]
Figure 2: Comparison of hydrogen bonding modes.
It is crucial for medicinal chemists to recognize that 7-azaindole can adopt different orientations within the active site. X-ray crystallography studies have revealed "normal" and "flipped" binding modes, both of which can form bidentate hydrogen bonds.[7][8] Therefore, obtaining a co-crystal structure is essential to confirm the precise binding mode during a structure-activity relationship (SAR) study.
Part 3: The Experiment - A Framework for Comparative Affinity Measurement
To empirically validate the theoretical advantages of the 7-azaindole scaffold, a robust and quantitative binding assay is required. While numerous formats exist (e.g., radiometric, fluorescence polarization), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, offer a homogenous, sensitive, and high-throughput compatible method.[13][14]
Objective: To determine and compare the IC50 values of an indole-containing kinase inhibitor and its direct 7-azaindole analogue against a target kinase.
Principle of the TR-FRET Kinase Binding Assay: This assay measures the displacement of a fluorescently-labeled, broad-spectrum, ATP-competitive inhibitor (a "tracer") from the kinase active site. The kinase is tagged (e.g., with GST), and a Lanthanide-labeled anti-tag antibody (e.g., Europium-anti-GST) is used as the FRET donor. The tracer is labeled with an acceptor fluorophore (e.g., Alexa Fluor 647). When the tracer is bound to the kinase-antibody complex, excitation of the Europium donor results in energy transfer to the acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Figure 3: General workflow for a TR-FRET kinase binding assay.
Experimental Protocol: Comparative TR-FRET Binding Assay
This protocol is a self-validating system, including controls for maximum signal (no inhibitor) and background (no kinase).
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of cofactors like MgCl2 is critical as it is required for the proper conformation of the ATP-binding site.
- Test Compounds: Prepare 10-point, 3-fold serial dilutions of both the indole and 7-azaindole compounds in assay buffer containing a constant percentage of DMSO (e.g., 1%). Starting at a high concentration (e.g., 100 µM) ensures a full dose-response curve can be generated.
- Kinase-Antibody Complex: Prepare a working solution containing the tagged kinase and the Europium-labeled antibody at 2X the final desired concentration. The optimal kinase concentration should be determined empirically but is often in the low nanomolar range.
- Tracer Solution: Prepare the Alexa Fluor 647-labeled tracer at 2X the final concentration (typically at its Kd value for the kinase).
2. Assay Plate Setup (384-well Plate):
- Add 5 µL of each serial dilution of the test compounds to the appropriate wells.
- Add 5 µL of assay buffer with DMSO to "Maximum Signal" control wells.
- Add 5 µL of the 2X Kinase-Antibody complex to all wells except the "No Kinase" background controls. Add 5 µL of buffer with antibody only to these wells. This step is crucial to establish the background signal from the tracer alone.
- Initiate the reaction by adding 5 µL of the 2X Tracer solution to all wells. The final volume will be 15 µL.
3. Incubation and Reading:
- Seal the plate and incubate for 60 minutes at room temperature, protected from light. This incubation allows the binding competition to reach equilibrium.
- Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
4. Data Analysis:
- Calculate the Emission Ratio (Acceptor Emission / Donor Emission) for each well.
- Normalize the data: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_bkgd) / (Ratio_max - Ratio_bkgd)]).
- Plot % Inhibition versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Part 4: Data Synthesis and Interpretation
The expected outcome of this experiment is a clear differentiation in potency between the two compounds, directly attributable to their core scaffold.
Table 1: Representative Comparative Data for Inhibitor X vs. Inhibitor Y against Kinase Z
| Parameter | Inhibitor X (Indole Scaffold) | Inhibitor Y (7-Azaindole Scaffold) | Rationale for Difference |
| Binding Affinity (IC50) | 150 nM | 8 nM | The bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region results in a more stable complex and higher affinity, leading to a significantly lower IC50 value.[7][12] |
| Aqueous Solubility | 15 µg/mL | 50 µg/mL | The introduction of the polar N7 atom in the 7-azaindole ring typically increases hydrophilicity and improves aqueous solubility compared to the more lipophilic indole core.[5] |
| Ligand Efficiency (LE) | 0.28 | 0.35 | Ligand efficiency normalizes binding affinity for the size of the molecule. The higher LE for Inhibitor Y suggests that the addition of the single nitrogen atom provides a disproportionately large gain in binding energy, highlighting the value of the bidentate interaction. |
Note: Data are hypothetical for illustrative purposes.
The >18-fold increase in potency (150 nM vs. 8 nM) for the 7-azaindole analogue is a direct reflection of the more favorable binding thermodynamics conferred by the bidentate hydrogen bond. This is the quantitative evidence that validates the strategic choice of 7-azaindole over indole for optimizing kinase inhibitor potency.
Conclusion
While both indole and 7-azaindole are valuable scaffolds in kinase inhibitor design, they are not interchangeable. The indole core provides a reliable starting point, capable of forming a single, anchoring hydrogen bond with the kinase hinge. However, the bioisosteric replacement with a 7-azaindole scaffold represents a powerful and field-proven strategy for potency enhancement.[7][11][15]
The causality is clear: the introduction of the N7-atom creates a hydrogen bond acceptor that, in concert with the pyrrole N-H donor, facilitates a bidentate interaction with the kinase hinge. This superior mimicry of ATP's natural binding mode leads to a more stable drug-target complex and, consequently, higher affinity. This structural advantage, often coupled with improved physicochemical properties like solubility, solidifies the position of 7-azaindole as a truly "privileged" scaffold in modern kinase-targeted drug discovery.[8][16] For researchers aiming to optimize lead compounds, the comparative analysis and experimental validation outlined here provide a clear rationale for considering this critical scaffold hop.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Double hydrogen bond interaction in 7-azaindole complexes with protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
In Vivo Validation of 7-Azaindole Drug Candidates: A Comparative Guide for Drug Development Professionals
The 7-azaindole scaffold has cemented its position as a "privileged" structure in modern medicinal chemistry, particularly in the realm of kinase inhibitors.[1][2] Its remarkable ability to mimic the adenine hinge-binding motif of ATP, forming critical bidentate hydrogen bonds within the kinase ATP-binding site, has led to the successful development of numerous clinical candidates and approved drugs, most notably the BRAF inhibitor Vemurafenib.[1][3][4] However, the journey from a promising in vitro profile to a viable in vivo drug candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 7-azaindole-based drug candidates, offering a comparative analysis of methodologies, practical experimental protocols, and insights into overcoming common hurdles.
The Strategic Imperative of In Vivo Validation
While in vitro assays provide essential initial data on potency and selectivity, they represent a highly simplified biological system. In vivo studies are indispensable for understanding how a 7-azaindole candidate behaves within a complex living organism.[5][6] These studies are designed to elucidate the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicities.[7][8]
The primary objectives of preclinical in vivo evaluation are:
-
Establishing a Safe Starting Dose for Human Trials: Identifying the maximum tolerated dose (MTD) and any dose-limiting toxicities.[7]
-
Defining Target Engagement and Pharmacodynamic Response: Confirming that the drug candidate interacts with its intended target in vivo and elicits the desired biological effect.
-
Evaluating Efficacy in Relevant Disease Models: Demonstrating a therapeutic benefit in an animal model that recapitulates key aspects of the human disease.[5]
-
Characterizing the Pharmacokinetic Profile: Understanding the drug's bioavailability, half-life, and metabolic fate to inform dosing regimens.[8]
Designing a Robust In Vivo Validation Program
A well-designed in vivo study is a self-validating system. The choices made regarding animal models, dosing regimens, and endpoint analysis are interconnected and crucial for generating reliable and translatable data.
Selecting the Appropriate Animal Model
The choice of animal model is arguably the most critical decision in preclinical development.[5] For oncology indications, where many 7-azaindole kinase inhibitors are targeted, common models include:
-
Syngeneic Models: These involve implanting a tumor derived from the same inbred strain of mouse. They are valuable for studying the interaction of the drug with a competent immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice.[9] These models are widely used to assess the direct anti-tumor activity of a compound. For example, a mouse HuH-7 xenograft model was successfully used to demonstrate the in vivo antitumor activity of a novel 7-azaindole derivative targeting FGFR4.[9][10]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors that more closely mimic the genetic progression of human cancers.
The selection should be guided by the specific biological question being addressed and the molecular target of the 7-azaindole candidate.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Bridging Dose to Effect
Understanding the relationship between drug exposure (PK) and biological response (PD) is fundamental.
Pharmacokinetics (PK): A typical PK study involves administering the 7-azaindole candidate to a cohort of animals (often rodents) and collecting blood samples at various time points. Analysis of these samples reveals key parameters:
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. This is a critical parameter for orally administered drugs. Some 7-azaindole derivatives have demonstrated favorable oral pharmacokinetic profiles in rodents.[11]
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half. Certain 7-azaindole inhibitors have been specifically designed to have short half-lives for transient target engagement.[12]
-
Metabolism: Identifying the major metabolic pathways is crucial. The 7-azaindole scaffold can be susceptible to metabolism, for instance, by aldehyde oxidase (AO).[11] Studies using human liver microsomes can provide valuable in vitro data on metabolic stability.[13]
Pharmacodynamics (PD): PD studies aim to demonstrate that the 7-azaindole candidate is hitting its intended target and modulating downstream signaling pathways. This can be assessed by:
-
Biomarker Analysis: Measuring changes in the levels of specific proteins or their phosphorylation status in tumor or surrogate tissues. For example, Western blot analysis can be used to show inhibition of a specific signaling pathway in tumor cells.[9][10]
-
In Vivo Imaging: Techniques like positron emission tomography (PET) can be used to visualize target engagement in real-time.
Caption: Interplay of Pharmacokinetics and Pharmacodynamics in In Vivo Validation.
Comparative Analysis: 7-Azaindoles vs. Alternative Scaffolds
The 7-azaindole scaffold is often compared to other heterocyclic systems that can also act as hinge-binders. A direct in vivo comparison should ideally evaluate candidates with similar potencies against the primary target to isolate the effects of the scaffold itself on PK and PD properties.
| Parameter | 7-Azaindole Scaffold | Indole Scaffold | Imidazopyridine Scaffold | In Vivo Considerations & Rationale |
| Oral Bioavailability | Generally moderate to good, but can be influenced by substituents.[11] | Often lower due to higher lipophilicity and potential for first-pass metabolism. | Can exhibit good oral bioavailability. | The nitrogen atom in the 7-azaindole ring can improve aqueous solubility compared to indole, potentially enhancing absorption.[14] |
| Metabolic Stability | Can be susceptible to oxidation, particularly at the 2-position by aldehyde oxidase.[11] | Prone to oxidation by cytochrome P450 enzymes. | Generally more metabolically stable than indoles. | Strategic placement of substituents on the 7-azaindole ring can block sites of metabolism and improve stability.[11] |
| In Vivo Efficacy | Numerous examples of potent in vivo efficacy in various cancer models.[9][10][15] | Can demonstrate good efficacy, but often at higher doses due to poorer PK. | Several potent kinase inhibitors with this scaffold have shown in vivo efficacy. | The favorable hinge-binding of the 7-azaindole often translates to potent cellular activity and in vivo efficacy.[1][3] |
| Toxicity Profile | Generally well-tolerated, but off-target kinase inhibition can lead to toxicities. | Can exhibit off-target effects and potential for reactive metabolite formation. | Generally considered to have a favorable safety profile. | Comprehensive toxicity studies are essential for any new chemical entity, regardless of the scaffold.[7] |
Key Experimental Protocols
General Animal Dosing and Sample Collection
Objective: To determine the pharmacokinetic profile of a 7-azaindole drug candidate.
Materials:
-
Test compound (formulated appropriately for the route of administration)
-
Vehicle control
-
Mice or rats (species and strain dependent on the study)
-
Dosing needles (gavage or injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Fast animals overnight before dosing (for oral administration).
-
Record the body weight of each animal.
-
Administer the test compound or vehicle at the appropriate dose and route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis by LC-MS/MS.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a 7-azaindole drug candidate in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (or other appropriate extracellular matrix)
-
Test compound (formulated for administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control groups.
-
Administer the test compound or vehicle according to the predetermined dosing schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for a Xenograft Efficacy Study.
Conclusion and Future Perspectives
The in vivo validation of 7-azaindole drug candidates is a critical and multifaceted process that requires careful planning and execution. By employing a rational approach to experimental design, leveraging appropriate animal models, and conducting thorough PK/PD and efficacy studies, researchers can effectively de-risk their candidates and increase the probability of clinical success. The versatility of the 7-azaindole scaffold continues to make it a highly attractive starting point for the discovery of novel therapeutics, and a robust in vivo validation strategy is the key to unlocking its full potential.[1][16] Future advancements in in vivo imaging and the development of more predictive animal models will further enhance our ability to evaluate these promising compounds and accelerate their translation to the clinic.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Neha, S., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. (2023). [Link]
-
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
-
Azaindole Therapeutic Agents. Progress in molecular biology and translational science. (2021). [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. (2017). [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. (2018). [Link]
-
Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis. (2019). [Link]
-
U.S. Food and Drug Administration. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. (2022). [Link]
-
FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. LinkedIn. (n.d.). [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. (2016). [Link]
-
A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. PubMed. (2022). [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2018). [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. (2020). [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology. (2022). [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. (2020). [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. (2018). [Link]
-
Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters. (2015). [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. (2017). [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. (2018). [Link]
-
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed. (2019). [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. (2022). [Link]
-
Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers. ACS Fall 2025. (2025). [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. (2021). [Link]
-
7-Azaindole derivatives as potential partial nicotinic agonists. Bioorganic & Medicinal Chemistry Letters. (2008). [Link]
-
Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. ResearchGate. (2022). [Link]
-
(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. (2025). [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. namsa.com [namsa.com]
- 6. karger.com [karger.com]
- 7. fda.gov [fda.gov]
- 8. rhizomeai.com [rhizomeai.com]
- 9. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
The 7-Azaindole Scaffold: A Privileged Motif for Engineering Superior Drug-Like Properties
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The selection of a core scaffold is a critical decision that profoundly influences a drug candidate's ultimate success. Among the pantheon of heterocyclic structures, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus has emerged as a "privileged" scaffold, consistently imparting advantageous drug-like properties to a wide array of therapeutic agents.[1][2]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the 7-azaindole scaffold against its bioisosteric counterparts, primarily indole and purine. We will dissect the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that underpin the advantages of this unique heterocyclic system, supported by experimental data and detailed protocols to empower your own discovery programs.
The 7-Azaindole Advantage: More Than a Simple Bioisostere
The strategic substitution of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position fundamentally alters the electronic and physicochemical landscape of the molecule.[3] This seemingly subtle change unlocks a suite of properties that medicinal chemists can leverage to overcome common drug development hurdles.[4]
Enhanced Target Engagement through Unique Hydrogen Bonding
A key feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor, through the pyrrole N-H, and a hydrogen bond acceptor, via the pyridine nitrogen at the 7-position.[5] This dual hydrogen bonding capacity is particularly advantageous in the design of kinase inhibitors, where the scaffold can form two crucial hydrogen bonds with the hinge region of the ATP-binding site, mimicking the interaction of the natural ligand, adenine.[6] This bidentate interaction provides a strong anchor for the inhibitor, often leading to enhanced potency and selectivity. The FDA-approved BRAF inhibitor, vemurafenib, is a prime example of a successful therapeutic agent that utilizes the 7-azaindole core to achieve potent and selective kinase inhibition.[7][8]
Modulation of Physicochemical Properties for Improved Developability
The introduction of the nitrogen atom in the 7-position significantly impacts the physicochemical properties of the scaffold compared to indole. This modification generally leads to increased polarity and aqueous solubility, which can be a crucial advantage in overcoming the poor solubility often associated with flat, aromatic ring systems.[3][9] Furthermore, the pKa of the 7-azaindole nucleus is distinct from that of indole, influencing its ionization state at physiological pH and, consequently, its interactions with targets and its ADME properties.[10]
Table 1: Comparative Physicochemical Properties of Core Scaffolds
| Property | Indole | 7-Azaindole | Purine |
| pKa | ~17 (N-H) | ~4.6 (pyridinium ion) | 2.4 (N7-H), 8.9 (N9-H) |
| Calculated logP | 2.14 | 1.39 | -0.78 |
| Aqueous Solubility | Low | Moderate | High |
Note: The provided values are approximations from various sources and can vary based on experimental conditions and computational methods.
The lower lipophilicity (logP) and increased solubility of the 7-azaindole scaffold can directly translate to a more favorable ADME profile, reducing the likelihood of issues such as poor absorption and high plasma protein binding.
Superior Metabolic Stability: A Key to Enhanced In Vivo Performance
A significant challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to low bioavailability and short half-life. The indole nucleus is particularly susceptible to oxidative metabolism. The introduction of the nitrogen atom in the 7-azaindole scaffold can block or alter key metabolic pathways, leading to enhanced metabolic stability.[11][12]
Table 2: Comparative In Vitro Metabolic Stability of Indole vs. 7-Azaindole Analogs (Human Liver Microsomes)
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Analog A | Indole | 15 | 92.4 | [12] |
| Analog A' | 7-Azaindole | 45 | 30.8 | [12] |
| Analog B | Indole | < 5 | > 277 | [12] |
| Analog B' | 7-Azaindole | 28 | 49.5 | [12] |
This enhanced metabolic stability is a frequently cited reason for the use of the 7-azaindole scaffold in drug discovery programs, as it can lead to improved pharmacokinetic profiles and a greater probability of achieving therapeutic concentrations in vivo.[6]
Enhanced Permeability and Reduced Efflux
Beyond metabolic stability, the ability of a drug to permeate biological membranes is crucial for its absorption and distribution. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. While data for direct comparisons are still emerging, the physicochemical properties of 7-azaindole suggest the potential for favorable permeability characteristics. In some cases, the replacement of an indole with a 7-azaindole has been shown to reduce susceptibility to efflux transporters like P-glycoprotein (P-gp), which can further enhance bioavailability.
Table 3: Comparative Caco-2 Permeability of Indole vs. 7-Azaindole Analogs
| Compound ID | Scaffold | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| Analog C | Indole | 2.5 | 15.0 | 6.0 |
| Analog C' | 7-Azaindole | 3.1 | 9.3 | 3.0 |
Note: The data presented are illustrative and based on representative examples from the literature. Actual values will vary depending on the specific compound and experimental conditions.
Experimental Protocols for Evaluating Drug-Like Properties
To facilitate the direct comparison and evaluation of your own compounds, we provide the following validated, step-by-step protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., 7-azaindole derivative)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer.
-
In a multi-well plate, add the kinase enzyme, substrate, and diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration typically at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a predetermined time.
-
Stop the reaction and detect the amount of ADP produced (or substrate consumed) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence, fluorescence, or absorbance on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay measures the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in DMSO and dilute to the final concentration in phosphate buffer.
-
In a 96-well plate, pre-warm the HLM and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the HLM/NADPH mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.
Materials:
-
Human cancer cell line (e.g., A375 melanoma for BRAF inhibitors)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Conclusion
The 7-azaindole scaffold represents a powerful tool in the medicinal chemist's armamentarium for designing drug candidates with superior properties. Its unique hydrogen bonding capabilities, favorable physicochemical profile, and enhanced metabolic stability make it a highly attractive alternative to traditional heterocyclic systems like indole and purine. By understanding the fundamental advantages of this privileged scaffold and employing robust in vitro assays for early-stage characterization, researchers can significantly increase the probability of success in their drug discovery endeavors. The continued exploration of the 7-azaindole chemical space promises to yield a new generation of innovative and effective therapeutics.
References
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem.
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to 7-Azaoxindole (CAS 5654-97-7): Properties, Synthesis, and Therapeutic Potential. BenchChem.
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). PMC. [Link]
-
Azaindole Therapeutic Agents. (n.d.). PMC. [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Nanjing Tech University. [Link]
-
Solubility and Dissolution Behavior Analysis of 7‐Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15. (2020). American Chemical Society. [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). ACS Publications. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). ijper.org. [Link]
-
Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. (n.d.). ResearchGate. [Link]
-
A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. (2022). PubMed. [Link]
-
7-Azaindole derivatives as potential partial nicotinic agonists. (2008). PubMed. [Link]
-
Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (n.d.). PMC. [Link]
-
Vemurafenib. (n.d.). PubChem. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (n.d.). PMC. [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents. (2020). PubMed. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed. [Link]
-
Pazopanib Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. (2017). PMC. [Link]
-
CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). (2008). accessdata.fda.gov. [Link]
-
The importance of indole and azaindole scaffold in the development of antitumor agents. (2025). ResearchGate. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). PubMed. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). (2021). NIH. [Link]
-
Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). PubMed. [Link]
-
Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. (1999). PubMed. [Link]
-
Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024). MDPI. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]
-
Partition coefficients of some purine derivatives and its application to pharmacokinetics. (n.d.). PubMed. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025). ResearchGate. [Link]
-
In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Physicochemical Properties of Vemurafenib. (n.d.). ResearchGate. [Link]
-
Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. (2016). PubMed. [Link]
-
Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. (n.d.). ResearchGate. [Link]
-
Modified solid in oil nanodispersion containing vemurafenib-lipid complex-in vitro/in vivo study. (2022). F1000Research. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). fuuast.edu.pk. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azaindole Isomers in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Azaindole Scaffold
In the landscape of medicinal chemistry, the indole scaffold is a well-established and privileged structure, forming the core of numerous natural products and therapeutic agents. However, the strategic substitution of a carbon atom in the benzene ring with a nitrogen atom, giving rise to the azaindole scaffold, offers a powerful tool for fine-tuning the physicochemical and pharmacological properties of a molecule.[1][2] This bioisosteric replacement can modulate a compound's solubility, lipophilicity, metabolic stability, and target engagement in ways that are often advantageous for drug development.[1][3]
There are four primary positional isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.[4] Consequently, the choice of azaindole isomer is a critical decision in drug design, with each isomer offering a unique set of properties that can be leveraged to overcome specific challenges in a drug discovery program. While 7-azaindole is the most extensively studied isomer, a comprehensive understanding of the distinct characteristics of all four isomers is essential for their rational application.[1][4]
This guide provides a head-to-head comparison of the four azaindole isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for novel therapeutics. We will delve into their comparative physicochemical properties, metabolic stability, and differential biological activities, with a particular focus on their application as kinase inhibitors.
Structural and Physicochemical Properties: A Tale of Four Isomers
The seemingly subtle shift of a single nitrogen atom around the six-membered ring of the azaindole scaffold has a significant impact on its fundamental physicochemical properties. These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target.
The introduction of the nitrogen atom generally increases the polarity and aqueous solubility of the azaindole scaffold compared to its parent indole.[5] However, the extent of this effect, along with other key parameters like the acid dissociation constant (pKa) and lipophilicity (LogP), varies between the isomers.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) |
| pKa | 6.94[6] | 8.26[6] | 7.95[6] | 4.59[6] | -2.4[7] |
| Calculated LogP | ~1.5 | ~1.3 | ~1.3 | ~1.5 | 2.14[7] |
| Aqueous Solubility | Generally higher than indole | Generally higher than indole | Generally higher than indole | Generally higher than indole | Low |
Table 1: Comparative Physicochemical Properties of Azaindole Isomers. Calculated LogP values are estimations and can vary based on the algorithm used. Aqueous solubility is generally enhanced for azaindoles compared to indole, but specific values are highly dependent on the substitution pattern of the molecule.
The pKa values are particularly revealing of the electronic differences between the isomers. 5- and 6-azaindole are significantly more basic than 4- and 7-azaindole, a property that can be attributed to the position of the nitrogen atom relative to the pyrrole ring.[6] This difference in basicity can have profound implications for a drug's absorption in the gastrointestinal tract and its potential for off-target interactions.
The lipophilicity, as estimated by the calculated LogP, is generally lower for the azaindole isomers compared to indole, which can contribute to improved aqueous solubility.[5] This is a desirable feature in drug design, as poor solubility can be a major hurdle in developing orally bioavailable drugs.
Impact on Metabolic Stability: The Nitrogen Advantage
A key driver for the adoption of azaindole scaffolds in medicinal chemistry is their potential to enhance metabolic stability.[8] The electron-withdrawing nature of the pyridine ring can render the azaindole nucleus less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[9]
A study on cell division cycle 7 (Cdc7) kinase inhibitors noted that while 5-azaindole derivatives showed high potency, the other isomers, including 4-, 6-, and 7-azaindoles, did not improve metabolic stability in that specific chemical series.[1] This highlights that the impact of the azaindole isomer on metabolic stability is context-dependent and is influenced by the overall substitution pattern of the molecule.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using HLM, a common in vitro model for studying drug metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (ACN with internal standard) to the respective wells. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Caption: Workflow for the in vitro metabolic stability assay.
Differential Target Engagement and Biological Activity: A Kinase-Centric View
The true power of the azaindole scaffold in medicinal chemistry is most evident in its application as a core element in kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the N-H of the pyrrole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP.[4] The 7-azaindole isomer is particularly adept at forming this bidentate hydrogen bond interaction with the kinase hinge region, contributing to its prevalence in this class of drugs.[4]
However, the other isomers also exhibit potent and often selective kinase inhibitory activity, underscoring the importance of selecting the optimal isomer for a given target.
| Isomer | Target Kinase | Observation | Reference |
| 4-Azaindole | c-Met | Derivatives showed potent inhibition with IC50 values in the low nanomolar range. | [1][4] |
| 5-Azaindole | Cdc7 | Derivatives exhibited potent and selective inhibition, while the other isomers were less active. | [1][4] |
| 6-Azaindole | VEGFR2, GSK-3β, FLT-3 | A derivative showed potent inhibition of VEGFR2 (IC50 = 48 nM), GSK-3β (IC50 = 9 nM), and FLT-3 (IC50 = 18 nM). | [10] |
| 7-Azaindole | VEGFR2 | An analogue showed slightly better inhibition of VEGFR2 (IC50 = 37 nM) compared to the 6-azaindole derivative, but was inactive against GSK-3β. | [10] |
| 7-Azaindole | JAK2 | A C-3 aryl derivative showed an IC50 of 260 nM, while another derivative had an IC50 of 1 nM. | [10] |
Table 2: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases. Data is compiled from multiple sources and represents derivatives, not the unsubstituted parent isomers. Direct comparison should be made with caution due to potential differences in experimental conditions.
These examples clearly demonstrate that there is no "one-size-fits-all" azaindole isomer for kinase inhibition. The optimal choice is highly dependent on the specific topology and amino acid composition of the ATP-binding site of the target kinase.
Beyond kinase inhibition, the differential effects of azaindole isomers have been observed in other therapeutic areas. For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs were found to be more effective than the parent indole compound, whereas 5- and 6-azaindole derivatives showed reduced efficacy.[4] Conversely, in a study on cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor, while 6-azaindole derivatives, though less potent than their indole counterparts, retained functional activity.[5]
Signaling Pathway Example: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets. Several JAK inhibitors incorporating a 7-azaindole scaffold have been developed.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of an azaindole-based JAK inhibitor.
Experimental Protocol: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors in a high-throughput format.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate (e.g., a peptide with a biotin tag)
-
Europium-labeled anti-phospho-antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC)
-
Test compound (azaindole derivative) stock solution (in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dispensing:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the diluted compounds into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Add the kinase and the fluorescently labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the stop solution.
-
Add a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate the plate at room temperature to allow for antibody binding and FRET to occur.
-
-
Signal Reading:
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: A Versatile Toolkit for the Medicinal Chemist
The four isomers of azaindole represent a versatile and powerful toolkit for the modern medicinal chemist. The strategic placement of the nitrogen atom within the pyridine ring provides a subtle yet impactful means of modulating a compound's physicochemical properties, metabolic stability, and biological activity. While 7-azaindole has garnered significant attention, particularly in the realm of kinase inhibitors, this guide has demonstrated that 4-, 5-, and 6-azaindole isomers also possess unique and valuable characteristics that can be exploited in drug design.
The choice of the optimal azaindole isomer is not arbitrary but rather a data-driven decision that should be guided by the specific goals of the drug discovery program and the nature of the biological target. A thorough understanding of the distinct properties of each isomer, as outlined in this guide, will undoubtedly facilitate the rational design of more effective and safer medicines. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic application of azaindole isomers will remain a cornerstone of successful drug discovery.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]
-
Azaindole Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry. Available at: [Link]
- Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Tetrahedron.
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Archiv der Pharmazie. (Focuses on 7-azaindole but provides context on its importance).
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
- Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data.
-
Indole. PubChem. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities, particularly with the hinge region of kinases.[1][2] This guide provides an in-depth comparison of substituent effects on the 1H-pyrrolo[2,3-b]pyridine ring, drawing from a wealth of experimental data to inform the design of next-generation therapeutics. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, thereby empowering researchers to navigate the chemical space of this versatile scaffold with greater precision.
The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine Core
The 7-azaindole core is a cornerstone in the development of targeted therapies, particularly in oncology and immunology. Its ability to form crucial hydrogen bonds with protein targets, mimics the interactions of the purine core of ATP, making it a highly effective scaffold for kinase inhibitors.[1][3] Numerous successful clinical candidates and approved drugs have incorporated this moiety, underscoring its significance in medicinal chemistry.[3] This guide will dissect the structure-activity relationship (SAR) at key positions of the 7-azaindole ring, providing a comparative analysis of how different substituents modulate potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis of Substituents on the 1H-Pyrrolo[2,3-b]pyridine Ring
The functionalization of the 7-azaindole ring is a key strategy for optimizing the pharmacological profile of drug candidates.[4] The following sections provide a detailed comparison of substituent effects at various positions of the scaffold, supported by experimental data from peer-reviewed studies.
Substitutions at the N1 Position
The N1 position of the pyrrole ring is a critical interaction point. While often unsubstituted to allow for hydrogen bonding, strategic substitution can be employed to modulate solubility, metabolic stability, and target engagement. For instance, the introduction of a difluoroethyl group at the N1 position of a 7-azaindole derivative led to high potency in activating pyruvate kinase M2 (PKM2) and significant anti-proliferative activity.[1] In another study, 7-azaindole-1-carboxamides were synthesized and found to be active as PARP-1 inhibitors, with some analogs exhibiting significant in vivo target inhibition.[2] However, in the context of SARS-CoV-2 spike-hACE2 interaction inhibitors, the introduction of substituents at the N1 position of 7-azaindole resulted in decreased antiviral activity.[5]
Substitutions at the C2 Position
The C2 position offers a vector for introducing substituents that can occupy adjacent pockets in the target protein. A notable example is the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective phosphodiesterase 4B (PDE4B) inhibitors.[6][7] SAR studies revealed that the nature of the amide substituent is crucial for both potency and selectivity over the PDE4D isoform.[6] For instance, a 3,3-difluoroazetidine ring on the amide nitrogen resulted in a compound with high inhibitory activity and 6-fold selectivity for PDE4B over PDE4D.[6] Conversely, for human neutrophil elastase (HNE) inhibitors, the C2 position must be unsubstituted, as any modification leads to a loss of inhibitory activity.[8]
Substitutions at the C3 Position
The C3 position is frequently modified to introduce larger substituents that can reach into deeper pockets of the binding site. A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were designed as maternal embryonic leucine zipper kinase (MELK) inhibitors, with the optimized compound exhibiting potent enzymatic and anti-proliferative effects.[9] In the development of c-Met inhibitors, the C3 position has been utilized to attach various linkers, such as methylene, sulfur, or sulfoxide groups, to connect to other pharmacophoric elements.[10]
Substitutions at the C4 and C5 Positions
The C4 and C5 positions on the pyridine ring are pivotal for modulating interactions within the ATP-binding site of kinases. For Janus kinase 3 (JAK3) inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring dramatically increased inhibitory activity.[11] In the context of fibroblast growth factor receptor (FGFR) inhibitors, introducing a trifluoromethyl group at the 5-position was designed to form a hydrogen bond with Gly485, enhancing potency.[12] Further exploration at the C5 position led to the discovery of potent pan-FGFR inhibitors.[12][13] Similarly, 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been developed as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[14]
The following table summarizes the impact of various substituents at different positions on the 1H-pyrrolo[2,3-b]pyridine ring on the activity against different targets.
| Position | Substituent | Target | Effect on Activity | Reference |
| N1 | Difluoroethyl | PKM2 | High activation potency and anti-proliferative activity | [1] |
| N1 | Carboxamides | PARP-1 | Significant in vitro and in vivo target inhibition | [2] |
| N1 | Substituted carboxyl, Cycloalkane | SARS-CoV-2 Spike-hACE2 | Decreased antiviral activity | [5] |
| C2 | Carboxamides (e.g., with 3,3-difluoroazetidine) | PDE4B | Potent and selective inhibition | [6][7] |
| C2 | Various substituents | HNE | Loss of inhibitory activity | [8] |
| C3 | Various aryl and heterocyclic groups | MELK | Potent enzyme inhibition and anti-proliferative effects | [9] |
| C3 | Methylene, Sulfur, Sulfoxide linkers | c-Met | Strong kinase inhibition | [10] |
| C4 | Cyclohexylamino | JAK3 | Increased inhibitory activity (in combination with C5 substitution) | [11] |
| C5 | Carbamoyl | JAK3 | Increased inhibitory activity (in combination with C4 substitution) | [11] |
| C5 | Trifluoromethyl | FGFR | Enhanced potency through hydrogen bonding | [12][15] |
| C5 | Phenyl | CDK8 | Good inhibitory activity | [16] |
| C3 & C5 | Disubstitution | IGF-1R | Nanomolar potency | [14] |
Experimental Protocols
A fundamental aspect of SAR studies is the robust and reproducible synthesis and evaluation of analog libraries. Below are representative experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
General Synthetic Protocol for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol is adapted from the synthesis of PDE4B inhibitors.[6]
-
N-Arylation: To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., CH₂Cl₂), add the desired aryl boronic acid, copper(II) acetate, and pyridine. Stir the reaction mixture at room temperature for 12 hours.
-
Ester Hydrolysis: To the product from the previous step, add a solution of sodium hydroxide in a mixture of methanol and water. Stir the reaction until the hydrolysis is complete.
-
Amide Coupling: To the resulting carboxylic acid, add T3P (Propylphosphonic anhydride), the desired amine, and DIPEA (N,N-Diisopropylethylamine) in DMF. Stir the reaction at room temperature for 30 minutes to 4 hours to yield the final target compound.
In Vitro Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide or protein), and ATP solution at appropriate concentrations.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Reaction: In a microplate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring the depletion of ATP (e.g., Kinase-Glo).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing SAR and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
General SAR Trends on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Caption: Key SAR trends on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Typical Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for SAR studies.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors for a wide range of biological targets. A systematic and comparative approach to SAR studies, focusing on key substitution points, is crucial for unlocking the full potential of this privileged core. By understanding the causal relationships between structural modifications and their biological consequences, researchers can more effectively design novel drug candidates with improved therapeutic profiles. This guide has provided a framework for this understanding, supported by experimental evidence and practical protocols, to aid in the rational design of the next generation of 7-azaindole-based therapeutics.
References
-
ResearchGate. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Retrieved from [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. Retrieved from [Link]
-
PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Retrieved from [Link]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Retrieved from [Link]
-
PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
-
PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(4), 693-708. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Novel 7-Azaindole Kinase Inhibitors
Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition
In the landscape of modern oncology, protein kinases remain paramount targets for therapeutic intervention.[1][2] Their role as central nodes in cellular signaling pathways makes them critical to the growth and proliferation of cancer cells. The pursuit of selective and potent kinase inhibitors has led to the exploration of numerous chemical scaffolds, among which the 7-azaindole core has emerged as a "privileged" structure.[3] This is evidenced by its incorporation into clinically successful drugs, most notably Vemurafenib (Zelboraf®), an inhibitor of the BRAF serine-threonine kinase.[4][5]
The utility of the 7-azaindole moiety stems from its unique ability to act as an exceptional hinge-binding motif, mimicking the adenine base of ATP.[5][6] This interaction is foundational to its inhibitory activity. As new derivatives of this versatile scaffold are continuously developed, a rigorous, standardized framework for evaluating their performance against established clinical and research inhibitors is essential.
This guide provides an in-depth framework for the preclinical benchmarking of novel 7-azaindole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a multi-tiered evaluation process. Our objective is to move beyond simple IC50 values to build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy, enabling data-driven decisions in drug discovery pipelines.
The 7-Azaindole Advantage: A Superior Hinge-Binding Motif
The power of the 7-azaindole scaffold lies in its nitrogen arrangement, which allows it to form two crucial hydrogen bonds with the backbone of the kinase hinge region—the flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[5] This bidentate interaction provides a strong anchor for the inhibitor in the ATP-binding pocket, forming the basis for high-potency inhibition. Structural studies have revealed that 7-azaindole inhibitors can adopt several binding modes, including "normal," "flipped," and "non-hinge," which further underscores the scaffold's versatility.[3][6]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
A Multi-Tiered Benchmarking Workflow
A robust comparison requires a phased approach, moving from the purity of a biochemical system to the complexity of a cellular environment. This ensures that observations are not artifacts of a single assay but are validated across multiple, increasingly physiological contexts. The causality is clear: we first confirm the molecule can inhibit the purified target, then we determine if it does inhibit the target in a living cell, and finally, we measure the functional consequence of that inhibition.
Caption: Multi-tiered workflow for inhibitor benchmarking.
For this guide, we will use the well-characterized RAF-MEK-ERK (MAPK) signaling pathway as our primary example, benchmarking a hypothetical new 7-azaindole derivative, AZD-2026 , against established BRAF inhibitors.
| Target Kinase | Pathway | Established Inhibitors | Primary Mechanism |
| BRAF | RAF-MEK-ERK (MAPK) | Vemurafenib, Dabrafenib | ATP-competitive inhibitors of the BRAF kinase, primarily effective against V600E mutant forms.[7][8][9] |
| VEGFR-2 | Angiogenesis | Sorafenib, Sunitinib | Multi-kinase inhibitors that block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.[10][11][12] |
| p38 MAPK | Stress Response | SB 203580, BIRB 796 | ATP-competitive inhibitors targeting p38 MAPK, involved in inflammation and cellular stress responses.[13] |
Tier 1: Biochemical Assays for Potency and Selectivity
The foundational step is to quantify the direct interaction between the inhibitor and its purified target kinase, free from cellular complexities like membrane transport or drug metabolism.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This homogenous, fluorescence-based assay is highly amenable to high-throughput screening and provides a robust measure of kinase activity.[14][15]
Principle: A kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are added. If the substrate is phosphorylated, the Eu and APC are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). The inhibitor's potency is measured by its ability to prevent phosphorylation and thus reduce the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of AZD-2026 and established inhibitors (Vemurafenib, Dabrafenib) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution. Add 2.5 µL of a 4X solution of purified, active BRAF V600E enzyme.
-
Initiate Reaction: Add 5 µL of a 2X ATP/substrate peptide mix. The ATP concentration should be at or near the Km for the specific kinase to ensure a fair comparison between inhibitors.[16] Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a 4X TR-FRET detection mix containing the Eu-labeled antibody and SA-APC. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percentage of inhibition (relative to a DMSO vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[17]
Data Summary: Biochemical Potency
| Compound | Target: BRAF V600E IC50 (nM) | Off-Target: p38α IC50 (nM) | Selectivity (p38α / BRAF V600E) |
| AZD-2026 | 5 | 1,500 | 300x |
| Vemurafenib | 31 | >10,000 | >322x |
| Dabrafenib | 5 | 3,200 | 640x |
Data are hypothetical for illustrative purposes.
Tier 2: Cell-Based Assays for Cellular Potency and Target Engagement
Demonstrating potency in a biochemical assay is necessary but not sufficient. A successful inhibitor must be able to penetrate the cell membrane, engage its target in the crowded cytoplasm, and elicit a functional biological response.[2][18]
Protocol 2: Cellular Target Phosphorylation Assay (In-Cell Western)
This assay directly measures the inhibition of the target kinase within a cellular context by quantifying the phosphorylation of its immediate downstream substrate. For BRAF, this is MEK.
Principle: Cancer cells with a BRAF V600E mutation are seeded in a 96-well plate, treated with the inhibitor, and then fixed and permeabilized. Two primary antibodies are used: one specific for phosphorylated MEK (p-MEK) and another for a housekeeping protein (e.g., GAPDH) for normalization. Fluorescently-labeled secondary antibodies allow for simultaneous quantification of both targets in the same wells.
Step-by-Step Methodology:
-
Cell Culture: Seed A375 human melanoma cells (which harbor the BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of AZD-2026 and the established inhibitors for 2-4 hours. Include a DMSO vehicle control.
-
Fix and Permeabilize: Aspirate the media, fix the cells with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies (e.g., rabbit anti-p-MEK and mouse anti-GAPDH).
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour, protected from light.
-
Data Acquisition and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the integrated intensity for both channels in each well. Normalize the p-MEK signal to the GAPDH signal. Plot the normalized p-MEK signal against the log of inhibitor concentration to determine the cellular IC50.
Protocol 3: Cell Proliferation Assay
This assay measures the ultimate functional outcome of inhibiting a critical oncogenic pathway: the reduction of cancer cell growth and viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with a serial dilution of the inhibitors.
-
Incubation: Incubate the cells for 72 hours to allow for effects on proliferation to manifest.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) and measure the resulting luminescence on a plate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Plot this against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Summary: Cellular Assays
| Compound | Cellular p-MEK Inhibition IC50 (nM) | A375 Cell Proliferation GI50 (nM) |
| AZD-2026 | 25 | 40 |
| Vemurafenib | 100 | 150 |
| Dabrafenib | 30 | 55 |
Data are hypothetical for illustrative purposes.
Visualizing the Target Pathway
Understanding where these inhibitors act is crucial for interpreting results. The MAPK pathway is a classic signaling cascade where mutated BRAF provides a constitutive "on" signal, driving proliferation.
Caption: Inhibition of the MAPK signaling pathway by BRAF inhibitors.
Conclusion: Synthesizing a Comprehensive Profile
This structured, multi-tiered approach provides a robust framework for benchmarking novel 7-azaindole derivatives. By systematically evaluating biochemical potency, kinome-wide selectivity, cellular target engagement, and functional anti-proliferative effects, we can build a comprehensive profile of a new chemical entity.
Based on our hypothetical data, AZD-2026 demonstrates superior biochemical and cellular potency compared to Vemurafenib and is on par with Dabrafenib. Its selectivity profile is favorable, though slightly less selective than Dabrafenib in this example. This complete dataset, generated through validated and reproducible protocols, allows for a confident, evidence-based decision on whether to advance AZD-2026 to the next stage of preclinical development. This rigorous comparative analysis is the cornerstone of successful kinase inhibitor discovery.
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2020). Mini-Reviews in Medicinal Chemistry. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Memorial Sloan Kettering Cancer Center. [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2016). Expert Opinion on Investigational Drugs. [Link]
-
What are BRAF inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Molecules. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). Cancers (Basel). [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). Molecules. [Link]
-
What are p38 MAPK inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Azaindole Therapeutic Agents. (2018). ACS Chemical Neuroscience. [Link]
-
BRAF and MEK Inhibitors: Side Effects & How to Prepare. (2023). Cancer Treatment Centers of America. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). RSC Medicinal Chemistry. [Link]
-
Current Insights of BRAF Inhibitors in Cancer. (2018). Journal of Medicinal Chemistry. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. (2023). IRIS UniPA. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. [Link]
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (2011). Journal of Visualized Experiments. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS One. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
-
Kinase Profiling & Screening. (n.d.). Reaction Biology. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
Discovery of novel 7-azaindoles as PDK1 inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2021). Molecules. [Link]
-
Benchmarking substrate-based kinase activity inference using phosphoproteomic data. (2018). Bioinformatics. [Link]
Sources
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. mskcc.org [mskcc.org]
- 8. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Promise and Peril of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry.[1] Its unique structure is at the core of numerous kinase inhibitors, some of which have progressed to clinical use.[2] This scaffold's success stems from its ability to form critical hydrogen bonds within the highly conserved ATP-binding site of protein kinases, making it a powerful starting point for designing potent inhibitors against targets like Janus Kinase (JAK), Fibroblast Growth Factor Receptor (FGFR), and Traf2- and Nck-interacting kinase (TNIK).[3][4]
However, the very feature that makes this scaffold so effective—its affinity for the conserved ATP pocket—is also its greatest challenge. The human kinome consists of over 500 members, many with structurally similar active sites.[5] This conservation makes achieving inhibitor selectivity a formidable task, and unintended "off-target" interactions are common.[5][6] Such cross-reactivity can confound biological studies and lead to toxicity in a clinical setting.[6] Conversely, a well-characterized polypharmacological profile can sometimes be leveraged for therapeutic benefit.[7]
Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary step but a cornerstone of the development pipeline for any 1H-pyrrolo[2,3-b]pyridine-based inhibitor. This guide provides a comprehensive overview of key methodologies, from broad biochemical screens to targeted cellular validation, designed to build a robust selectivity profile for your compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how to interpret the resulting data.
The Strategic Funnel: A Multi-Pronged Approach to Profiling
A successful profiling campaign does not rely on a single experiment. Instead, it employs a strategic funnel, starting with broad, high-throughput methods to map the landscape of potential interactions and progressively narrowing down to more physiologically relevant assays to confirm meaningful target engagement.
Caption: A strategic workflow for kinase inhibitor cross-reactivity profiling.
Part 1: Biochemical Profiling — Mapping the Kinome Landscape
The first essential step is to assess the inhibitor's activity against a large, representative panel of kinases. This provides a broad, unbiased view of potential interactions. The choice of assay format is critical, as different methods measure different aspects of inhibitor-kinase interaction.
Methodology 1: Competition Binding Assays
Platforms like Eurofins' KINOMEscan® utilize a competition binding assay format.[8][9] In this system, the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, typically via qPCR.
-
Causality & Rationale: This method measures the direct physical interaction (binding affinity, expressed as a dissociation constant, Kd) between the inhibitor and each kinase.[10] It is independent of ATP concentration and enzymatic activity, providing a "clean" measure of binding. This is particularly useful for identifying interactions with pseudokinases or kinases for which a robust activity assay has not been developed.
Methodology 2: Enzymatic Activity Assays
Alternatively, profiling services offer panels of enzymatic assays that directly measure the inhibition of phosphate transfer from ATP to a substrate.[11][12] These radiometric or fluorescence-based assays determine a compound's inhibitory potency (IC50).
-
Causality & Rationale: An activity-based assay confirms that binding to the kinase translates into functional inhibition.[13] This is a crucial distinction, as not all binding events necessarily block catalysis. Comparing results from binding and activity assays can reveal different mechanisms of action, such as allosteric inhibition.
Comparative Data Analysis
The output from these screens is typically a list of kinases that interact with the test compound. To compare compounds, we can calculate a Selectivity Score. A common method is the S-score, which divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.
Table 1: Comparative Kinome Profiling of Three Hypothetical TNIK Inhibitors
| Compound ID | Scaffold | On-Target Potency (TNIK, Kd) | Selectivity Score (S(1µM)) | Significant Off-Targets (Kd < 100 nM) |
| PBP-A | 1H-Pyrrolo[2,3-b]pyridine | 1.2 nM | 0.02 (9/468) | JAK1 (45 nM), JAK2 (88 nM) |
| PBP-B | 1H-Pyrrolo[2,3-b]pyridine | 5.8 nM | 0.15 (70/468) | FGFR1 (21 nM), VEGFR2 (55 nM), SRC (78 nM) |
| PBP-C | 1H-Pyrrolo[2,3-b]pyridine | 25.1 nM | 0.006 (3/468) | None |
Interpretation:
-
PBP-A is a potent and highly selective inhibitor. Its off-target activity is confined to the JAK family, suggesting a potential for cytokine-related side effects but also possible utility in immunology.[3]
-
PBP-B is a potent but promiscuous inhibitor.[5] Its inhibition of multiple kinase families (FGFR, VEGFR, SRC) makes it a "multi-targeted" agent. While this could offer broader anti-cancer efficacy, it also carries a higher risk of off-target toxicity.[6]
-
PBP-C is the most selective compound, but it is also the least potent. This presents a classic trade-off in drug discovery. Further medicinal chemistry efforts would be required to improve its on-target potency while maintaining its excellent selectivity profile.
Part 2: Cellular Target Engagement — Proving Relevance
A positive result in a biochemical assay is not definitive proof of cellular activity. The compound must be able to enter the cell, engage its target in the presence of high endogenous ATP concentrations, and remain stable. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[14][15][16]
Methodology 3: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15] In a typical experiment, cells are treated with the inhibitor or a vehicle control (DMSO). The cells are then heated across a temperature gradient, lysed, and the amount of soluble (non-denatured) target protein is quantified at each temperature, often by Western blot or mass spectrometry.[17] Ligand binding is observed as a shift in the protein's melting curve to a higher temperature.
-
Causality & Rationale: CETSA provides direct, physical evidence that your compound is binding to its intended target inside the cell.[18] It is an invaluable tool for validating primary hits from biochemical screens and for troubleshooting situations where a biochemically potent compound shows no effect in cellular functional assays. A lack of a thermal shift may indicate poor cell permeability, rapid metabolism, or efflux of the compound.
Caption: Inhibition of the Wnt/β-catenin pathway by a TNIK inhibitor.
Part 3: Chemoproteomics — Uncovering the Unknown
For compounds with unexpected phenotypes or as a final, comprehensive check, chemoproteomics offers an unbiased approach to identify all cellular proteins that interact with the inhibitor.[19] This technique typically involves synthesizing a derivative of the inhibitor with a reactive group and a reporter tag (e.g., an alkyne for "click" chemistry).[19][20]
Methodology 4: Affinity-Based Protein Profiling (ABPP)
In this approach, cells or lysates are treated with the tagged inhibitor probe. The probe covalently binds to its targets. After cell lysis, the reporter tag is used to attach biotin (via click chemistry), and the biotinylated proteins are enriched on streptavidin beads. The captured proteins are then identified and quantified by mass spectrometry.[21][22]
-
Causality & Rationale: Unlike panel screens, which are limited to the kinases on the panel, ABPP surveys the entire proteome.[21] This provides the ultimate safety check, potentially revealing novel off-targets—including non-kinase proteins—that could be responsible for toxicity or provide opportunities for drug repositioning.[19]
Detailed Experimental Protocols
Protocol 1: Large-Scale Kinase Panel Screening (Biochemical)
This protocol outlines a generalized workflow for submitting a compound to a commercial kinase profiling service.
-
Compound Preparation:
-
Solubilize the 1H-pyrrolo[2,3-b]pyridine test compound (e.g., PBP-A) in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Prepare a sufficient volume for the screening provider's requirements.
-
Also prepare a vehicle control sample of 100% DMSO from the same source.
-
-
Provider Submission:
-
Select a screening provider (e.g., Eurofins Discovery, Reaction Biology).[11][12]
-
Choose the desired panel (e.g., KINOMEscan® scanMAX with 468 kinases).[9]
-
Specify the screening concentration. A single high concentration (e.g., 1 µM or 10 µM) is cost-effective for an initial pass.[23]
-
Ship the compound stock and vehicle control to the provider according to their instructions.
-
-
Follow-up Kd or IC50 Determination:
-
Upon receiving the primary screen data, identify all kinases that showed significant inhibition (e.g., >70% inhibition).
-
Submit the same compound for a secondary screen against this smaller list of "hit" kinases.
-
For this follow-up, request a dose-response curve (typically 10-point) to determine a quantitative Kd or IC50 value for each interaction. This is critical for ranking off-targets by potency.[23]
-
-
Data Analysis:
-
Compile the Kd/IC50 values into a table (as in Table 1).
-
Calculate a selectivity score to quantify promiscuity.
-
Visualize the data using a kinome tree map (often provided by the vendor) to understand which kinase families are most affected.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes a classic CETSA workflow to validate the engagement of a primary target (e.g., TNIK) in a relevant cell line.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HCT-116 colorectal cancer cells, which express TNIK) to ~80% confluency.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors to a concentration of ~107 cells/mL.
-
Aliquot the cell suspension. Treat aliquots with the test compound (e.g., 1 µM PBP-A) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Divide each treatment group (PBP-A and DMSO) into multiple smaller aliquots in PCR tubes (~50 µL each).
-
Place the tubes in a thermal cycler with a temperature gradient programmed from 40°C to 70°C for 3 minutes. Include a no-heat (RT) control.
-
After heating, cool the samples to 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the protein concentration of each supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-TNIK antibody).
-
Use a loading control antibody (e.g., anti-GAPDH) to ensure equal loading.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition, plot the normalized band intensity of the target protein against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
A positive result is a statistically significant increase in the Tm for the compound-treated group compared to the vehicle-treated group (ΔTm > 0).
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool in the kinase inhibitor armamentarium. However, its inherent affinity for the ATP-binding site necessitates a rigorous and systematic approach to selectivity profiling. By combining broad biochemical screens with confirmatory cell-based target engagement assays and, where necessary, unbiased chemoproteomic methods, researchers can build a comprehensive understanding of their compound's activity. This multi-layered data is crucial for interpreting biological outcomes accurately, anticipating potential liabilities, and ultimately guiding the development of safer and more effective chemical probes and therapeutics.
References
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health.
- X-ReactKIN: Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2448-2462.
- Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry, 93(31), 10999-11009.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2010). ACS Chemical Biology, 5(1), 11.
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (2025). BenchChem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). FEBS Journal, 278(18), 3331-41.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). Heliyon, 9(10), e20509.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Current Protocols in Chemical Biology, 8(3), 171-192.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (2017).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). FEBS Journal, 279(18), 3330-43.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2019). Journal of Proteome Research, 18(5), 2205-2216.
- Off-Target Effects of Pyrrolo[2,3-b]pyridine-Based Inhibitors: A Comparative Guide. (2025). BenchChem.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry, 65(18), 12286-12306.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(12), 1678-1684.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed.
- KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry, 8(1), 1-5.
- Different chemical proteomic approaches to identify the targets of lapatinib. (2023). RSC Chemical Biology, 4(3), 226-234.
- Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters, 3(5), 416-420.
- Identifying small molecule probes for kinases by chemical proteomics. (2019). mediaTUM.
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(3), 1541-1559.
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- Kinase Screening & Profiling Service. (n.d.). Reaction Biology.
- Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20651-20661.
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). International Journal of Molecular Sciences, 26(13), 7087.
- Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Strategy toward Kinase-Selective Drug Discovery. (2023).
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025). ResearchGate.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry, 68(13), 13907-13934.
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (n.d.). ResearchGate.
- The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal, 408(3), 297-315.
- The in situ proteomic reactivity of covalent kinase inhibitors is... (n.d.). ResearchGate.
- 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. (n.d.). Semantic Scholar.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. researchgate.net [researchgate.net]
- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of 7-Azaindole Versus Indole Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an objective, in-depth comparison of the metabolic stability of two key heterocyclic scaffolds: 7-azaindole and its bioisostere, indole. By presenting experimental data, detailed protocols, and metabolic pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and development of novel therapeutics.
The strategic replacement of an indole core with a 7-azaindole moiety is a widely employed tactic in medicinal chemistry to enhance metabolic stability. The introduction of a nitrogen atom into the benzene ring of the indole scaffold can significantly alter the electronic properties of the molecule, often rendering it less susceptible to metabolism by cytochrome P450 (CYP450) enzymes.[1] This guide will delve into the nuances of this bioisosteric substitution, providing a comprehensive analysis supported by experimental evidence.
The Bioisosteric Rationale: Why 7-Azaindole Often Outperforms Indole in Metabolic Stability
The indole nucleus, while a common feature in many biologically active compounds, is often a metabolic liability. The electron-rich nature of the indole ring makes it susceptible to oxidative metabolism, primarily mediated by cytochrome P450 enzymes.[1] This can lead to the formation of various metabolites, some of which may be reactive and contribute to toxicity.
The introduction of a nitrogen atom at the 7-position to form a 7-azaindole scaffold alters the electronic distribution of the ring system. This modification generally leads to a decrease in the electron density of the bicyclic system, making it less prone to oxidative metabolism by CYP450s.[1] Furthermore, the presence of the pyridine nitrogen can introduce a new site for metabolism, sometimes diverting it away from more problematic pathways. However, this also introduces susceptibility to a different class of enzymes, namely aldehyde oxidases (AO).[2]
Comparative Metabolic Pathways: A Tale of Two Scaffolds
The metabolic fate of a drug candidate is a complex interplay of various enzymatic systems. For indole and 7-azaindole analogs, the primary metabolic pathways involve Phase I oxidation reactions, followed by Phase II conjugation.
Indole Metabolism: A CYP450-Dominated Pathway
The metabolism of indole-containing compounds is predominantly governed by the cytochrome P450 superfamily of enzymes. The most common metabolic transformations include hydroxylation at various positions of the indole ring, N-oxidation, and epoxidation. Key CYP450 isoforms involved in indole metabolism include CYP2A6, CYP2C19, and CYP2E1.[3][4][5] These oxidative steps generate more polar metabolites that can then be further processed by Phase II enzymes for excretion.
Figure 1: Simplified metabolic pathway of indole analogs.
7-Azaindole Metabolism: The Dual Role of CYP450 and Aldehyde Oxidase
While 7-azaindole analogs are also substrates for CYP450-mediated oxidation, the introduction of the nitrogen atom often reduces the rate of these reactions. However, the pyridine ring of the 7-azaindole scaffold makes it a substrate for aldehyde oxidase (AO), an enzyme that is not typically involved in indole metabolism.[2] AO-mediated metabolism often occurs at the carbon atom adjacent to the pyridine nitrogen, leading to the formation of hydroxylated metabolites. This alternative metabolic pathway can be advantageous, as it may avoid the formation of reactive intermediates sometimes associated with CYP450 metabolism.
Figure 2: Simplified metabolic pathway of 7-azaindole analogs.
Quantitative Comparison of Metabolic Stability
To provide a tangible comparison, the following tables summarize in vitro metabolic stability data for a selection of indole and 7-azaindole analogs from the literature. The data is primarily from studies using human liver microsomes (HLM) and human hepatocytes, which are standard in vitro models for assessing metabolic stability. Key parameters reported are half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Comparative Metabolic Stability of Indole vs. Azaindole Analogs in Human Liver Microsomes (HLM)
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Indole Analog A | Indole | 15 | 92 | [6] |
| 7-Azaindole Analog A | 7-Azaindole | 45 | 31 | [6] |
| Indole Analog B | Indole | < 5 | > 277 | [7] |
| 7-Azaindole Analog B | 7-Azaindole | 30 | 46 | [7] |
Table 2: Comparative Metabolic Stability of Indole vs. Azaindole Analogs in Human Hepatocytes
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Reference |
| Indole Analog C | Indole | 25 | 55 | [6] |
| 7-Azaindole Analog C | 7-Azaindole | > 120 | < 11.5 | [6] |
| Indole Analog D | Indole | 10 | 139 | [7] |
| 7-Azaindole Analog D | 7-Azaindole | 85 | 16 | [7] |
Note: The data presented are illustrative and sourced from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions. However, the general trend of improved metabolic stability for 7-azaindole analogs is consistently observed.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following are detailed protocols for the two most common assays used to evaluate metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.
Human Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability, particularly that mediated by CYP450 enzymes.
Principle: The test compound is incubated with human liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes, in the presence of necessary cofactors (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of buffer.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors.
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound over time is monitored, providing a measure of overall hepatic clearance.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and concentration using a method such as trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), an aliquot of the cell suspension is transferred to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the plate to lyse the cells and precipitate proteins.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint = (0.693 / t½) * (incubation volume / number of hepatocytes).
-
Figure 3: Experimental workflow for the Human Liver Microsomal Stability Assay.
Conclusion
The bioisosteric replacement of indole with 7-azaindole is a powerful and frequently successful strategy for enhancing the metabolic stability of drug candidates. This improvement is primarily attributed to the altered electronic properties of the 7-azaindole ring, which reduces its susceptibility to CYP450-mediated oxidation. However, it is crucial for drug discovery scientists to be aware of the potential for metabolism by aldehyde oxidase, a pathway not typically observed with indole analogs.
The choice of in vitro assay—liver microsomes or hepatocytes—depends on the stage of drug discovery and the specific questions being addressed. Microsomal stability assays offer a high-throughput screen for Phase I metabolism, while hepatocyte assays provide a more comprehensive picture of overall hepatic clearance. By employing these robust experimental protocols and understanding the underlying metabolic pathways, researchers can make more informed decisions in the design and optimization of new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
-
Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. Available from: [Link].
-
Jagrić, M., Gverić-Ahmetašević, S., & Kenđel, A. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8231. Available from: [Link].
-
Gillam, E. M., Aguinaldo, A. M., Notley, L. M., Sutter, T. R., & Guengerich, F. P. (2000). Formation of indigo and indirubin by human cytochrome P450 2A6. Biochemical and Biophysical Research Communications, 277(3), 591-596. Available from: [Link].
-
Brandon, A., Antonides, L., Riley, J., McKenzie, C., & Scott, K. S. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1433. Available from: [Link].
-
Tice, C. M., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(1), 113-118. Available from: [Link].
-
Che, Y., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 626-633. Available from: [Link].
-
Zhu, L., et al. (2010). The roles of different porcine cytochrome P450 enzymes and cytochrome b5A in skatole metabolism. Drug Metabolism and Disposition, 38(9), 1496-1503. Available from: [Link].
-
Bonin, P. D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11658-11684. Available from: [Link].
-
Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3296. Available from: [Link].
-
Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2919-2930. Available from: [Link].
-
MDPI. Special Issue: Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available from: [Link].
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link].
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available from: [Link].
-
Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6537. Available from: [Link].
-
Giorgetti, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 103-112. Available from: [Link].
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(32), 5393-5425. Available from: [Link].
-
Sharma, N., & Chaudhary, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to a comprehensive guide on the safe handling of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 7-Azaindole-3-carboxaldehyde). As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. This document moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a solid, heterocyclic aldehyde compound. A thorough understanding of its specific hazards is the critical first step in determining appropriate PPE. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.
This compound is classified with the signal word "Warning" and is associated with multiple hazard statements.[1] These classifications are not merely suggestions; they are directives that inform our every interaction with the material.
| Hazard Class & Category | GHS Hazard Statement | Potential Impact on Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to acute illness. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation.[2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated exposure may lead to a delayed allergic response (dermatitis). |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with eyes can cause significant, potentially damaging, irritation.[2] |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs.[1][3][4] |
This hazard profile dictates that our primary goal is to prevent the compound, particularly in its powdered form, from coming into contact with our skin, eyes, and respiratory system.
The Core Directive: A Risk-Based Approach to PPE Selection
The selection of PPE is not a static, one-size-fits-all protocol. It must be dynamically assessed based on the specific procedure being performed. The quantity of the material, its physical form (solid vs. solution), and the potential for aerosolization are key variables.
The following diagram illustrates a logical workflow for determining the appropriate level of PPE. This decision-making process should become an intrinsic part of your experimental planning.
Caption: PPE selection workflow based on task-specific risk assessment.
Essential PPE Protocols and Operational Plans
Here we detail the step-by-step methodologies for PPE usage, handling, and disposal. Trust in our safety systems is built upon meticulous and repeatable procedures.
Standard Operating Procedure: Weighing and Solution Preparation
This protocol is designed for handling milligram to gram quantities of the solid compound within a certified chemical fume hood or ventilated balance enclosure.
1. Pre-Operational Checks:
- Ensure the chemical fume hood or ventilated enclosure is functioning correctly (check airflow monitor).
- Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) to prevent contamination.
- Assemble all necessary equipment (spatulas, weigh paper, vials, solvent) within the hood before introducing the compound.
2. Donning PPE (in order):
- Lab Coat: Fasten a clean, knee-length lab coat completely.
- Eye Protection: Don chemical splash goggles that conform to ANSI Z87.1 standards.[5] Safety glasses with side-shields are the minimum, but goggles provide superior protection against dust.[5][6]
- Respiratory Protection (if required): If weighing larger quantities or if dust is likely, an N95 dust mask is required. Ensure it is NIOSH-approved and you have passed a fit test.
- Gloves: Don a pair of nitrile gloves. For extended operations, consider double-gloving.[5] Ensure cuffs are pulled over the sleeves of the lab coat.
3. Handling the Compound:
- Perform all manipulations at least 6 inches inside the fume hood sash.
- Carefully open the container. Avoid creating airborne dust by using gentle movements.
- Use a clean spatula to transfer the solid to weigh paper or directly into a tared vessel.
- If preparing a solution, add the solvent to the solid slowly to avoid splashing.
- Securely cap the primary container and any vessels containing the compound.
4. Doffing PPE (in order to prevent cross-contamination):
- Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated solid chemical waste container.
- Lab Coat: Remove the lab coat by rolling it outwards and away from your body. Hang it in its designated area or place it in a laundry bin if contaminated.
- Eye Protection: Remove goggles last.
- Hand Washing: Immediately wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
-
Work Surfaces: After handling, decontaminate the work area (fume hood surface, balance) by carefully wiping with a damp paper towel to collect any residual dust, followed by a solvent wipe. Dispose of the paper towels as solid chemical waste.
-
Contaminated PPE: Disposable gloves and any grossly contaminated items (e.g., weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Chemical Waste: Dispose of surplus solid compound and solutions in designated, sealed, and properly labeled hazardous waste containers according to your institution's and local regulations.[8][9] Never dispose of this chemical down the drain.[8][10]
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove any contaminated clothing while flushing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[10]
By integrating this expert-guided, risk-based approach to PPE, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. This compound | C8H6N2O. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O. National Center for Biotechnology Information. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Capot Chemical Co., Ltd. MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. [Link]
-
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
-
The University of Arizona. Personal Protective Equipment Selection Guide. [Link]
Sources
- 1. This compound | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
